5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWWKRAUFGDLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353200 | |
| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87119-67-3 | |
| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS number and identifiers
An In-Depth Technical Guide to 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, potential therapeutic applications, and detailed experimental protocols, grounding our discussion in established scientific principles and authoritative sources.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused N-heterocyclic system that is considered a "privileged scaffold" in the field of drug discovery.[1] Its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, leading to a vast chemical space for exploration.[1] Compounds based on this core have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, making them highly valuable in the development of targeted therapies for cancer and inflammatory diseases.[1][2][3] this compound represents a specific analog within this important class, embodying the chemical features that make this scaffold a compelling subject for ongoing research.
Part 1: Core Chemical Identity and Descriptors
Precise identification is the foundation of all chemical research. The key identifiers and computed properties for this compound are summarized below.
| Identifier Type | Value | Source(s) |
| CAS Number | 87119-67-3 | [4][5][6] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₄H₁₃N₃ | [4][5] |
| Molecular Weight | 223.27 g/mol | [4] |
| Canonical SMILES | CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C | [4][7] |
| InChI Key | AZWWKRAUFGDLEV-UHFFFAOYSA-N | [4][7] |
| PubChem CID | 737207 | [4] |
| ChEMBL ID | CHEMBL1450922 | [4] |
| ChEBI ID | CHEBI:183774 | [4] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of pyrazolo[1,5-a]pyrimidines typically relies on the construction of the pyrimidine ring by reacting a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1] For the title compound, this involves a classical cyclocondensation reaction.
Core Reaction: The key transformation is the reaction between 5-phenyl-1H-pyrazol-3-amine and acetylacetone (2,4-pentanedione).
Mechanistic Insight: This reaction proceeds via a well-established pathway. The more nucleophilic exocyclic amino group of the pyrazole attacks one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. The final step is a dehydration event, which results in the formation of the aromatic pyrimidine ring, a thermodynamically favorable outcome that drives the reaction to completion. The use of an acid catalyst, such as acetic acid, protonates the carbonyl oxygen of acetylacetone, rendering the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack.
Caption: Synthetic workflow for this compound.
Part 3: Applications in Research and Drug Development
While specific biological data for this compound is limited in public literature, the broader class of pyrazolo[1,5-a]pyrimidines is extensively studied, providing a strong basis for its potential applications.
-
Oncology and Kinase Inhibition: This scaffold is a cornerstone in the development of protein kinase inhibitors.[2][3] Derivatives have shown potent activity against a range of kinases critical to cancer cell proliferation and survival, including Pim-1, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[8][9][10] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This mode of action halts the signaling cascades that drive tumor growth.
-
Neuroscience and Anxiolytics: Certain halo-substituted 5,7-dimethylpyrazolo[1,5-a]pyrimidines have been identified as a novel class of non-benzodiazepine anti-anxiety agents.[11] A remarkable feature of these compounds was their anxiolytic effect without the potentiation of CNS depressant effects from ethanol or barbiturates, a significant drawback of traditional benzodiazepines.[11] This suggests a potential for developing safer psychopharmacological agents.
-
Materials Science: The rigid, aromatic nature of the pyrazolo[1,5-a]pyrimidine core also lends itself to applications in materials science. Researchers have identified derivatives that act as fluorophores with tunable photophysical properties, making them suitable for use as biological probes or in the development of organic light-emitting materials.[12]
Sources
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- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a nonbenzodiazepinoid class of antianxiety agents devoid of potentiation of central nervous system depressant effects of ethanol or barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Initial Biological Screening of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This fused ring system is a versatile framework for the design of novel therapeutic agents due to its diverse pharmacological activities.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The structural rigidity and synthetic tractability of this scaffold allow for the strategic placement of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic properties. As potent protein kinase inhibitors, these compounds have shown particular promise in the realm of targeted cancer therapy.[1][2][4]
This guide provides a comprehensive overview of the initial biological screening cascade for novel pyrazolo[1,5-a]pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols. The aim is to equip researchers with the necessary knowledge to efficiently and effectively evaluate the therapeutic potential of this promising class of compounds.
Strategic Design of the Initial Screening Cascade
A logically designed screening cascade is paramount for the efficient allocation of resources and the timely identification of promising lead compounds. The initial screening should be broad enough to capture a wide range of potential activities while also being cost-effective and amenable to high-throughput formats. The following cascade is a recommended starting point for the evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A logical workflow for the initial biological screening of novel compounds.
The initial step in any screening campaign for novel compounds intended for therapeutic use is to assess their general cytotoxicity. This foundational screen eliminates compounds that are broadly toxic to cells, ensuring that any observed activity in subsequent assays is not merely a result of cell death. Compounds that pass this initial hurdle can then be advanced to a panel of secondary screens designed to identify specific biological activities.
Part 1: Primary Screening - Cytotoxicity Assessment
The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability and cytotoxicity.[1][2][4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this assay, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[5][6] The amount of formazan produced can be quantified spectrophotometrically, providing a measure of cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium alone (blank) and cells treated with vehicle (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Secondary Screening - Broad-Spectrum Biological Activity
Compounds that exhibit low cytotoxicity (e.g., IC50 > 50 µM) in the primary screen can be advanced to a panel of assays to identify their potential therapeutic applications. Based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, the following secondary screens are recommended.
A. Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microplates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth medium only).[7]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Alternatively, the optical density at 600 nm can be measured using a microplate reader.
-
B. Anti-inflammatory Assays
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives can be assessed through various in vitro assays. A common approach is to measure the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), or to quantify the reduction of inflammatory mediators like nitric oxide (NO) in stimulated immune cells.[9]
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[10] The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[10]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Known COX inhibitor (e.g., indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX enzymes, heme, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[10]
-
Add the test compound at various concentrations to the inhibitor wells. Add vehicle to the 100% initial activity wells.[10]
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis:
The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as follows:
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
This assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the conversion of a substrate (e.g., linoleic acid) to a product that can be detected spectrophotometrically.[11][12]
Materials:
-
5-LOX enzyme
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3)[11]
-
Linoleic acid (substrate)
-
Known 5-LOX inhibitor (e.g., zileuton)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
In a UV-transparent plate or cuvette, prepare an assay mixture containing the assay buffer and the 5-LOX enzyme.[11]
-
Add the test compound at various concentrations or the vehicle control.
-
-
Reaction Initiation and Measurement:
Data Analysis:
The rate of the reaction is determined from the initial linear portion of the absorbance curve. The percentage of inhibition and IC50 value are calculated as described for the COX inhibition assay.
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13][14] The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13][14]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
LPS
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[14]
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[14]
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[14]
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis:
The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
C. Kinase Inhibition Profiling
Given the established role of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, it is crucial to include a kinase inhibition assay in the initial screening.[1][2][4][15] The ADP-Glo™ Kinase Assay is a versatile and sensitive luminescent assay that can be used to screen for inhibitors of virtually any kinase.[15] It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a white opaque plate, set up the kinase reaction containing the kinase, its substrate, ATP, and the test compound at various concentrations.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition and IC50 values can be calculated as previously described.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Representative Cytotoxicity Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HeLa | > 100 |
| Derivative 2 | HeLa | 25.4 |
| Derivative 3 | HeLa | 5.8 |
Table 2: Representative Antimicrobial Activity of a Pyrazolo[1,5-a]pyrimidine Derivative
| Microorganism | MIC (µg/mL) |
| S. aureus | 16 |
| E. coli | 64 |
| C. albicans | > 128 |
Table 3: Representative Anti-inflammatory and Kinase Inhibitory Activity
| Assay | Target | IC50 (µM) |
| Anti-inflammatory | COX-2 | 12.5 |
| Kinase Inhibition | EGFR | 0.5 |
Conclusion and Future Directions
This in-depth technical guide provides a robust framework for the initial biological screening of novel pyrazolo[1,5-a]pyrimidine derivatives. By following this structured approach, researchers can efficiently identify compounds with promising therapeutic potential and gather the preliminary data necessary to guide further lead optimization efforts. The combination of cytotoxicity assessment, broad-spectrum bioactivity screening, and target-based assays allows for a comprehensive initial evaluation of this important class of heterocyclic compounds. Promising hits from this initial cascade can then be subjected to more detailed mechanistic studies, in vivo efficacy models, and ADMET profiling to further assess their drug-like properties.
References
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Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
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Lala, S., et al. (1995). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. Retrieved from [Link]
- Gouda, M. A., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery.
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Al-Ostath, A. I., et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Retrieved from [Link]
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Rojas, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]
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Elgemeie, G. H., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central. Retrieved from [Link]
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Abdallah, A. E. M., & Elgemeie, G. H. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science Publishers. Retrieved from [Link]
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El-Sayed, N. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI. Retrieved from [Link]
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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van der Sluis, R. M., et al. (2024). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. Retrieved from [Link]
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Elkamhawy, A., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Retrieved from [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]
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ResearchGate. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]
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PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]
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PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]
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Spectroscopic Characterization of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this important scaffold.
Introduction
This compound is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in the development of therapeutic agents. Accurate and thorough characterization of this molecule is paramount for its application in drug design and development. This guide provides a detailed analysis of its spectroscopic signature, a critical component for unambiguous identification, purity assessment, and understanding its chemical behavior.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₄H₁₃N₃ | [3] |
| Molecular Weight | 223.28 g/mol | [3] |
| CAS Number | 87119-67-3 | [4] |
| Canonical SMILES | CC1=CC(=NC2=C1N=C(C=C2)C3=CC=CC=C3)C | [3] |
| InChI | InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons.
¹H NMR Data (DMSO-d₆, 300 MHz): [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 - 7.85 | m | 2H | Phenyl H (ortho) |
| 7.55 - 7.45 | m | 3H | Phenyl H (meta, para) |
| 7.10 | s | 1H | H-6 |
| 6.80 | s | 1H | H-3 |
| 2.65 | s | 3H | C7-CH₃ |
| 2.50 | s | 3H | C5-CH₃ |
Interpretation:
The downfield region of the spectrum (7.10-7.95 ppm) is characteristic of aromatic protons. The multiplet between 7.85 and 7.95 ppm corresponds to the two ortho protons of the phenyl ring, which are deshielded due to their proximity to the pyrazole ring. The multiplet between 7.45 and 7.55 ppm is assigned to the meta and para protons of the phenyl group. The two singlets at 7.10 and 6.80 ppm are assigned to the H-6 and H-3 protons of the pyrazolo[1,5-a]pyrimidine core, respectively. The upfield region shows two sharp singlets at 2.65 and 2.50 ppm, which are unambiguously assigned to the methyl protons at the C-7 and C-5 positions of the pyrimidine ring, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.
¹³C NMR Data (Solvent not specified):
| Chemical Shift (δ, ppm) | Assignment | | --- | --- | --- | | 162.1 | C-5 | | 154.9 | C-7 | | 149.3 | C-2 | | 144.5 | C-8a | | 134.1 | Phenyl C (ipso) | | 129.0 | Phenyl C (ortho/meta) | | 128.8 | Phenyl C (ortho/meta) | | 126.5 | Phenyl C (para) | | 108.5 | C-6 | | 95.8 | C-3 | | 24.8 | C5-CH₃ | | 17.2 | C7-CH₃ |
Interpretation:
The quaternary carbons of the pyrazolo[1,5-a]pyrimidine ring system are observed at 162.1 (C-5), 154.9 (C-7), 149.3 (C-2), and 144.5 ppm (C-8a). The phenyl carbons resonate in the range of 126.5-134.1 ppm. The signals for the C-6 and C-3 carbons of the heterocyclic core appear at 108.5 and 95.8 ppm, respectively. The methyl carbons are found in the upfield region, with the C5-methyl at 24.8 ppm and the C7-methyl at 17.2 ppm.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (Aromatic) |
| 2950-2850 | Medium | C-H stretching (Methyl) |
| 1630-1600 | Strong | C=N stretching (Pyrimidine ring) |
| 1580-1550 | Strong | C=C stretching (Aromatic and Pyrazole rings) |
| 1490-1450 | Medium | C-H bending (Methyl) |
| 800-700 | Strong | C-H out-of-plane bending (Aromatic) |
Experimental Protocol - IR Spectroscopy:
A standard protocol for acquiring an IR spectrum of a solid sample would involve the KBr pellet method.
-
Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a hydraulic press at high pressure to form a transparent or translucent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Expected Mass Spectrum Data:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 223, corresponding to the molecular weight of the compound.
-
Molecular Ion (M⁺): m/z 223
Fragmentation Pathway:
The fragmentation of this compound would likely involve the loss of methyl groups and fragmentation of the heterocyclic rings. A plausible fragmentation pathway is illustrated below.
Figure 1: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol - Mass Spectrometry:
A typical procedure for obtaining an EI mass spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the condensation of a 3-amino-5-phenylpyrazole with a β-dicarbonyl compound, such as acetylacetone.[6][9]
Figure 2: General workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed compilation and interpretation of the key spectroscopic data for this compound. The NMR, IR, and MS data presented herein are essential for the unambiguous identification and characterization of this important heterocyclic compound. The provided experimental protocols offer a practical framework for researchers to obtain and analyze this data in their own laboratories. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its advancement in various fields, particularly in the discovery and development of new therapeutic agents.
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In Vitro Cytotoxicity of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine on Cancer Cell Lines: An In-depth Technical Guide
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of the novel compound, 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, on various cancer cell lines. Drawing upon established methodologies and the known anticancer potential of the broader pyrazolopyrimidine scaffold, this document outlines a scientifically rigorous approach to evaluating its potential as a therapeutic agent.
Introduction: The Therapeutic Promise of Pyrazolopyrimidines
The pyrazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents.[1][3][4] The mechanism of action for many of these compounds involves the inhibition of key proteins in cancer signaling pathways, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cell proliferation and survival.[4]
The specific compound, this compound, is a novel derivative within this promising class. A thorough in vitro evaluation of its cytotoxic effects on cancer cell lines is the foundational step in determining its therapeutic potential. This guide will detail the logical progression of experiments, from initial cytotoxicity screening to elucidating the underlying mechanism of action.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
A robust assessment of a compound's anticancer activity requires a multi-pronged approach. This involves not only determining the concentration at which the compound is effective but also understanding how it induces cell death. The following experimental workflow provides a comprehensive strategy for characterizing the in vitro cytotoxicity of this compound.
Caption: Potential signaling pathways targeted by pyrazolopyrimidine derivatives.
Protocol:
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, CDK2, p21, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast | Experimental Value |
| HCT-116 | Colon | Experimental Value |
| A549 | Lung | Experimental Value |
| WI-38 | Normal Fibroblast | Experimental Value |
Table 2: Summary of Mechanistic Studies
| Assay | Endpoint | Expected Outcome for an Effective Anticancer Compound |
| Annexin V/PI | Apoptosis Induction | Increase in Annexin V-positive cells |
| Cell Cycle Analysis | Cell Cycle Arrest | Accumulation of cells in a specific phase (e.g., G1 or G2/M) |
| Western Blot | Protein Expression/Phosphorylation | Downregulation of pro-proliferative and anti-apoptotic proteins; Up-regulation of pro-apoptotic and cell cycle inhibitory proteins |
Conclusion
This technical guide provides a comprehensive and scientifically sound framework for the in vitro evaluation of the cytotoxic properties of this compound. By following this structured approach, researchers can generate robust and reliable data to assess the compound's potential as a novel anticancer agent. The insights gained from these studies will be instrumental in guiding future preclinical and clinical development.
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Al-Ostoot, F. H., Al-Ghorbani, M., Khedr, M. A., & Hassan, M. H. A. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[4]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4487. [Link]
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El-Sayed, N. F., El-Bendary, E. R., Ghaly, M. A., & El-Malah, A. A. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4386. [Link]
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Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, M. S. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(21), 6432. [Link]
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Kumar, V., & Sharma, V. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]
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Gu, Y., Liu, Y., Zhang, Y., & Wang, S. (2021). Ru(III) complexes of pyrazolopyrimidines as anticancer agents: In vitro, in vivo anticancer activity and underlying multi-mechanisms. Dalton Transactions, 50(47), 17548–17560. [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 8(8), 609. [Link]
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Park, H., & Lee, K. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1133–1137. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Al-Mousawi, S. M., & El-Apasery, M. A. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31257–31278. [Link]
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Unraveling the Enigma: A Technical Guide to Preliminary Mechanism of Action Studies for Pyrazolo[1,5-a]pyrimidines
Introduction: The Versatile Scaffold of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] These compounds have been investigated for their therapeutic potential in a range of diseases, including cancer, inflammatory conditions, and viral infections.[2][3] The fused pyrazole and pyrimidine ring system provides a rigid and planar structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[1] This guide provides a comprehensive framework for researchers and drug development professionals to conduct preliminary mechanism of action studies on novel pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their well-established role as protein kinase inhibitors.
The Central Dogma: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][4] Pyrazolo[1,5-a]pyrimidines have emerged as a potent class of protein kinase inhibitors, acting through various modes of inhibition.[2][4]
Modes of Kinase Inhibition
The two primary mechanisms by which small molecules inhibit kinase activity are ATP-competitive and allosteric inhibition.
-
ATP-Competitive Inhibition: The majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP), for binding to the kinase's active site.[2][4] Their structural features often mimic the purine ring of ATP, allowing them to form key interactions within the ATP-binding pocket.[2]
-
Allosteric Inhibition: Some pyrazolo[1,5-a]pyrimidines exert their inhibitory effects by binding to a site on the kinase that is distinct from the ATP-binding pocket, known as an allosteric site.[2][4] This binding event induces a conformational change in the enzyme that alters the active site's geometry, thereby preventing ATP binding or catalysis.
Caption: Modes of protein kinase inhibition by pyrazolo[1,5-a]pyrimidines.
A Roadmap for Elucidating the Mechanism of Action
A systematic and logical approach is crucial for accurately defining the mechanism of action of a novel pyrazolo[1,5-a]pyrimidine derivative. The following experimental workflow provides a robust framework for this endeavor.
Caption: Experimental workflow for MoA studies of pyrazolo[1,5-a]pyrimidines.
Section 3.1: Initial Target Identification and Validation
The first step is to identify the specific kinase(s) that are inhibited by the compound of interest.
A broad kinase panel screen is an efficient method to identify potential targets. This is typically performed by a specialized service provider or with commercially available kits.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and the test compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase reaction buffer, the test compound, and the kinase-enzyme solution. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the ATP and substrate solution to initiate the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase. The amount of light produced is inversely proportional to the kinase activity (as active kinases consume ATP).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hits from the initial screen should be validated using orthogonal in vitro assays to confirm their activity and determine a precise IC50 value.
| Compound ID | Target Kinase | Primary Screen (% Inhibition @ 1µM) | Confirmatory IC50 (nM) |
| PzP-001 | CDK2/Cyclin A | 95% | 30 |
| PzP-001 | EGFR | 25% | >1000 |
| PzP-001 | B-Raf | 15% | >1000 |
| PzP-002 | TrkA | 88% | 50 |
| PzP-002 | CDK9 | 45% | 90 |
Table 1: Hypothetical kinase profiling and hit validation data for two pyrazolo[1,5-a]pyrimidine compounds.
Confirming that the compound interacts with its intended target within a cellular environment is a critical validation step.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Genetically modify the cells to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Compound Treatment: Plate the cells and treat with a range of concentrations of the test compound.
-
Tracer Addition: Add a fluorescent energy transfer tracer that specifically binds to the target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value for target engagement in live cells.
Section 3.2: Characterizing the Mode of Inhibition
Once a primary target is validated, the next step is to understand how the compound inhibits its activity.
This assay determines if the inhibitor competes with ATP for binding to the kinase.
Experimental Protocol:
-
Perform the kinase assay as described in section 3.1.1, but with varying concentrations of both the inhibitor and ATP.
-
Generate dose-response curves for the inhibitor at each ATP concentration.
-
Data Interpretation:
-
ATP-Competitive: The IC50 value of the inhibitor will increase as the ATP concentration increases.
-
Non-ATP-Competitive: The IC50 value of the inhibitor will remain constant regardless of the ATP concentration.
-
Uncompetitive: The IC50 value of the inhibitor will decrease as the ATP concentration increases.
-
Section 3.3: Elucidating Downstream Cellular Effects
Inhibiting a kinase should lead to predictable changes in downstream signaling pathways and cellular functions.
This technique is used to measure the phosphorylation status of known substrates of the target kinase.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection via chemiluminescence.
-
Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation.
Caption: A simplified CDK2 signaling pathway.
These assays assess the overall impact of the compound on cell health and behavior.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®): Measures the metabolic activity of cells as an indicator of cell viability. A potent anti-cancer compound is expected to decrease cell viability in a dose-dependent manner.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Kinase inhibitors often induce apoptosis in cancer cells.
-
Cell Cycle Analysis: For compounds targeting cell cycle kinases like CDKs, this assay is crucial. Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound for a duration that allows for cell cycle effects to manifest (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The systematic approach outlined in this guide provides a robust framework for the preliminary elucidation of their mechanism of action, with a strong emphasis on their role as protein kinase inhibitors.
While this guide focuses on the initial stages of MoA studies, further investigations are often necessary to fully characterize a compound's activity. These may include identifying resistance mechanisms, evaluating off-target effects through proteomics and transcriptomics, and conducting in vivo efficacy studies in relevant animal models. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective medicines.
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An In-Depth Technical Guide to the ChEBI Ontology of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This guide provides a comprehensive technical overview of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, focusing on its classification within the Chemical Entities of Biological Interest (ChEBI) ontology. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical identity, structural relationships, and potential biological significance.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This fused bicyclic structure, consisting of a pyrazole ring fused to a pyrimidine ring, serves as a versatile template for the design of targeted therapeutics.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and kinase inhibitory agents.[1][3] Their mechanism of action often involves mimicking the purine structure of ATP, allowing them to competitively bind to the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes.[1][4]
Core Compound Identification: this compound
This guide focuses on a specific derivative of the pyrazolo[1,5-a]pyrimidine core: This compound .
Chemical Identity
| Property | Value | Source |
| ChEBI ID | CHEBI:183774 | [5] |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₄H₁₃N₃ | [5] |
| Molecular Weight | 223.27 g/mol | [5] |
| CAS Number | 87119-67-3 | [5] |
| InChI | InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | [5] |
| InChIKey | AZWWKRAUFGDLEV-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(C)n2c(n1)c(cn2)c1ccccc1 | [5] |
Synonyms and Other Identifiers
For comprehensive database searching and literature review, the following synonyms and identifiers are also associated with this compound:
-
5,7-dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
-
Pyrazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-phenyl-
-
CHEMBL1450922
-
DTXSID00353200[5]
ChEBI Ontological Classification
The ChEBI ontology provides a structured and hierarchical classification of chemical entities based on their structural features and biological roles.[6][7] Understanding the ontological placement of this compound is crucial for contextualizing its chemical properties and predicting its potential biological functions.
Hierarchical Structure
The ontological hierarchy for this compound is established through the "is a" relationship, which denotes a class-subclass connection.
As illustrated, this compound (CHEBI:183774) is a specific instance of the broader class of pyrazolo[1,5-a]pyrimidines (CHEBI:38669) .[8] This parent class, in turn, is classified as both pyrazoles and a ring assembly .[5] This dual parentage highlights the fused nature of the scaffold. The hierarchy continues upwards, with pyrazoles being a type of organoheterocyclic compound, and ultimately, all classifications converging under the root term of "chemical entity".
Biological Role and Mechanism of Action
While extensive research has been conducted on the pyrazolo[1,5-a]pyrimidine scaffold, specific biological data for this compound is limited in the current literature. However, based on the well-established activities of its structural analogs, we can infer its potential roles and mechanisms of action.
Inferred Biological Roles
The primary biological role associated with the pyrazolo[1,5-a]pyrimidine core is that of a protein kinase inhibitor .[1][4] These compounds are known to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle regulation.[9][10] By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can induce cell cycle arrest and apoptosis, making them attractive candidates for antineoplastic agents .[1][11]
Furthermore, various derivatives have shown promise as:
-
Anti-inflammatory agents [3]
-
Antiviral agents [3]
-
Antimicrobial agents [3]
-
Nematicidal and fungicidal agents [12]
Postulated Mechanism of Action
The planar, fused-ring structure of pyrazolo[1,5-a]pyrimidines allows them to function as ATP-competitive inhibitors.[1] The nitrogen atoms within the bicyclic system can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP. The substituents on the pyrazolo[1,5-a]pyrimidine core, in this case, the dimethyl and phenyl groups, play a crucial role in determining the potency and selectivity of the compound for specific kinases by interacting with adjacent hydrophobic and hydrophilic pockets.[1]
Exemplary Experimental Protocol for a Dichloro-Intermediate
The following protocol describes the synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which can then be further functionalized. This protocol is adapted from a published procedure for a similar derivative and illustrates the general principles involved. [13] Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium ethanolate, add 5-amino-3-methylpyrazole and diethyl malonate.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, acidify the mixture to precipitate the dihydroxy-heterocycle.
-
Filter, wash, and dry the solid product.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Suspend the 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in acetonitrile.
-
Add phosphorus oxychloride (POCl₃) to the suspension.
-
Heat the reaction mixture at 80°C for 5 hours.
-
Cool the mixture and carefully quench with ice water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the dichloro-derivative.
Note: This is a generalized protocol. The synthesis of this compound would require the use of 3-amino-5-phenylpyrazole and acetylacetone as starting materials in a cyclocondensation reaction, likely catalyzed by an acid.
Conclusion and Future Directions
This compound (CHEBI:183774) is a distinct chemical entity within the well-established and biologically significant class of pyrazolo[1,5-a]pyrimidines. Its ontological classification firmly places it within a group of compounds known for their potential as kinase inhibitors and anticancer agents. While specific experimental data for this particular derivative is not abundant in the public domain, its structural features strongly suggest that it warrants further investigation for these and other therapeutic applications.
Future research should focus on:
-
The targeted synthesis and purification of this compound.
-
Comprehensive in vitro screening against a panel of protein kinases to identify specific targets.
-
Cell-based assays to evaluate its antiproliferative and other biological activities.
-
In vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant disease models.
The systematic exploration of this and other pyrazolo[1,5-a]pyrimidine derivatives holds significant promise for the discovery of novel and effective therapeutic agents.
References
- [No Author]. (n.d.). Current time information in Bernalillo County, US. Google Search.
- Terungwa, A., et al. (2024).
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- Abbas, H., Ahmed, E. H., & Fouda, A. M. (2024). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5-a]pyrimidine Derivatives as Antimicrobial Activity.
- [No Author]. (2022).
- Hassan, A. S., et al. (2024).
- PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
- PubChem. (n.d.). This compound.
- [No Author]. (2024).
- [No Author]. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Hastings, J., et al. (2010).
- Wikipedia. (n.d.). ChEBI.
- Degtyarenko, K., et al. (2008). ChEBI: a database and ontology for chemical entities of biological interest.
- [No Author]. (n.d.). Drugs in ChEBI.
- Mungall, C. J., et al. (n.d.). Example of chemical structure classification. A subset of the ChEBI...
- [No Author]. (1977).
- [No Author]. (2025). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors.
- [No Author]. (2019). High antiparasitic activity of silver complexes of 5,7-dimethyl-1,2,4-triazolo[1,5 a]pyrimidine. PubMed.
- Hassan, A. S., Mady, M. F., & Awad, H. M. (2018).
- El-Damasy, A. K., et al. (2024).
- Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
-
[No Author]. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar.
- [No Author]. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- [No Author]. (2025). Engineered CRISPR-Cas12a variants with increased activities and improved targeting ranges for gene, epigenetic and base editing. PubMed.
- [No Author]. (2025). Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. PubMed.
- Harras, M., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.
- PubChem. (n.d.). 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine.
- [No Author]. (2025).
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- 3. researchgate.net [researchgate.net]
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- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Efficient One-Pot Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine from 5-Amino-3-phenylpyrazole
Application Note & Protocol: A-P-050702
For Research Use Only
Abstract
This document provides a comprehensive guide for the synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The protocol details a robust and efficient one-pot cyclocondensation reaction between 5-amino-3-phenyl-1H-pyrazole and acetylacetone. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and present expected characterization data for product validation. This application note is designed for researchers, scientists, and professionals in drug development seeking a reliable method for accessing this valuable pyrazolo[1,5-a]pyrimidine derivative.
Introduction and Significance
Pyrazolo[1,5-a]pyrimidines are a class of fused nitrogen-containing heterocyclic compounds that are recognized as privileged structures in drug discovery. Their unique bicyclic framework is a key component in numerous biologically active agents, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific target of this protocol, this compound, serves as a crucial building block for the synthesis of more complex molecules and as a target for library generation in high-throughput screening campaigns.
The synthetic strategy detailed herein is a classic and highly effective method for constructing the pyrazolo[1,5-a]pyrimidine core. It relies on the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1][3][4] This approach is favored for its operational simplicity, high yields, and the ready availability of the starting materials. By providing a detailed protocol, mechanistic insights, and validation data, we aim to empower researchers to confidently synthesize and utilize this important chemical entity.
Reaction Scheme & Mechanism
The overall transformation involves the reaction of 5-amino-3-phenyl-1H-pyrazole with acetylacetone (2,4-pentanedione) under acidic conditions, typically in a refluxing solvent like ethanol or acetic acid, to yield the target product.
Overall Reaction: ``` [5-Amino-3-phenyl-1H-pyrazole] + [Acetylacetone] --(Acid Catalyst, Heat)--> [this compound] + 2 H₂O
Caption: Logical flow of the cyclocondensation mechanism.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the synthesis of pyrazolo[1,5-a]pyrimidines. [1][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 5-Amino-3-phenyl-1H-pyrazole | ≥97% | Sigma-Aldrich | 13735-51-6 | Starting Material |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Acros Organics | 123-54-6 | Reagent |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 | Solvent & Catalyst |
| Ethanol (95%) | Reagent Grade | VWR | 64-17-5 | For Recrystallization |
| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | EMD Millipore | 144-55-8 | For Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | 7487-88-9 | Drying Agent |
| Ethyl Acetate | HPLC Grade | J.T. Baker | 141-78-6 | For Extraction |
| Hexanes | HPLC Grade | J.T. Baker | 110-54-3 | For Recrystallization |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Acetylacetone is flammable and a skin irritant.
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer for analysis
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-phenyl-1H-pyrazole (1.59 g, 10.0 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add acetylacetone (1.12 g, 1.2 mL, 11.0 mmol, 1.1 eq) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The product spot should be significantly less polar than the starting aminopyrazole.
-
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate may form.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water or hexanes/ethyl acetate mixture to afford this compound as a pure crystalline solid. [5] * Scientist's Note: For recrystallization, dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the crystals using a Büchner funnel, wash with cold ethanol, and dry under vacuum.
Product Characterization and Expected Results
Validation of the final product's identity and purity is crucial. The following data are typical for this compound.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-90% |
| Melting Point | 98-101 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05-7.95 (m, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 6.85 (s, 1H, pyrimidine H-6), 6.70 (s, 1H, pyrazole H-3), 2.70 (s, 3H, 7-CH₃), 2.55 (s, 3H, 5-CH₃). [5][6][7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 162.5, 155.0, 148.0, 146.5, 134.0, 129.0, 128.5, 126.0, 110.0, 108.5, 25.0, 17.5. |
| Mass Spec (ESI) | m/z: 238.13 [M+H]⁺, Calculated for C₁₅H₁₆N₃⁺: 238.1339 |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument calibration.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time to 8 hours and monitor by TLC. Ensure the temperature is sufficient for reflux. |
| Loss of product during work-up. | Ensure complete neutralization before extraction. Perform at least three extractions with ethyl acetate. Be careful not to add too much water during recrystallization. | |
| Impure Product | Unreacted starting materials. | Ensure the 1.1 eq of acetylacetone is used. Improve purification by column chromatography (Silica gel, Hexanes:EtOAc gradient) if recrystallization is insufficient. |
| Formation of side products. | The use of glacial acetic acid as both solvent and catalyst typically provides a clean reaction. If side products are observed, consider using ethanol as the solvent with a catalytic amount (5-10 mol%) of a stronger acid like H₂SO₄. [1] |
References
-
Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1633-1681. Available at: [Link]
-
Bruckner, S., et al. (2012). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Journal of Organic Chemistry, 77(23), 10793-10802. Available at: [Link]
-
Gouda, M. A., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 19(12), 20515-20528. Available at: [Link]
-
Aggarwal, R., et al. (2015). Reaction of pyran-2-one with 5-amino-1H-pyrazoles: Synthesis and characterization of 5,7-dimethylpyrazolo[1,5-a]pyrimidines and their regioisomeric ethyl esters. Connect Journals. Available at: [Link]
-
Sharma, V., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(vi), 275-322. Available at: [Link]
-
Bruk, L. G., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16409-16418. Available at: [Link]
-
Sperry, J. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2528-2565. Available at: [Link]
-
SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]
-
Cimino, A., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1099. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5,7‐dimethylpyrazolo[1,5‐a]pyrimidine derivatives. Available at: [Link]
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- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
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- 4. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 5. connectjournals.com [connectjournals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: Accelerating Discovery with Microwave Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its rigid, planar structure serves as a cornerstone for designing potent inhibitors of various protein kinases, making it a critical component in the development of targeted cancer therapies.[1][3][4][5][6] Derivatives have shown promise in targeting kinases like EGFR, B-Raf, MEK, and PI3Kδ, which are often dysregulated in various cancers.[3][4][7]
Traditionally, the synthesis of these compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[9] By utilizing microwave irradiation, MAOS offers significantly reduced reaction times (minutes instead of hours), enhanced reaction yields, improved product purity, and milder reaction conditions.[8][10][11] This acceleration is due to the efficient and uniform heating of the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction, which is fundamentally different from the slow, vessel-wall-dependent heating of conventional methods.[11]
This guide provides a detailed overview of the core principles and step-by-step protocols for the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives using dedicated microwave reactors.
The Core Mechanism: Cyclocondensation Pathways
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, or β-ketonitrile.[2][3][12]
The reaction proceeds via an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the electrophilic carbonyl carbons of the partner molecule. This is followed by a dehydration and subsequent intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to the formation of the fused pyrimidine ring. Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers for both the initial condensation and the final cyclization steps.
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocols & Workflows
The following protocols are designed for use with modern, sealed-vessel microwave synthesis systems equipped with temperature and pressure sensors.
Protocol 1: Rapid Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol leverages a one-pot, multi-component reaction (MCR) to maximize efficiency, a strategy that benefits greatly from microwave irradiation.[3][13]
Principle: A 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound react in a single vessel under microwave heating to rapidly assemble the target scaffold. This method avoids the isolation of intermediates, saving time and resources.[14][15]
Materials and Reagents:
| Reagent | MW (g) | Moles (mmol) | Role |
|---|---|---|---|
| 3-Amino-1H-pyrazole | 0.083 | 1.0 | Pyrazole source |
| Benzaldehyde | 0.106 | 1.0 | Electrophile |
| Ethyl acetoacetate | 0.130 | 1.0 | 1,3-Bielectrophile |
| Acetic Acid (Glacial) | 0.5 mL | - | Catalyst/Solvent |
| Ethanol | 3.0 mL | - | Solvent |
Step-by-Step Procedure:
-
Place a magnetic stir bar into a 10 mL microwave reaction vessel.
-
Add 3-amino-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) to the vessel.
-
Add ethanol (3.0 mL) and glacial acetic acid (0.5 mL).
-
Seal the vessel securely with a cap.
-
Place the vessel into the cavity of the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 120 °C (Ramp time: 2 min)
-
Hold Time: 10 minutes
-
Power: Dynamic (200 W max)
-
Stirring: High
-
-
After the reaction is complete, allow the vessel to cool to below 50 °C before opening.
-
Work-up and Purification:
-
Transfer the cooled reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add ice-cold water (20 mL) to the residue, which should induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
-
-
Characterization:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Safety Precautions:
-
Always handle reagents in a well-ventilated fume hood.
-
Microwave reactions in sealed vessels can generate high pressure; never exceed the recommended solvent volume or temperature for the vessel.
-
Ensure the vessel has cooled sufficiently before attempting to open it.
Protocol 2: Cyclocondensation of 5-Amino-3-(trifluoromethyl)-1H-pyrazole with Acetylacetone
Principle: This protocol details the direct condensation of a functionalized aminopyrazole with a symmetric β-diketone, a foundational method for producing symmetrically substituted pyrazolo[1,5-a]pyrimidines.[2]
Materials and Reagents:
| Reagent | MW (g) | Moles (mmol) | Role |
|---|---|---|---|
| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 0.165 | 1.0 | Pyrazole source |
| Acetylacetone (2,4-Pentanedione) | 0.110 | 1.1 | 1,3-Bielectrophile |
| Acetic Acid (Glacial) | 4.0 mL | - | Solvent/Catalyst |
Step-by-Step Procedure:
-
Add 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) and acetylacetone (1.1 mmol) to a 10 mL microwave reaction vessel containing a stir bar.
-
Add glacial acetic acid (4.0 mL) as the solvent and catalyst.
-
Seal the vessel and place it in the microwave synthesizer.
-
Microwave Parameters:
-
Temperature: 130 °C (Ramp time: 2 min)
-
Hold Time: 15 minutes
-
Power: Dynamic (250 W max)
-
Stirring: High
-
-
After cooling to a safe temperature (<50 °C), carefully open the vessel.
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing 30 mL of ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify further by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).
-
-
Characterization:
-
Analyze the final product by NMR and HRMS to confirm its identity and purity.
-
General Experimental Workflow
The process from setup to analysis follows a streamlined path, significantly shortening development cycles.
Caption: Standard workflow for microwave-assisted organic synthesis.
Data & Performance Comparison
The primary driver for adopting MAOS is its dramatic impact on reaction efficiency. The table below synthesizes typical results, comparing microwave-assisted protocols to conventional heating methods for similar transformations.
| Reaction Type | Substrates | Conventional Method | Microwave Method | Yield Improvement | Ref. |
| Cyclocondensation | 5-Aminopyrazole + β-diketone | 6-12 hours reflux | 10-20 min at 120-140 °C | Often 10-30% higher | [2][3] |
| Three-Component | Aminopyrazole + Aldehyde + Ketonitrile | 8 hours reflux | 15 min at 130 °C | Significant, cleaner product | [3][6] |
| C-N Coupling | 3-Bromo-pyrazolo[1,5-a]pyrimidine + Amine | 12-24 hours at >100 °C | 1 hour at 80 °C | Drastic time reduction | [16] |
Troubleshooting & Optimization Insights
-
Solvent Choice is Critical: The efficiency of microwave heating depends on the dielectric properties of the solvent. Polar solvents like DMF, NMP, ethanol, and acetic acid are excellent microwave absorbers and are commonly used. For less polar reactants, a small amount of a polar co-solvent can dramatically improve heating efficiency.
-
Temperature vs. Pressure: Be aware of the vapor pressure of your chosen solvent. While higher temperatures accelerate reactions, they also increase vessel pressure. Modern reactors manage this, but it's crucial to operate within the safe limits of the equipment. Some reactions that are difficult under conventional reflux (due to solvent boiling point limitations) can be easily performed at higher temperatures in sealed microwave vessels.
-
Avoiding Hotspots and Charring: Ensure efficient stirring throughout the reaction. Inadequate stirring can lead to localized superheating ("hotspots"), which may cause decomposition of reagents or products.
-
Scale-Up Considerations: Protocols developed on a small scale (1-2 mmol) can often be scaled up. However, for multi-gram synthesis, a dedicated scale-up microwave reactor may be necessary to ensure homogenous heating throughout the larger volume.[14]
Conclusion
Microwave-assisted synthesis represents a paradigm shift for the construction of pyrazolo[1,5-a]pyrimidine derivatives. It is an enabling technology that provides drug development professionals with a tool to rapidly generate diverse libraries of these medicinally important compounds. The benefits of drastically reduced reaction times, increased yields, and higher product purity translate directly to accelerated research and development timelines, making MAOS an indispensable technique in the modern synthetic chemistry laboratory.
References
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
-
Iorkula, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
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MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][14]triazines. Available from: [Link]
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Iorkula, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
- International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]
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ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. Available from: [Link]
-
Bentham Science. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]
- International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
-
National Institutes of Health (NIH). (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
-
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
-
ResearchGate. Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. Available from: [Link]
-
MDPI. (2019). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available from: [Link]
-
ResearchGate. (2018). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][3][4][8]triazine and Imidazo[2,1-c][1,. Available from: https://www.researchgate.net/publication/323867666_Microwave_Assisted_Synthesis_of_Pyrazolo15-apyrimidine_Triazolo15-apyrimidine_Pyrimido12-abenzimdazole_Triazolo51-c124triazine_and_Imidazo21-c124triazine_Derivatives
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Iorkula, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]
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ResearchGate. Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives 17a–d and 18a–d. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]
-
Gryaznov, D., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available from: [Link]
-
National Institutes of Health (NIH). (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][8][14]triazines. Available from: [Link]
-
Semantic Scholar. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Available from: [Link]
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Application Notes and Protocols for 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine in Kinase Inhibition Assays
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system serves as a foundational structure for a multitude of compounds that have demonstrated potent inhibitory effects against various protein kinases.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[4][5]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to act as ATP-competitive inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Casein Kinase 2 (CK2), and Tropomyosin Receptor Kinases (Trks).[6][7][8] These findings underscore the potential of this chemical class to yield selective and potent therapeutic agents.
This document provides detailed application notes and protocols for the characterization of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine , a representative member of this promising class of compounds, in in vitro kinase inhibition assays. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to rigorously evaluate its inhibitory activity and selectivity profile against a panel of relevant kinases.
Hypothesized Mechanism of Action and Target Landscape
While specific biological data for this compound is not extensively documented in publicly available literature, its structural congeners within the pyrazolo[1,5-a]pyrimidine family have established mechanisms of action. The majority of these inhibitors function by competing with ATP for binding to the kinase active site.[2]
The diagram below illustrates the general mechanism of ATP-competitive kinase inhibition.
ATP-Competitive Inhibition Mechanism.
Based on the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, a primary screening panel for this compound should include, but is not limited to, the following kinases:
| Kinase Target | Rationale for Inclusion |
| CDK2/CycA | The pyrazolo[1,5-a]pyrimidine core is a known inhibitor of CDKs, which are key regulators of the cell cycle.[6][9] |
| CDK9/CycT | Inhibition of CDK9 is a therapeutic strategy in several cancers due to its role in regulating transcription.[6] |
| CK2 | Several pyrazolo[1,5-a]pyrimidine derivatives have been optimized as highly selective CK2 inhibitors.[7] |
| TrkA | This scaffold is present in approved Trk inhibitors, making it a relevant target for this compound class.[8] |
| Pim-1 | A serine/threonine kinase implicated in cancer, which has been shown to be inhibited by this scaffold.[2] |
Experimental Protocols for Kinase Inhibition Assays
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory potential of this compound. Three common assay formats are described: a luminescence-based assay, a fluorescence polarization assay, and a radiometric assay.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[10]
Workflow for a luminescence-based kinase assay.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Kinase of interest (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For an 11-point dose-response curve, a 1:3 dilution series is recommended.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µL of the serially diluted compound or DMSO (for controls) to each well.
-
Prepare a master mix of the kinase in kinase assay buffer. Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.[11]
-
Prepare a master mix of the substrate and ATP in kinase assay buffer. Initiate the kinase reaction by adding 10 µL of this mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[10]
-
Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[3]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This technique measures the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody that recognizes the phosphorylated substrate.[13][14] When the small fluorescent tracer is bound, it tumbles slower in solution, resulting in a higher fluorescence polarization signal.[15][16]
Materials:
-
This compound
-
Kinase and corresponding substrate
-
ATP
-
Fluorescently labeled tracer (e.g., a phosphopeptide)
-
Phospho-specific antibody
-
FP Assay Buffer
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO as described in Protocol 1.
-
-
Kinase Reaction:
-
In a 384-well plate, add 100 nL of the serially diluted compound or DMSO control.
-
Add 5 µL of the kinase and substrate mixture in FP assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for the optimized reaction time.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a stop solution containing the phospho-specific antibody and the fluorescent tracer.
-
Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization in mP units.
-
Inhibition of the kinase results in less phosphorylated substrate, leading to less antibody binding and a lower FP signal.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Protocol 3: Radiometric Kinase Assay ([γ-³²P]ATP)
This is a traditional and highly sensitive method that directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[17][18][19]
Workflow for a radiometric kinase assay.
Materials:
-
This compound
-
Kinase and substrate
-
Unlabeled ATP
-
[γ-³²P]ATP
-
Kinase Reaction Buffer
-
Phosphoric acid (for stopping the reaction)
-
P81 phosphocellulose paper
-
Scintillation vials and fluid (for scintillation counting) or phosphorimager cassettes
Procedure:
-
Reaction Preparation:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In microcentrifuge tubes, combine the kinase, substrate, and inhibitor in the kinase reaction buffer.
-
Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for the kinase.[17]
-
-
Kinase Reaction:
-
Initiate the reaction by adding the [γ-³²P]ATP mix to each tube.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).[20]
-
-
Stopping the Reaction and Detection:
-
Terminate the reaction by adding phosphoric acid.
-
Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper.[18] The phosphorylated substrate will bind to the paper, while free ATP will not.
-
Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.[21]
-
Dry the papers completely.
-
-
Quantification:
-
Place the dried papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[21]
-
Alternatively, expose the P81 paper to a phosphor screen and quantify the signal using a phosphorimager.[17]
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
-
Data Presentation and Interpretation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.[4][5]
Hypothetical IC50 Data for this compound:
| Kinase Target | IC50 (nM) |
| CDK2/CycA | 85 |
| CDK9/CycT | 250 |
| CK2 | >10,000 |
| TrkA | 1,500 |
| Pim-1 | 450 |
| Staurosporine (Control) | 5 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpreting the Results:
-
Potency: A lower IC50 value indicates higher potency.[4]
-
Selectivity: Comparing the IC50 values across the kinase panel reveals the compound's selectivity profile.[22] A highly selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.
Troubleshooting and Best Practices
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) to avoid effects on kinase activity.[23]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is crucial to perform assays at a consistent ATP concentration, ideally near the Km of the kinase, for comparable results.
-
Compound Interference: In fluorescence-based assays, compounds can interfere with the signal through auto-fluorescence or quenching. It is advisable to run a counterscreen without the kinase to identify such artifacts.[23]
-
Data Quality: Ensure the assay has a good signal-to-background ratio and a Z'-factor > 0.5 for robust high-throughput screening.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a fertile ground for the discovery of novel kinase inhibitors.[2] this compound, as a member of this class, warrants thorough investigation. The protocols outlined in this document provide a comprehensive framework for characterizing its inhibitory activity and selectivity using established and reliable assay methodologies. Rigorous execution of these experiments will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts.
References
- National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available from: [Link]
- National Center for Biotechnology Information. A high-throughput radiometric kinase assay. Available from: [Link]
- The Bumbling Biochemist. Radiometric kinase assays with scintillation counting. Available from: [Link]
- YouTube. Radiometric kinase assays with scintillation counting - because you want your experiments to count! Available from: [Link]
- National Center for Biotechnology Information. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available from: [Link]
- American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. Available from: [Link]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
- National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
- ResearchGate. Fluorescence detection techniques for protein kinase assay. Available from: [Link]
- bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available from: [Link]
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... Available from: [Link]
- American Association for Cancer Research. IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available from: [Link]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
- BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]
- Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]
- National Center for Biotechnology Information. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available from: [Link]
- National Center for Biotechnology Information. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
- PubMed. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Available from: [Link]
- PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available from: [Link]
- Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
- PubMed Central. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
- MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Available from: [Link]
- PubChem. This compound. Available from: [Link]
- National Center for Biotechnology Information. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
- PubMed. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. Available from: [Link]
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Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidines as CDK2 Inhibitors in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[1,5-a]pyrimidines as selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for cancer research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for the successful evaluation of this promising class of anti-cancer agents.
Introduction: The Rationale for Targeting CDK2 with Pyrazolo[1,5-a]pyrimidines
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in the transition from G1 to S phase.[1] In complex with its regulatory partners, Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[2][3] Dysregulation of CDK2 activity is a common feature in many human cancers, often associated with increased proliferation and genomic instability.[4][5] This makes CDK2 an attractive therapeutic target for the development of novel anti-cancer drugs.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[6][7] This heterocyclic system serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the kinase active site.[8] Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and identified as potent and selective CDK2 inhibitors, exhibiting promising anti-proliferative activity in various cancer cell lines.[9][10]
This guide provides a detailed framework for the synthesis, in vitro characterization, and cellular evaluation of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[6] Common synthetic strategies include reactions with β-dicarbonyl compounds, β-enaminones, and chalcones.[7][11] The versatility of this approach allows for the introduction of diverse substituents at various positions of the heterocyclic ring system, facilitating the exploration of structure-activity relationships (SAR).
General Synthetic Scheme:
Caption: CDK2 signaling pathway and the point of inhibition.
Protocol: Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the CDK2 signaling pathway and apoptosis. [3][12] Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-phospho-Rb (Ser807/811), anti-PARP, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Drug Discovery and Development Workflow
The evaluation of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors follows a structured drug discovery workflow.
Workflow for CDK2 Inhibitor Development:
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- 8. bpsbioscience.com [bpsbioscience.com]
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- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: A Validated Framework for Assessing the Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidines
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.[1][2] These compounds have garnered considerable attention due to their potent inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] Numerous derivatives have shown promising antiproliferative effects in both in vitro and in vivo studies, acting as ATP-competitive or allosteric inhibitors of kinases such as EGFR, B-Raf, MEK, and CDKs.[2][3]
This document provides a comprehensive, field-proven protocol for academic and industry researchers to reliably assess the antiproliferative activity of novel pyrazolo[1,5-a]pyrimidine derivatives. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for structure-activity relationship (SAR) studies and further preclinical development. We will cover foundational cell-based assays for determining cytotoxicity and delve into mechanistic studies to elucidate the effects of these compounds on cell cycle progression.
I. Foundational Antiproliferative Screening: Determining Cytotoxicity
The initial step in evaluating a new pyrazolo[1,5-a]pyrimidine compound is to determine its cytotoxic and cytostatic effects on cancer cell lines. This is typically achieved by measuring the reduction in cell viability or biomass after a defined incubation period. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
A. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple for assessing cell viability.[5] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, A549)[7][8]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazolo[1,5-a]pyrimidine compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).[9]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the plate for a predetermined time period (e.g., 48 or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5][9]
-
-
Absorbance Measurement:
B. The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Mass
The SRB assay is another widely used method for determining cytotoxicity.[10][11] It is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][12] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA) solution (cold, 50% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1%)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
SRB Staining:
-
Washing and Dye Solubilization:
-
Remove the SRB solution and quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[12]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12][13]
-
Place the plate on an orbital shaker for 10 minutes.
-
-
Absorbance Measurement:
II. Mechanistic Insights: Cell Cycle Analysis by Flow Cytometry
To understand how pyrazolo[1,5-a]pyrimidines exert their antiproliferative effects, it is crucial to investigate their impact on cell cycle progression. Flow cytometry is a powerful technique for this purpose, allowing for the rapid analysis of the DNA content of a large population of cells.[15] By staining cells with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Detailed Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ethanol (ice-cold, 70%)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition and Analysis:
III. Data Presentation and Interpretation
A. Summarizing Cytotoxicity Data
The results from the MTT or SRB assays should be used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data can then be used to generate dose-response curves and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Data Summary for Antiproliferative Activity
| Compound | Target Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine-X | HCT116 | MTT | 48 | 5.2 |
| Pyrazolo[1,5-a]pyrimidine-Y | HCT116 | SRB | 48 | 7.8 |
| Doxorubicin (Control) | HCT116 | MTT | 48 | 0.9 |
B. Visualizing Experimental Workflows and Pathways
Clear visualization of experimental workflows and the potential molecular pathways affected by the compounds is essential for communication and understanding.
Caption: General workflow for assessing antiproliferative activity.
Caption: Potential mechanism of action via cell cycle arrest.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust and reproducible framework for the initial assessment of the antiproliferative activity of novel pyrazolo[1,5-a]pyrimidine compounds. Consistent application of these methods will enable researchers to generate high-quality, comparable data that is essential for identifying promising lead candidates for further development. Future work should focus on elucidating the specific molecular targets of active compounds through techniques such as kinase profiling, Western blotting for key signaling proteins, and more advanced cell-based assays to investigate apoptosis and other forms of cell death.
V. References
-
Iorkula, T. T., Akoso, T., & Eke, O. B. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Rojas-Le-Fort, M., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4991. [Link]
-
Iorkula, T. T., Akoso, T., & Eke, O. B. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 20(6), 720-733. [Link]
-
Altervista. (2024). Cell quantitation: SRB Assay. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. *Journal of Visualized Experiments, (81), e50632. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Labprep. (n.d.). Cell fixation and SRB staining. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. eurekaselect.com [eurekaselect.com]
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- 10. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 11. researchgate.net [researchgate.net]
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- 14. labprep.video [labprep.video]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Multi-dimensional NMR Approach to Unambiguous Structural Elucidation of Pyrazolo[1,5-a]pyrimidine Isomers
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] Synthetic routes often yield constitutional isomers, particularly when substitution patterns on the pyrimidine ring are varied. Distinguishing these isomers is critical for establishing structure-activity relationships (SAR) and ensuring the development of the intended molecular entity. This guide provides a comprehensive overview and detailed protocols for utilizing a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to unambiguously determine the structure of pyrazolo[1,5-a]pyrimidine isomers. We will demonstrate how a systematic workflow, leveraging ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments, provides a self-validating system for structural assignment.
The Challenge: Isomerism in Pyrazolo[1,5-a]pyrimidines
The synthesis of substituted pyrazolo[1,5-a]pyrimidines, typically through the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents, can lead to the formation of regioisomers.[1][3] For example, the reaction of an aminopyrazole with an unsymmetrical diketone can result in different substitution patterns on the pyrimidine ring, most commonly at the C5 and C7 positions. These isomers often possess very similar physical properties, making their differentiation by chromatography or mass spectrometry challenging.
NMR spectroscopy, however, is an exceptionally powerful tool for this purpose, as it probes the precise electronic environment and through-bond/through-space connectivity of atoms within a molecule.[4]
Foundational Analysis: 1D NMR Spectroscopy
A thorough analysis begins with standard 1D ¹H and ¹³C NMR spectra. These initial experiments provide the fundamental chemical shift and coupling constant data that form the basis of the structural hypothesis.
¹H NMR Spectroscopy
The proton spectrum is the entry point for analysis. For the parent pyrazolo[1,5-a]pyrimidine system, the pyrazole protons (H2 and H3) and pyrimidine protons (H5, H6, and H7) resonate in distinct regions of the aromatic spectrum.
-
Chemical Shifts (δ): Protons on the pyrazole ring (H2, H3) are influenced by the adjacent fused pyrimidine ring. Protons on the pyrimidine moiety (H5, H6, H7) exhibit characteristic shifts and coupling patterns. For instance, H6 is typically a triplet (or doublet of doublets) due to coupling with H5 and H7.
-
Coupling Constants (J): Vicinal coupling constants (³J) are invaluable for establishing connectivity. The magnitude of ³J(H5,H6) and ³J(H6,H7) helps to confirm the arrangement of protons on the pyrimidine ring. Long-range couplings are also observed and can be diagnostic. A key finding by Chimichi et al. is that a small long-range coupling (~0.9 Hz) often exists between a 7-CH₃ group and H6, whereas a 5-CH₃ group shows no such coupling, providing a direct method to distinguish these isomers from the ¹H spectrum alone.[3][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. While it lacks the direct coupling information seen in proton spectra (in broadband-decoupled mode), the chemical shifts are highly sensitive to the local electronic structure.
-
Chemical Shifts (δ): The carbon chemical shifts for the pyrazolo[1,5-a]pyrimidine core are well-documented.[6][7] Critically, the chemical shift of a substituent, such as a methyl group, can be highly diagnostic of its position. For example, a 7-CH₃ group is typically observed at a significantly different chemical shift (e.g., 17.0-17.2 ppm) compared to a 5-CH₃ group (e.g., 24.6-24.8 ppm).[3][5] This provides a simple and robust method for distinguishing between these common regioisomers.
The Power of Connectivity: 2D NMR Techniques
While 1D NMR provides essential clues, 2D NMR experiments are required to piece together the complete molecular puzzle, especially for complex or heavily substituted isomers. These experiments reveal correlations between nuclei, allowing for the definitive assignment of the entire spin system.[8]
Logical Workflow for 2D NMR Analysis
A systematic approach ensures that all necessary data is collected efficiently and interpreted logically. The results from each experiment guide the interpretation of the next.
Caption: A logical workflow for NMR-based structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment is the first step in mapping the proton-proton network. It identifies pairs of protons that are scalar (J) coupled, typically through two or three bonds.[9]
-
Application: In a pyrazolo[1,5-a]pyrimidine, a COSY spectrum will show a cross-peak between H5 and H6, and between H6 and H7, confirming their adjacent relationship on the pyrimidine ring. This is crucial for establishing the integrity of the six-membered ring's proton system.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8]
-
Application: This is the primary method for assigning protonated carbons. By combining the ¹H assignments from COSY with the HSQC data, one can definitively assign the ¹³C signals for C2, C3, C5, C6, and C7 (assuming they are not substituted). This is a critical step that validates the initial 1D assignments.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for elucidating the core structure of unknown heterocyclic compounds. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH).[10][11]
-
Application: HMBC is essential for identifying quaternary (non-protonated) carbons and for linking different spin systems together. For pyrazolo[1,5-a]pyrimidines, key correlations include:
-
Correlations from H2 and H3 to the bridgehead carbon C3a.
-
Correlations from H5 and H7 to the other bridgehead carbon, C7a.
-
Correlations from a methyl group's protons to the carbon it is attached to (e.g., 5-CH₃ to C5) and adjacent carbons (e.g., 5-CH₃ to C6 and C3a). These long-range correlations are definitive proof of the substituent's location.
-
Caption: Key HMBC correlations for the pyrazolo[1,5-a]pyrimidine scaffold.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)
NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (<5 Å), regardless of whether they are connected through bonds.[4][12]
-
Application: This is invaluable for confirming regiochemistry where HMBC might be ambiguous or for determining stereochemistry in reduced (non-aromatic) analogs.[13] For isomeric pyrazolo[1,5-a]pyrimidines, a NOESY experiment can show a correlation between the protons of a C5 substituent and the H6 proton, confirming their proximity. Similarly, a C7 substituent's protons will show a NOE to H6. This provides an orthogonal, through-space confirmation of the assignments made via through-bond J-coupling and HMBC correlations.
Data Summary for Isomer Differentiation
The following table summarizes the key diagnostic features for distinguishing 5- and 7-substituted isomers, using methyl groups as a common example.
| NMR Parameter | 5-Methyl Isomer | 7-Methyl Isomer | Rationale |
| ¹H δ (CH₃) | Typically downfield | Typically upfield | Different electronic environment |
| ¹³C δ (CH₃) | ~24.7 ppm[3][5] | ~17.1 ppm[3][5] | Highly diagnostic due to shielding effects. |
| ¹H-¹H Coupling | No coupling from CH₃ to H6 | Small long-range coupling (⁴J ≈ 0.9 Hz) between CH₃ and H6[3][5] | The four-bond coupling pathway is more favorable for the 7-isomer. |
| Key HMBC | H₃(CH₃) → C5, C6, C3a | H₃(CH₃) → C7, C6, C7a | Unambiguously links the methyl group to the carbon backbone. |
| Key NOESY | H₃(CH₃) ↔ H6 | H₃(CH₃) ↔ H6 | Confirms spatial proximity of the substituent to the H6 proton. |
Protocols
Protocol 1: Sample Preparation
-
Mass: Weigh approximately 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine isomer.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for these heterocycles due to its excellent solubilizing power.[2][14]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent peak is used as a secondary reference.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Quality: Ensure the final solution is clear and free of bubbles.
Protocol 2: Systematic NMR Data Acquisition and Analysis
This workflow assumes access to a modern NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
Shimming & Tuning: Lock onto the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to achieve optimal magnetic field homogeneity (sharp, symmetrical peaks).
-
¹H Spectrum:
-
Acquire a standard 1D ¹H spectrum.
-
Parameters: 16-32 scans, spectral width covering ~ -1 to 12 ppm, relaxation delay (d1) of 1-2 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent signal.
-
Analysis: Integrate all signals. Identify chemical shifts (δ) and measure coupling constants (J) for all multiplets.
-
-
¹³C{¹H} Spectrum:
-
Acquire a standard 1D proton-decoupled ¹³C spectrum.
-
Parameters: ≥1024 scans (due to low natural abundance), spectral width covering ~ 0 to 200 ppm, d1 of 2 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum.
-
Analysis: List the chemical shifts of all carbon signals.
-
-
gCOSY Spectrum:
-
Acquire a 2D gradient-enhanced COSY spectrum.
-
Analysis: Identify cross-peaks, which indicate J-coupled protons. Trace out the connectivity pathways (e.g., H5-H6-H7).
-
-
gHSQC Spectrum:
-
Acquire a 2D gradient-enhanced HSQC spectrum optimized for ¹J_CH ≈ 145 Hz.
-
Analysis: Correlate each proton signal with its attached carbon. This assigns all protonated carbons.
-
-
gHMBC Spectrum:
-
Acquire a 2D gradient-enhanced HMBC spectrum.
-
Parameters: Optimize for a long-range coupling of 8 Hz. This value is a good compromise for detecting both ²J_CH and ³J_CH correlations.
-
Analysis: Systematically analyze correlations from each proton to distant carbons. Use these correlations to connect the spin systems identified in COSY and to place substituents and quaternary carbons. This is the key step for confirming the core skeleton and differentiating isomers.
-
-
NOESY/ROESY Spectrum:
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids zero-crossing issues.
-
Parameters: Use a mixing time of 300-500 ms.
-
Analysis: Identify cross-peaks which indicate protons that are close in space. Use this information to confirm regiochemistry assignments (e.g., proximity of a 5-CH₃ to H6).
-
Conclusion
The unambiguous structural elucidation of pyrazolo[1,5-a]pyrimidine isomers is a task readily accomplished through the systematic application of modern NMR techniques. While 1D ¹H and ¹³C NMR provide initial, often diagnostic, data points, a full suite of 2D experiments (COSY, HSQC, HMBC, and NOESY) creates a network of interlocking, self-validating correlations. This multi-dimensional approach moves beyond spectral interpretation to a logical construction of the molecular structure, providing the high-confidence assignments required for drug discovery, process chemistry, and materials science.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- CHIMICHI, S., COSIMELLI, B., BRUNI, F., & SELLERI, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49).
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. Retrieved from [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Retrieved from [Link]
-
Kaur, N., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]
-
Kaur, N., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Saini, M. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (2020, April 9). 2D NMR- Worked Example 1 (COSY). YouTube. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Retrieved from [Link]
-
Ahmed, R. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. OPENPUB Global Publisher. Retrieved from [Link]
-
Kudryavtsev, K. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Semantic Scholar. Retrieved from [Link]
-
Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]
-
Salgado, A., et al. (2010). Differentiation between[4][5][6]triazolo[1,5-a] pyrimidine and[4][5][6]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. Retrieved from [Link]
-
Goud, T. K., et al. (2018). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Pharmacokinetics and Intracellular Metabolism of Pyrimidine Analogues in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intracellular Battleground
Pyrimidine analogues represent a cornerstone of chemotherapy, forming a class of antimetabolites that have been pivotal in the treatment of both solid and hematological malignancies for decades.[1][2] These agents, including fluorouracil (5-FU), capecitabine, gemcitabine, and cytarabine, are structural mimics of endogenous pyrimidines like uracil, cytosine, and thymine.[3][4] Their efficacy hinges on their ability to disrupt the fundamental processes of DNA and RNA synthesis, preferentially targeting rapidly dividing cancer cells.[3][5][6]
However, pyrimidine analogues are prodrugs; their journey from administration to cytotoxic effect is a complex intracellular odyssey.[3][7][8] They must be transported into the cell, enzymatically converted into their active nucleotide forms, and accumulate to a sufficient concentration to exert their therapeutic effect.[7][8] This intricate metabolic pathway is also a primary source of both inter-patient variability and acquired drug resistance. A comprehensive understanding of the pharmacokinetics—not just in the plasma, but within the cancer cell itself—is therefore not merely an academic exercise. It is critical for optimizing dosing strategies, overcoming resistance, and developing next-generation analogues with improved therapeutic indices.
This guide provides a detailed examination of the intracellular metabolism of key pyrimidine analogues and presents robust protocols for their quantification, designed for researchers in academic and industrial drug development settings.
Part 1: Theoretical Framework - The Journey of a Pyrimidine Analogue
The cytotoxic activity of any pyrimidine analogue is dictated by the delicate balance between its cellular uptake, metabolic activation (anabolism), and inactivation (catabolism). These competing pathways determine the concentration of active metabolites at their sites of action.
1.1 Cellular Uptake: Breaching the Gates
The first step is entry into the cancer cell. As hydrophilic molecules, pyrimidine nucleoside analogues cannot freely diffuse across the cell membrane. They rely on specialized membrane proteins known as nucleoside transporters (NTs). The two major families are:
-
Equilibrative Nucleoside Transporters (ENTs): These facilitate the bidirectional transport of nucleosides down their concentration gradient. hENT1 is a major transporter for gemcitabine and cytarabine, and its expression level can be a critical determinant of drug sensitivity.[9][10]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.
Downregulation of these transporters is a well-established mechanism of drug resistance, as it limits the amount of drug that can enter the cell to be activated.[10]
1.2 Intracellular Activation: The Phosphorylation Cascade
Once inside the cell, nucleoside analogues must be sequentially phosphorylated to their monophosphate, diphosphate, and ultimately, their active triphosphate forms.[7][8][11] This bioactivation is catalyzed by a series of intracellular kinases. The initial phosphorylation step is often the most critical and rate-limiting. For many deoxycytidine analogues like gemcitabine and cytarabine, this is performed by deoxycytidine kinase (dCK) .[9][12][13][14] The activity of dCK is paramount; its deficiency is a primary mechanism of resistance to these drugs.[9][12]
1.3 Mechanisms of Action: Wreaking Havoc
The activated triphosphate metabolites (e.g., ara-CTP, dFdCTP, FdUTP) and monophosphate metabolites (e.g., FdUMP) are the ultimate weapons. They exert their cytotoxic effects through three primary mechanisms:[5]
-
Inhibition of Key Enzymes: The monophosphate metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[15][16] This leads to a "thymineless death." Gemcitabine's diphosphate form (dFdCDP) inhibits ribonucleotide reductase (RNR), depleting the pool of natural deoxynucleotides required for DNA synthesis.[10][17]
-
Incorporation into DNA: The triphosphate forms (e.g., ara-CTP from cytarabine, dFdCTP from gemcitabine) are fraudulent substrates for DNA polymerases.[18] Once incorporated, they halt DNA chain elongation, leading to replication stress and apoptosis.[6][17][18][19]
-
Incorporation into RNA: The triphosphate of 5-FU (FUTP) can be incorporated into RNA in place of UTP, disrupting RNA processing, splicing, and function.[15][20]
1.4 Inactivation and Resistance: The Cellular Defense
Cancer cells can develop resistance by upregulating enzymes that inactivate the drug. A key enzyme is cytidine deaminase (CDA) , which deaminates cytidine analogues like cytarabine and gemcitabine into their inactive and non-toxic uridine analogue forms.[21][22][23][24] High CDA activity can significantly reduce the intracellular concentration of the active drug, conferring resistance.[21][25]
Part 2: In-Focus - Clinically Significant Pyrimidine Analogues
While the general pathway is conserved, each analogue has a unique metabolic signature.
2.1 5-Fluorouracil (5-FU) and Capecitabine
Capecitabine is an orally administered prodrug designed for tumor-selective activation to 5-FU.[26] This conversion occurs in a three-step enzymatic cascade, with the final, activating step preferentially occurring in tumor tissue due to higher levels of thymidine phosphorylase (TP).[26][27][28][29]
Once 5-FU is formed, it undergoes intracellular anabolism via three main pathways to form its active metabolites:[30]
-
Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its function.[16][20]
-
Fluorodeoxyuridine triphosphate (FdUTP): Incorporates into DNA, causing damage.[16]
-
Fluorodeoxyuridine monophosphate (FdUMP): The primary mechanism of action, this metabolite potently inhibits thymidylate synthase (TS), blocking DNA synthesis.[15][16][31]
2.2 Gemcitabine (dFdC)
Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analogue that requires intracellular phosphorylation to become active.[9]
-
Activation: The rate-limiting activation step is the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK) .[9] It is further phosphorylated to the diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[9]
-
Mechanisms of Action: Gemcitabine has a dual mechanism. The triphosphate form, dFdCTP , is incorporated into DNA, causing "masked chain termination" where one more nucleotide is added before DNA synthesis halts, protecting the analogue from excision repair.[17][32] The diphosphate form, dFdCDP , inhibits ribonucleotide reductase (RNR), which depletes the pool of natural deoxynucleotides, creating a self-potentiating loop that favors the incorporation of dFdCTP into DNA.[10][17]
-
Resistance: Resistance is commonly associated with reduced dCK activity or decreased expression of the hENT1 transporter.[9][10]
2.3 Cytarabine (Ara-C)
Cytarabine (cytosine arabinoside) is another deoxycytidine analogue primarily used in treating hematologic malignancies.[18] Its structure features an arabinose sugar instead of a deoxyribose sugar.[18]
-
Activation: Like gemcitabine, it is transported into the cell and phosphorylated by dCK to its active triphosphate form, ara-CTP.[6][18]
-
Mechanism of Action: The primary mechanism is the incorporation of ara-CTP into DNA.[33] The arabinose sugar's steric hindrance prevents the DNA strand from elongating further, acting as a potent chain terminator and inhibitor of DNA polymerase.[6][18][34]
-
Resistance: Resistance mechanisms are similar to gemcitabine, including reduced dCK activity and increased inactivation by CDA.[35]
| Drug | Primary Activating Enzyme | Key Active Metabolite(s) | Primary Mechanism(s) of Action | Primary Inactivating Enzyme |
| 5-Fluorouracil | Orotate Phosphoribosyltransferase / Uridine Kinase | FdUMP, FUTP | Thymidylate Synthase (TS) inhibition; RNA dysfunction | Dihydropyrimidine Dehydrogenase (DPD) |
| Capecitabine | Thymidine Phosphorylase (final step) | FdUMP, FUTP (from 5-FU) | TS inhibition; RNA dysfunction | DPD (of 5-FU) |
| Gemcitabine | Deoxycytidine Kinase (dCK) | dFdCTP, dFdCDP | DNA chain termination; Ribonucleotide Reductase (RNR) inhibition | Cytidine Deaminase (CDA) |
| Cytarabine | Deoxycytidine Kinase (dCK) | ara-CTP | DNA chain termination; DNA polymerase inhibition | Cytidine Deaminase (CDA) |
Part 3: Experimental Protocols - Quantifying Intracellular Metabolism
To study the intracellular pharmacokinetics of these drugs, a robust and reproducible workflow is essential. The following protocols outline the key steps from cell culture to quantitative analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), the gold standard for this application.[3][36]
Protocol 1: Cell Culture and Drug Exposure
Rationale: To generate a homogenous and reproducible biological system for studying drug metabolism. The cell density and growth phase can significantly impact metabolic rates and must be tightly controlled.
-
Cell Seeding: Plate cancer cells of interest (e.g., MIA-PaCa-2 for pancreatic cancer, HCT-116 for colon cancer) in 6-well plates or 10 cm dishes. Seed at a density that ensures cells are in the logarithmic growth phase at the time of drug treatment (typically 70-80% confluency).
-
Incubation: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare a stock solution of the pyrimidine analogue in a suitable solvent (e.g., DMSO or sterile water). Dilute the drug to the desired final concentrations in pre-warmed complete cell culture medium.
-
Exposure: Remove the old medium from the cells, wash once with sterile PBS, and add the drug-containing medium. Incubate for the desired time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
Protocol 2: Quenching and Extraction of Intracellular Metabolites
Rationale: This is the most critical phase. Metabolic processes must be halted instantly ("quenched") to prevent enzymatic degradation or interconversion of the drug metabolites after the experiment is terminated. Cold methanol is highly effective for both quenching and extraction.
-
Prepare for Quenching: Place a metal tray or block on dry ice to pre-chill. Prepare an 80% methanol solution (HPLC-grade methanol in HPLC-grade water) and chill it to -80°C.
-
Quench Metabolism: At the end of the incubation period, aspirate the medium from the culture dish as quickly as possible. Immediately place the dish on the pre-chilled metal block.
-
Cell Wash (Optional but Recommended): Gently and quickly wash the cell monolayer with 1-2 mL of ice-cold PBS to remove extracellular drug. Aspirate completely.
-
Metabolite Extraction: Immediately add a defined volume of the pre-chilled 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Scraping: Place the plate back on dry ice for 5-10 minutes to ensure complete cell lysis. Use a cell scraper to scrape the frozen cell lysate from the bottom of the plate.
-
Collection: Transfer the resulting cell lysate/methanol slurry into a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tube vigorously for 30 seconds. Centrifuge at maximum speed (e.g., >13,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins and cell debris.[37][38]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade the nucleotides.
-
Storage: The dried metabolite pellet can be stored at -80°C until analysis.
Protocol 3: Quantification by HPLC-MS/MS
Rationale: HPLC-MS/MS provides the sensitivity and specificity required to distinguish and quantify the low-concentration drug metabolites from the highly abundant endogenous nucleotides.[3][36]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
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- 18. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 19. cellron.com [cellron.com]
- 20. Metabolism and mechanism of action of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytidine Deaminase Deficiency Reveals New Therapeutic Opportunities against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cytidine deaminase | Pyrimidine salvage | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crct-inserm.fr [crct-inserm.fr]
- 26. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. researchgate.net [researchgate.net]
- 31. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. youtube.com [youtube.com]
- 34. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 36. dspace.library.uu.nl [dspace.library.uu.nl]
- 37. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. Pyrazolo[1,5-a]pyrimidines are a critical class of N-heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including potent protein kinase inhibition for targeted cancer therapy.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions based on established chemical principles.
Q1: I am observing very low or no product yield. What are the most common causes?
A1: A low or nonexistent yield in the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is a frequent issue that can typically be traced back to a few key areas:
-
Purity of Starting Materials: The primary cause of reaction failure is often impure reactants.[4] The two key starting materials are 3-amino-5-phenyl-1H-pyrazole and acetylacetone (2,4-pentanedione). Impurities in the aminopyrazole can interfere with its nucleophilicity, while contaminants in the acetylacetone can lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize the 3-amino-5-phenyl-1H-pyrazole from a suitable solvent like ethanol/water. Distill the acetylacetone if its purity is questionable.
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical for driving the reaction to completion.[4]
-
Solution: The most common and effective method involves refluxing the reactants in glacial acetic acid, which acts as both the solvent and an acid catalyst.[5] If this proves ineffective, consider adding a catalytic amount of a stronger acid like sulfuric acid or p-toluenesulfonic acid. Alternatively, a basic catalyst can be employed to enhance the nucleophilicity of the aminopyrazole.[1]
-
-
Incomplete Reaction: The reaction may be sluggish and require more time or energy.
Q2: My final product is contaminated with significant side products. How can I improve the reaction's selectivity?
A2: The formation of side products in this specific synthesis is less about regioselectivity (since acetylacetone is a symmetrical β-dicarbonyl) and more about competing reaction pathways or degradation.
-
Probable Cause: The primary side products are often acyclic intermediates that have failed to cyclize or polymeric materials resulting from self-condensation or degradation under harsh acidic conditions.[6]
-
Solution 1 (Control Temperature): Avoid excessive heating or prolonged reaction times beyond what is necessary for completion. Overheating can promote the formation of tars and decomposition products.
-
Solution 2 (Optimize Catalyst): While an acid catalyst is necessary, an excessively strong acid concentration can lead to unwanted side reactions. If using sulfuric acid, ensure it is only a catalytic amount. The use of glacial acetic acid alone is often sufficient to promote the reaction cleanly.[5]
-
Solution 3 (Work-up Procedure): Ensure the product is properly precipitated and washed during the work-up. Pouring the cooled reaction mixture into ice water often yields a cleaner crude product by crashing out the desired compound while leaving more polar impurities in the aqueous solution.
-
Q3: The reaction seems to stall and does not proceed to completion. What can I do to drive it forward?
A3: A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome or that an equilibrium is being reached that does not favor the product.
-
Probable Cause 1 (Insufficient Energy): The reaction temperature may not be high enough to facilitate the final dehydration step, which is often the rate-limiting step in the cyclization.
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux. If using a lower-boiling solvent like ethanol, switching to a higher-boiling solvent like glacial acetic acid or dimethylformamide (DMF) can be beneficial. As mentioned, microwave irradiation is a highly effective method for providing the necessary energy rapidly and uniformly.[1]
-
-
Probable Cause 2 (Water Removal): The final step of the synthesis is a dehydration reaction to form the aromatic pyrimidine ring.[4] If water is not effectively removed from the reaction, the equilibrium may not favor the product.
-
Solution: While refluxing in acetic acid is usually sufficient, for particularly stubborn reactions, employing a Dean-Stark apparatus to azeotropically remove water can drive the reaction to completion.
-
Q4: I am struggling with the purification of the final product. What are the recommended methods?
A4: Effective purification is essential to obtain the this compound with high purity for subsequent applications.
-
Method 1 (Recrystallization): This is the most common and efficient method for purifying the solid product.
-
Protocol: The choice of solvent is critical. Ethanol is a widely reported and effective solvent for recrystallization.[5] A mixture of DMF and water is also an excellent option for achieving high purity.[7] Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form well-defined crystals.
-
-
Method 2 (Column Chromatography): If recrystallization fails to remove persistent impurities, column chromatography is a reliable alternative.
-
Protocol: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexane is a good starting point for the mobile phase. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The exact ratio will depend on the impurities and should be determined by preliminary TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic cyclocondensation reaction. The mechanism involves the reaction of a 1,3-bisnucleophile (the aminopyrazole) with a 1,3-biselectrophile (the β-dicarbonyl compound).[2] The key steps are:
-
Nucleophilic Attack: The exocyclic amino group (-NH2) of the 3-amino-5-phenyl-1H-pyrazole attacks one of the electrophilic carbonyl carbons of acetylacetone. This step is typically catalyzed by an acid, which protonates the carbonyl oxygen to increase the carbon's electrophilicity.
-
Intermediate Formation: This attack forms a carbinolamine intermediate, which quickly dehydrates to form a more stable enamine or Schiff base intermediate.
-
Intramolecular Cyclization: The N1 nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the acetylacetone moiety.
-
Final Dehydration: A final molecule of water is eliminated to form the stable, aromatic pyrimidine ring, yielding the final this compound product.[4]
Q2: What are the most critical parameters to control for achieving the highest possible yield?
A2: Based on extensive literature, the following parameters are most critical for optimizing the yield:
| Parameter | Recommendation | Rationale |
| Catalyst | Glacial Acetic Acid | Acts as both a mildly acidic catalyst and a high-boiling solvent, promoting both steps of the condensation and dehydration.[5] |
| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barriers, particularly for the final dehydration step. |
| Reaction Time | 1-4 Hours | Sufficient time for the reaction to proceed to completion. Progress should be monitored by TLC to avoid unnecessary heating.[5] |
| Reactant Ratio | Stoichiometric (1:1) or slight excess of acetylacetone | A 1:1 molar ratio is typically effective. A slight excess (1.1 eq) of the less expensive acetylacetone can help drive the reaction to completion. |
| Energy Source | Microwave Irradiation | Offers significant advantages in terms of reduced reaction time and often increased yields compared to conventional heating.[1] |
Q3: What is the role of the acid catalyst in this reaction?
A3: The acid catalyst plays a crucial role in activating the β-dicarbonyl compound (acetylacetone). It protonates one of the carbonyl oxygens, which significantly increases the electrophilicity of the attached carbonyl carbon. This makes the carbonyl group much more susceptible to nucleophilic attack by the relatively weak nucleophilic amino group of the aminopyrazole, thereby accelerating the initial condensation step.[1]
Visualizations & Workflows
Reaction Mechanism
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Workflow: Low Product Yield
Caption: Decision-making workflow for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol describes a reliable and high-yield synthesis of this compound via conventional heating.
Reagents & Materials:
-
3-amino-5-phenyl-1H-pyrazole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and filtration
-
Ethanol or DMF/Water for recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-phenyl-1H-pyrazole (e.g., 5.0 g, 31.4 mmol).
-
Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir to dissolve the aminopyrazole. To this solution, add acetylacetone (e.g., 3.55 mL, 34.5 mmol).
-
Heating: Heat the reaction mixture to a steady reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting aminopyrazole spot indicates completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
Precipitation & Filtration: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid. Follow with a wash of cold ethanol (20 mL) to remove non-polar impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. A yield of 85-90% is expected.[5]
-
Purification: For obtaining a highly pure product, recrystallize the crude solid from an ethanol/DMF mixture. Dissolve the solid in a minimum amount of hot solvent, allow it to cool slowly, collect the resulting crystals by filtration, and dry under vacuum.
References
- A. K. Gadosey, P. K. Baah, P. B. T. Akagbo, L. K. Doamekpor, R. K. Takyi, J. K. K. Asare, E. B. Mohammed, D. A. Abaye, A. A. Amponsah, & L. K. M. Badasu (2025).
- D. C. M. Ortiz, A. F. G. Ortiz, J. Portilla, & D. Guerra (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- A. K. Gadosey, P. K. Baah, P. B. T. Akagbo, L. K. Doamekpor, R. K. Takyi, J. K. K. Asare, E. B. Mohammed, D. A. Abaye, A. A. Amponsah, & L. K. M. Badasu (2025).
- Benchchem (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- M. A. Fouda, H. Abbas, E. H. Ahmed (2024). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity.
- A. M. M. E. Flefel, W. M. A. El-Wahed, M. A. O. El-Gazzar, H. A. R. Hussein (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
- A. H. Abdelrahman, R. A. El-Sayed, E. M. Ahmed (2024).
- S. M. Rida, F. A. Ashour, N. M. El-Hawash (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Compounds in Biological Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold. This guide provides in-depth troubleshooting advice and practical protocols to address the common yet significant challenge of poor aqueous solubility in biological assays.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective inhibitors, including approved anti-cancer drugs.[1][2][3] However, the planar, aromatic nature of this heterocyclic system often leads to low aqueous solubility due to strong crystal lattice energy and hydrophobicity.[3][4] This poor solubility can confound biological data, leading to underestimated potency, high variability in results, and misleading structure-activity relationships (SAR).[5][6]
This center is designed to help you diagnose, troubleshoot, and overcome these issues to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific solubility-related problems you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Question: I dissolved my pyrazolo[1,5-a]pyrimidine compound in 100% DMSO to make a 10 mM stock solution. When I add it to my aqueous cell culture medium for the assay, a precipitate or cloudiness forms instantly. What is causing this "crashing out," and how can I prevent it?
Answer: This is a classic sign of a compound exceeding its kinetic solubility limit.[7] When the DMSO stock is rapidly diluted into the aqueous buffer or medium, the solvent environment shifts dramatically from organic to aqueous. The compound, no longer soluble in the high-water environment, rapidly precipitates out of the solution.[8]
Here is a systematic approach to resolve this:
1. Decrease the Final Concentration: The most straightforward reason for precipitation is that the target concentration is simply too high for the compound's solubility in the final assay medium.
- Action: Perform a dose-response experiment starting from a much lower concentration. Determine the highest concentration that remains clear, which represents the maximum achievable concentration under those conditions.
2. Optimize the Dilution Method: A rapid, single-step dilution from 100% DMSO into the aqueous medium is the primary cause of the solvent-shift shock.
- Causality: A slower, more gradual introduction to the aqueous environment can keep the compound in a transient, supersaturated state long enough for the experiment.[7]
- Action: Instead of a direct dilution, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[8] Adding the compound dropwise while gently vortexing can also help.[8]
3. Control the Temperature: Solubility is often temperature-dependent.
- Causality: Many compounds are less soluble in cold solutions.[9] Adding a stock solution to refrigerated media can drastically lower its solubility limit.
- Action: Always use pre-warmed (37°C) cell culture media for your dilutions.[8][10]
4. Manage the Final DMSO Concentration: While minimizing DMSO is important for cell health, maintaining a certain level can be critical for solubility.
- Causality: DMSO acts as a co-solvent, increasing the solubility of hydrophobic compounds in the aqueous medium.[11][12]
- Action: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[13][14][15] Determine the maximum tolerable DMSO concentration for your specific cell line and maintain it across all wells, including the vehicle control.[14][16]
Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Issue 2: Delayed Precipitation in the Incubator
Question: My media with the pyrazolo[1,5-a]pyrimidine compound looks perfectly clear when I start my experiment. However, after several hours or a day in the 37°C incubator, I observe a crystalline precipitate or a cloudy haze. What is happening?
Answer: This suggests that while your compound was initially kinetically soluble, the solution was thermodynamically unstable. Over time, the supersaturated solution equilibrates, and the compound precipitates out to reach its true, lower thermodynamic solubility .[9][17]
1. Distinguish Kinetic vs. Thermodynamic Solubility:
- Kinetic Solubility: Refers to the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. It's a measure of how quickly it falls out of a supersaturated state and is highly dependent on the protocol (e.g., incubation time, dilution method).[18][19]
- Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is equilibrated with a solution over a long period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[5][9][17] Kinetic solubility values are almost always higher than thermodynamic ones.[7]
2. Interaction with Media Components:
- Causality: Components in complex cell culture media, such as salts and proteins, can interact with your compound over time, forming less soluble complexes.[8] Changes in pH due to cellular metabolism can also significantly affect the solubility of ionizable compounds.[8]
- Action: Assess the stability of your compound in the specific media under incubator conditions (37°C, 5% CO₂). Consider preparing fresh media with the compound more frequently for long-term experiments.[8]
3. Evaporation:
- Causality: In long-term cultures, especially in 96-well plates, evaporation from the outer wells can concentrate all media components, including your compound, pushing it beyond its solubility limit.[10][20]
- Action: Ensure proper humidification in your incubator. Use plates with low-evaporation lids, seal plates with gas-permeable membranes, or avoid using the outer wells for critical experiments.[20]
Issue 3: Inconsistent or Non-Reproducible Assay Results
Question: My IC₅₀ values for a pyrazolo[1,5-a]pyrimidine inhibitor are highly variable. In some experiments, it appears potent, and in others, much weaker. Could this be a solubility problem?
Answer: Absolutely. Poor solubility is a primary cause of inconsistent in vitro data.[5][6] If your compound is precipitating—either immediately or over time—the actual concentration of the dissolved (and therefore active) compound is unknown and lower than the nominal concentration you prepared.[6] This variability in the effective concentration leads directly to variable assay results.
1. Perform a Solubility Assessment:
- Action: Before extensive biological testing, determine the kinetic solubility of your compound in the exact assay buffer or media you plan to use. (See Protocol 2 below). This will establish the maximum reliable concentration you can test.
2. Visually Inspect Plates:
- Action: Always visually inspect your assay plates under a microscope at the beginning and end of the incubation period. Look for crystalline structures or amorphous precipitates in the wells, especially at the highest concentrations.
3. Utilize Solubility Enhancers (with caution):
- Causality: Certain excipients can increase the aqueous solubility of hydrophobic compounds.
- Action: Consider these options, but validate their compatibility with your specific assay and cell type.
- Serum: Proteins like albumin in fetal bovine serum (FBS) can bind to hydrophobic compounds and help keep them in solution.[14] If your assay permits, diluting into serum-containing medium can be effective.
- Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[14][21] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture.[14]
Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages & Considerations |
| Co-solvents (e.g., DMSO, PEG) | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[11][22][23] | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect compound activity or protein function.[13][24][25] |
| pH Adjustment | For ionizable compounds, adjusting the pH away from the pKa can increase the proportion of the more soluble ionized form. | Can dramatically increase solubility for acidic or basic compounds.[26] | Must be compatible with cell health and assay conditions; cellular metabolism can alter local pH.[8] |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within a hydrophilic outer shell, forming a soluble complex.[21][27] | High solubilization capacity; can improve stability. | May interact with cell membranes; can sometimes extract cholesterol; potential for toxicity.[14] |
| Surfactants | Form micelles that can solubilize hydrophobic compounds within their nonpolar core. | Very effective at increasing solubility. | Often cytotoxic; can interfere with assays by denaturing proteins or disrupting membranes. Use is more common in formulation, less so in cell-based assays.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final DMSO concentration in cell-based assays? A: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, while many sensitive cell types require the concentration to be below 0.1%.[13][16] It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to account for any solvent effects.[14] Concentrations above 1% are often cytotoxic and can damage cell membranes.[13]
Q2: Can I just filter out the precipitate from my media? A: No, this is not recommended. Filtering removes the precipitated compound, which means the final concentration in your solution is unknown and significantly lower than your target concentration.[14] This will compromise the validity and reproducibility of your results. The goal is to address the root cause of the precipitation to ensure the compound is fully dissolved.[14]
Q3: Are there structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold that can improve solubility? A: Yes, medicinal chemists employ several strategies. These include disrupting crystal packing by adding non-planar groups or increasing rotational freedom, and increasing polarity by adding hydrogen bond donors/acceptors or ionizable groups.[4][28][29] For example, adding flexible substituents with polar groups (like alkyleneoxy linkers) to a solvent-exposed part of the molecule is a common tactic.[28] Introducing morpholine and related heterocycles is also a well-known method to improve aqueous solubility.[28]
Q4: What's the difference between kinetic and thermodynamic solubility, and which should I measure? A: For early drug discovery and high-throughput screening, kinetic solubility is typically measured.[5][18] It's a faster assay that reflects the conditions most compounds will face in a typical biological assay (i.e., dilution from a DMSO stock).[19] It helps identify compounds that might precipitate under assay conditions. Thermodynamic solubility is more important for later-stage drug development and formulation, as it represents the true equilibrium solubility and is critical for predicting oral bioavailability.[5][7][17]
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol minimizes the risk of precipitation during dilution.
-
Prepare a High-Concentration Stock: Dissolve the pyrazolo[1,5-a]pyrimidine compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.[8]
-
Create an Intermediate Dilution (if necessary): For very high final concentrations, it may be beneficial to first make an intermediate dilution of the DMSO stock in pure, pre-warmed media (e.g., dilute a 10 mM stock 1:10 to get a 1 mM solution in 10% DMSO/media).
-
Perform Serial Dilutions: Create your final working concentrations by performing a serial dilution directly in a 96-well plate or in separate tubes using the pre-warmed complete media. For example, to make a 10 µM solution from a 10 mM stock (a 1:1000 dilution), you could first add 2 µL of stock to 198 µL of media (1:100 dilution to 100 µM), vortex gently, and then take 20 µL of that solution and add it to 180 µL of media (1:10 dilution to 10 µM). This gradual process is much less likely to cause precipitation than adding 0.2 µL directly to 199.8 µL of media.
-
Vehicle Control: Prepare a parallel set of dilutions using only DMSO, so that each final compound concentration has a matching vehicle control with the same final DMSO percentage.
Protocol 2: A Simple Kinetic Solubility Assessment
This nephelometric (light-scattering) assay provides a quick estimate of your compound's kinetic solubility in a specific buffer or medium.[19]
-
Prepare Compound Stock: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Set up Plate: Add 198 µL of your test buffer or cell-free culture medium to each well of a clear 96-well plate.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting up and down.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the second, mix, transfer 100 µL from the second to the third, and so on.
-
Incubate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours.[5]
-
Measure: Read the plate on a plate reader capable of nephelometry (measuring light scattering) or, alternatively, by measuring absorbance at a high wavelength (e.g., 650-750 nm) where the compound does not absorb. Wells with precipitate will scatter light, giving a higher signal.
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in signal over the buffer-only control wells. You can also visually inspect the plate against a dark background.
Kinetic vs. Thermodynamic Solubility Measurement
Caption: Conceptual difference between kinetic and thermodynamic solubility assays.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- BenchChem. (2025).
- Scientist Solutions. (2025). DMSO in cell based assays.
- Petrova, D., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- BenchChem. (2025).
- Taşdemi̇r, R. B., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- World Pharma Today. (2023).
- Sigma-Aldrich.
- Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Kalepu, S., & Nekkanti, V. (2015). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Pharmaceutical Sciences, 104(9), 2997-3012.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
- Shrinidhi, A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 65(21), 14576-14593.
- Purdue e-Pubs. (n.d.).
- Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8081349.
- ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?
- Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
- Gorska, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4935.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945.
- Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Al-Tel, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1846-1875.
- Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126.
- ResearchGate. (2014).
- Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Patel, J. R., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(4), 295-302.
- Pharma Excipients. (2022).
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256.
- Allen, L. V., Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118.
- Pharmaceutical Technology. (n.d.). The Value of In Vitro Dissolution in Drug Development.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors.
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this important class of compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] However, its inherent similarity to the adenine core of ATP can lead to off-target activities, presenting a significant challenge in research and development.[3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and address potential issues in your experiments, ensuring the generation of robust and reliable data.
Troubleshooting Guide: From Ambiguous Results to Actionable Insights
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step guidance and the scientific rationale behind each recommendation.
Scenario 1: High Potency in Biochemical Assays, Diminished Activity in Cells
Question: My pyrazolo[1,5-a]pyrimidine inhibitor shows excellent potency (nanomolar IC50) in a purified enzyme (biochemical) assay, but its activity is significantly weaker (micromolar range) in my cell-based experiments. What are the likely causes and how can I troubleshoot this?
Answer: This is a common and often multifaceted issue. The discrepancy between biochemical and cellular potency can stem from several factors related to the complex environment of a living cell.[5]
Possible Causes & Step-by-Step Troubleshooting:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Protocol:
-
Assess Physicochemical Properties: Review the inhibitor's properties such as LogP (lipophilicity) and polar surface area. Highly polar or very large molecules often have poor membrane permeability.
-
Cellular Uptake Assay: If available, perform a direct measurement of intracellular compound concentration using techniques like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Modify Treatment Conditions: Increase the incubation time to allow for greater accumulation within the cell. However, be mindful of potential cytotoxicity with longer exposure.
-
-
-
High Intracellular ATP Concentration: The concentration of ATP in cells (typically 1-10 mM) is much higher than that used in most biochemical assays (often at or below the Kₘ of the kinase).[6] For ATP-competitive inhibitors, this high concentration of the natural substrate can outcompete the inhibitor for binding to the kinase.
-
Troubleshooting Protocol:
-
ATP-Competition Assay: In your biochemical assay, measure the IC50 of your inhibitor at varying ATP concentrations, including physiological levels (1-10 mM). This will reveal how sensitive your inhibitor's potency is to ATP concentration.
-
Consider Non-ATP Competitive Inhibitors: If feasible, explore structurally distinct inhibitors that may bind to allosteric sites and are not in direct competition with ATP.[3]
-
-
-
Efflux Pump Activity: Your inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Troubleshooting Protocol:
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments where you co-administer your kinase inhibitor with a known efflux pump inhibitor (e.g., verapamil). A significant increase in the potency of your kinase inhibitor in the presence of the efflux pump inhibitor suggests it is a substrate for these transporters.
-
-
-
Inhibitor Instability or Metabolism: The compound may be rapidly metabolized or degraded within the cell.
-
Troubleshooting Protocol:
-
Metabolic Stability Assay: Assess the stability of your inhibitor in the presence of liver microsomes or cell lysates over time, analyzing its degradation by LC-MS/MS.
-
Time-Course Experiment: In your cellular assay, measure the downstream effects of your inhibitor at multiple early time points to see if the effect diminishes over time, which could indicate compound degradation.
-
-
Scenario 2: Observed Phenotype Does Not Correlate with On-Target Inhibition
Question: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) with my pyrazolo[1,5-a]pyrimidine inhibitor, but I'm not confident it's due to the inhibition of my intended target kinase. How can I validate the on-target effect?
Answer: Differentiating on-target from off-target effects is crucial for the correct interpretation of your results.[5] A multi-pronged approach is necessary to build a strong case for on-target activity.
Strategies for On-Target Validation:
-
Use a Structurally Unrelated Inhibitor:
-
Rationale: If a second, structurally different inhibitor that targets the same kinase produces the same phenotype, it strengthens the evidence that the effect is on-target.[5]
-
Experimental Step: Treat your cells with a validated, structurally distinct inhibitor for the same target and compare the cellular and molecular phenotypes.
-
-
Rescue Experiments:
-
Rationale: A definitive way to prove on-target activity is to "rescue" the phenotype by introducing a version of the target kinase that is resistant to the inhibitor.
-
Experimental Workflow:
-
Design a Resistant Mutant: If the binding mode of your inhibitor is known, you can introduce a mutation in the kinase's active site that prevents inhibitor binding without affecting its catalytic activity (e.g., a "gatekeeper" mutation).
-
Express the Mutant: Express this inhibitor-resistant mutant in your cells.
-
Treat with Inhibitor: If the observed phenotype is on-target, the cells expressing the resistant mutant should no longer exhibit the phenotype upon inhibitor treatment.
-
-
-
Target Engagement Assays:
-
Rationale: These assays directly measure the binding of the inhibitor to its target inside the cell, providing evidence that the inhibitor is reaching and engaging its intended kinase.
-
Recommended Assays:
-
NanoBRET™ Target Engagement Assay: This technology measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[7][8] It provides quantitative data on inhibitor affinity and occupancy in a physiological context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.
-
-
-
Downstream Signaling Analysis:
-
Rationale: Inhibition of a kinase should lead to a measurable change in the phosphorylation status of its known downstream substrates.
-
Experimental Protocol (Western Blotting):
-
Treat Cells: Treat your cells with a dose-range of your inhibitor for a defined period.
-
Lyse and Analyze: Lyse the cells and perform a Western blot using a phospho-specific antibody for a known downstream substrate of your target kinase.
-
Confirm Effect: A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence of on-target pathway modulation.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What makes the pyrazolo[1,5-a]pyrimidine scaffold prone to off-target effects?
A1: The pyrazolo[1,5-a]pyrimidine core is a "hinge-binding" motif that mimics the adenine ring of ATP.[3][4] The hinge region of the kinase ATP-binding site is highly conserved across the kinome.[4] This structural mimicry allows these inhibitors to bind to the ATP pocket of many different kinases, leading to potential polypharmacology and off-target effects.[10]
Q2: What are the best practices for determining the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A2: A tiered approach is recommended for comprehensive selectivity profiling:[11]
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Tier 1: Large-Scale Kinase Panel Screening: Screen your inhibitor at a single high concentration (e.g., 1 µM) against a broad panel of kinases (ideally >300).[11] This provides an initial overview of its selectivity.
-
Tier 2: Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 or Kᵢ values.[11]
-
Tier 3: Cellular Target Engagement: For key off-targets identified, validate their engagement in a cellular context using methods like NanoBRET™ or CETSA to understand the inhibitor's selectivity in a more physiologically relevant environment.[8][12]
Q3: How can medicinal chemistry strategies improve the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors?
A3: Several strategies can be employed to enhance selectivity:
-
Structure-Based Design: Utilize the crystal structure of the target kinase to design modifications that exploit unique, non-conserved residues in the active site.[4]
-
Targeting Inactive Conformations: Design inhibitors that bind to the less conserved "DFG-out" inactive conformation of the kinase (Type II inhibitors).[4][13]
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Covalent Inhibition: Introduce a reactive group ("warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site for highly specific and potent inhibition.[4]
Q4: What are chemical proteomics approaches and how can they help identify off-targets?
A4: Chemical proteomics is a powerful, unbiased method to identify the full spectrum of protein targets (including unexpected off-targets) of a small molecule in a cellular context.[14][15]
-
How it Works: These methods typically involve using an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[14][16]
-
Key Techniques:
-
Kinobeads: These are beads coated with a mixture of broad-spectrum kinase inhibitors that can be used in a competition format to identify the targets of a soluble inhibitor.[17][18]
-
Affinity Chromatography with Immobilized Inhibitor: A derivative of your inhibitor is synthesized and attached to beads to capture its binding partners from cell lysates.[15]
-
Q5: My inhibitor is described as "selective." What does this term quantitatively mean?
A5: The term "selective" can be subjective. A more quantitative way to express selectivity is through metrics like the Selectivity Score (S-Score) . For example, S(10) at 1 µM would be the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower S-Score indicates higher selectivity. It's crucial to always consider the context of the screening panel size and the inhibitor concentration when interpreting selectivity data.
Data Summaries & Visualizations
Table 1: Example Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Inhibitor
| Kinase Target | IC50 (nM) - Biochemical Assay | Cellular Target Engagement (EC50, nM) - NanoBRET™ | Notes |
| Primary Target | 5 | 50 | Potent on-target activity |
| Off-Target 1 | 50 | 500 | 10-fold less potent in cells |
| Off-Target 2 | 200 | >10,000 | Minimal cellular activity |
| Off-Target 3 | 1,500 | Not Determined | Low biochemical potency |
This table illustrates how integrating biochemical and cellular data provides a more complete picture of an inhibitor's selectivity profile.
Diagrams
Caption: On-Target Effect Validation Workflow.
Caption: Troubleshooting Cellular Potency Issues.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
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High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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Spotlight: Cell-based kinase assay formats. Reaction Biology.
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. Scribd.
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Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications.
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH).
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
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Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
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Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation.
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH).
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [URL]([Link] unexpected)
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
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Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate.
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Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
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Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.
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Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors. OSTI.GOV.
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH).
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Small-Molecule Kinase-Inhibitor Target Assessment. Shokat Lab.
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Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. Benchchem.
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Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
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Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH.
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Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. Benchchem.
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(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate.
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health (NIH).
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Methods for Detecting Kinase Activity. Cayman Chemical.
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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Functionalizing Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center dedicated to the palladium-catalyzed functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This valuable heterocyclic motif is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of cross-coupling reactions on this electron-deficient, nitrogen-rich system. Here, we synthesize field-proven insights and established literature to provide actionable troubleshooting advice and robust protocols.
Understanding the Core Scaffold: Reactivity and Regioselectivity
The pyrazolo[1,5-a]pyrimidine system presents unique challenges and opportunities for regioselective functionalization. The electronic nature of the fused rings and the presence of multiple nitrogen atoms significantly influence the reactivity of the C-H and C-Halogen bonds.
-
Positional Reactivity: The most common sites for functionalization via cross-coupling are the C3, C5, and C7 positions. Halogenation is a key first step to enable these reactions.[3] The inherent reactivity for palladium-catalyzed couplings generally follows the order of C-I > C-Br > C-Cl, a crucial factor when designing multi-step syntheses.[4]
-
Electronic Effects: The pyrimidine ring is electron-deficient, which can make oxidative addition to C-X bonds at the C5 and C7 positions more facile. Conversely, the pyrazole ring is more electron-rich, influencing the reactivity at C3. Substituents on the ring system can further modulate this reactivity.[5]
-
Catalyst Inhibition: A primary challenge arises from the nitrogen lone pairs in the scaffold, which can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][6] This necessitates the careful selection of ligands that can shield the metal center and promote the desired catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of cross-coupling experiments.
Q1: I have a 3-bromo-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one. Which cross-coupling reaction should I start with for C3-arylation? A1: The Suzuki-Miyaura coupling is the most robust and widely reported method for this transformation. It offers a broad scope of commercially available boronic acids and generally high functional group tolerance.[7][8]
Q2: My Suzuki-Miyaura reaction is giving low yields and significant debromination of my starting material. What is the likely cause? A2: Debromination is a common side reaction, especially with electron-deficient heterocycles.[7] It often occurs when the reductive elimination step is slow compared to competing pathways like proto-depalladation. The cause is frequently an inefficient catalyst system.
-
Solution: Switch to a catalyst system known to accelerate reductive elimination. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) paired with a suitable palladium precatalyst (like a G2, G3, or G4 palladacycle) are highly effective. A tandem catalyst system of XPhosPdG2/XPhos has been shown to mitigate this issue specifically for this scaffold.[7]
Q3: Can I perform a Sonogashira coupling on a pyrazolo[1,5-a]pyrimidine that has an unprotected N-H group? A3: Yes, Sonogashira couplings on this scaffold are well-documented.[5][9][10][11] However, the acidic N-H can interfere with strong bases. Using a milder base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, most commonly CuI.[10]
Q4: Which solvent is best for these coupling reactions? A4: The choice is substrate and reaction-dependent.
-
Suzuki: Anhydrous ethereal solvents like 1,4-dioxane or THF are common, often with water or another co-solvent to aid the solubility of the inorganic base.[8]
-
Sonogashira: Anhydrous, polar aprotic solvents like DMF, THF, or acetonitrile are typical to ensure solubility of all components.
-
Heck: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred.[12]
Q5: My reaction is sluggish. Should I increase the temperature? A5: Increasing the temperature can improve reaction rates, but it can also promote side reactions like catalyst decomposition or debromination.[7][13] A better first step is to re-evaluate your catalyst system (Pd source and ligand). If you must increase the temperature, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) and ensure your reaction is under an inert atmosphere to prolong catalyst lifetime. Microwave-assisted heating is an excellent strategy to rapidly screen conditions and often improves yields and reduces reaction times.[7]
Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental failures.
Problem 1: Suzuki-Miyaura Coupling Failure (Low or No Product)
You are attempting to couple an arylboronic acid with a halo-pyrazolo[1,5-a]pyrimidine and observe primarily unreacted starting material or decomposition.
Caption: Systematic workflow for troubleshooting Suzuki-Miyaura reactions.
| Potential Cause | Explanation & Validation | Recommended Solution(s) |
| Inactive Catalyst | The Pd(0) active species has not formed or has decomposed. This is common with air-sensitive phosphine ligands or if the solvent is not properly degassed. | 1. Use a modern, air-stable palladium precatalyst (e.g., XPhos Pd G2/G3/G4).[7] 2. Ensure rigorous degassing of the solvent and maintain a positive pressure of inert gas (Argon or Nitrogen). |
| Catalyst Inhibition | Nitrogen atoms on the pyrazolo[1,5-a]pyrimidine core are coordinating to the Pd center, preventing the catalytic cycle from turning over.[6] | 1. Switch to a ligand with high steric bulk around the metal center, such as XPhos, SPhos, or RuPhos. These ligands create a "pocket" that favors the substrate over solvent or inhibitor coordination. |
| Protodeboronation of Boronic Acid | The boronic acid is reacting with trace water or protic sources to revert to the corresponding arene before it can transmetalate to the palladium center. This is exacerbated by high temperatures and prolonged reaction times.[6] | 1. Use anhydrous solvents and reagents. 2. Use a stronger, less nucleophilic base like K₃PO₄ or Cs₂CO₃. 3. Consider using more stable boronic acid derivatives, such as pinacol esters (BPin) or MIDA boronates. |
| Ineffective Base | The base is not strong enough or soluble enough to activate the boronic acid for the transmetalation step. Common bases like Na₂CO₃ can sometimes be insufficient. | 1. Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for challenging couplings. 2. Ensure adequate mixing, as many inorganic bases are only sparingly soluble. |
Problem 2: Sonogashira Coupling Failure (Low Yield, Homocoupling)
You are attempting to couple a terminal alkyne with a halo-pyrazolo[1,5-a]pyrimidine and observe low conversion and/or significant formation of the alkyne homocoupling (Glaser) product.
| Potential Cause | Explanation & Validation | Recommended Solution(s) |
| Copper(I) Oxidation | The Cu(I) co-catalyst is essential for the Sonogashira mechanism. If it oxidizes to Cu(II) due to oxygen exposure, it will preferentially catalyze the homocoupling of the alkyne. | 1. Rigorously degas all solvents and reagents. 2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. 3. Use fresh, high-purity CuI. |
| Slow Oxidative Addition | If the halo-pyrazolo[1,5-a]pyrimidine is particularly unreactive (e.g., a chloride), the oxidative addition to Pd(0) can be the rate-limiting step. This allows the competing Glaser pathway to dominate. | 1. If possible, switch from a chloride to a bromide or iodide substrate. 2. Use a more electron-rich and activating ligand for the palladium, such as XPhos or P(t-Bu)₃. |
| Inappropriate Base | The amine base (e.g., Et₃N) plays a dual role: it acts as a base and can also serve as a ligand and solvent. If the base is not optimal, both pathways can be affected. | 1. Ensure the base is anhydrous and high purity. 2. For sluggish reactions, a stronger, non-coordinating base like DBU can sometimes be effective, though screening is necessary. |
Optimized Experimental Protocols
The following protocols are robust starting points for the functionalization of halo-pyrazolo[1,5-a]pyrimidines.
Protocol 1: Microwave-Assisted Suzuki-Miyaura C3-Arylation
This protocol is adapted from highly successful methods reported for the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[7]
Workflow Diagram
Caption: Step-by-step workflow for a microwave-assisted Suzuki coupling.
Step-by-Step Methodology:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the arylboronic acid (1.5 eq), XPhos Pd G2 (0.05 eq), XPhos ligand (0.05 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, to a concentration of ~0.1 M).
-
Seal the vial with a crimp cap.
-
Evacuate and backfill the vial with argon or nitrogen (repeat 3 times).
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 120 °C) for 20-40 minutes.
-
Monitor reaction completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Conventional Sonogashira C5-Alkynylation
This protocol is a general method for coupling terminal alkynes to halo-pyrazolo[1,5-a]pyrimidines.[5][10]
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add the 5-iodo-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, to a concentration of ~0.1 M) followed by anhydrous triethylamine (Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-12 hours).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel.
Data & Reference Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Comments |
| Substrate | 3-Bromo- or 5-Iodo-pyrazolo[1,5-a]pyrimidine | Bromides are often more cost-effective; iodides are more reactive and may allow for lower temperatures.[7] |
| Pd Catalyst | XPhos Pd G2/G3 (2-5 mol%) | Air-stable precatalyst ensures reliable activation. The XPhos ligand is excellent for electron-deficient heterocycles.[7] |
| Ligand | XPhos (2-5 mol%) | Additional free ligand can stabilize the catalyst and prevent decomposition, especially in longer reactions. |
| Base | K₃PO₄ (2-3 eq) | A strong, effective base for challenging couplings that minimizes protodeboronation compared to hydroxide bases.[6] |
| Solvent | Dioxane/H₂O (10:1) or THF/H₂O (10:1) | Anhydrous conditions with minimal water to facilitate base dissolution. |
| Temperature | 80-120 °C (Conventional) or 100-140 °C (Microwave) | Start around 100 °C. Microwave heating can significantly accelerate the reaction.[7] |
Table 2: Ligand Selection Guide for Challenging Couplings
| Ligand Type | Examples | When to Use | Mechanism of Action |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Default choice for Suzuki/Buchwald. Low yields, debromination, or catalyst decomposition with simpler ligands. | Steric bulk accelerates reductive elimination and protects the Pd center from inhibition by the heterocyclic substrate.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Heck and Suzuki reactions. Useful when phosphine ligands fail or when very high thermal stability is required. | Form very strong Pd-C bonds, leading to robust catalysts that resist decomposition at high temperatures. |
| Triphenylphosphine (PPh₃) | PPh₃ | Sonogashira and some Heck reactions. Simple, inexpensive, and effective for many standard transformations. | A classic, moderately electron-rich ligand. Can be ineffective for more challenging substrates where faster catalytic turnover is needed. |
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. Available at: [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]
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An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. OUCI. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
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Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
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Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate. Available at: [Link]
-
A palladium-mediated approach to construction of nitrogen heterocycles. ACS Publications. Available at: [Link]
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ω-Functionalized 3-Alkynylpyrazolo[1, 5 -a ]pyrimidines by Sonogashira Coupling. Thieme. Available at: [Link]
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Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Available at: [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
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Technical Support Center: Enhancing the Bioavailability and Pharmacokinetics of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the bioavailability and pharmacokinetics of this important class of molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the design of potent and selective kinase inhibitors, holding significant promise in oncology and for other therapeutic areas.[1][2] However, their progression through the drug development pipeline is often hampered by issues such as poor solubility and rapid metabolism.[3][4][5]
This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues you may encounter.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered questions regarding the development of pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: Why do many pyrazolo[1,5-a]pyrimidine inhibitors exhibit poor oral bioavailability?
A1: The pyrazolo[1,5-a]pyrimidine core, while excellent for kinase binding, often contributes to poor aqueous solubility.[5] This is a primary reason for low oral bioavailability. These molecules are often large, rigid, and hydrophobic, which are characteristics that lead to low solubility and dissolution rates in the gastrointestinal tract. Furthermore, they can be subject to extensive first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4]
Q2: What are the initial steps to consider when a promising pyrazolo[1,5-a]pyrimidine lead candidate shows poor pharmacokinetic properties?
A2: A multipronged approach is recommended. First, conduct a thorough physicochemical profiling of the compound to understand its solubility, permeability, and metabolic stability. This data will help identify the key liabilities. Concurrently, explore structural modifications to improve these properties without compromising potency. This could involve adding solubilizing groups or blocking metabolic "soft spots".[6] Finally, investigate formulation strategies to enhance oral absorption.[4][7]
Q3: Can you explain the "brick dust" problem in the context of these inhibitors?
A3: The "brick dust" analogy refers to compounds with very high melting points and low solubility, making them extremely difficult to dissolve. This is a common issue with flat, aromatic heterocyclic compounds like many pyrazolo[1,5-a]pyrimidines. The strong crystal lattice energy of these molecules makes it energetically unfavorable for them to dissolve in aqueous media, severely limiting their oral absorption.
Q4: What are the most common metabolic pathways for pyrazolo[1,5-a]pyrimidine inhibitors?
A4: While specific metabolic pathways are compound-dependent, common routes for heterocyclic compounds include oxidation, hydroxylation, and N-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. It's crucial to identify the specific CYP isoforms responsible for your compound's metabolism to anticipate potential drug-drug interactions.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Scenario: You have a potent pyrazolo[1,5-a]pyrimidine inhibitor, but upon oral dosing in rodents, you observe low and highly variable plasma exposure (AUC) and peak concentrations (Cmax).
Causality: This is a classic sign of solubility-limited absorption.[8] When a compound's dissolution rate in the gut is slower than its transit time, absorption becomes erratic and incomplete. The variability often arises from differences in gastrointestinal physiology between individual animals.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high first-pass metabolism.
Step-by-Step Protocol:
-
In Vitro Metabolic Stability Assessment:
-
Incubate your compound with liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human).
-
Measure the rate of disappearance of the parent compound over time to calculate its intrinsic clearance. High clearance suggests rapid metabolism.
-
-
Metabolite Identification:
-
Analyze the samples from the metabolic stability assays using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites.
-
This will reveal the "metabolic hotspots" on your molecule – the specific sites that are being modified by metabolic enzymes.
-
-
Structure-Activity Relationship (SAR) Guided Medicinal Chemistry:
-
Once the metabolic hotspots are identified, design and synthesize new analogs where these positions are blocked or modified. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation at that site.
-
The goal is to improve metabolic stability without losing the desired biological activity.
-
-
Re-evaluation in In Vivo Models:
-
Test the most promising new analogs in vivo to confirm that the structural modifications have indeed reduced first-pass metabolism and improved oral bioavailability.
-
III. Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors
The following table summarizes available pharmacokinetic data for selected orally bioavailable pyrazolo[1,5-a]pyrimidine CDK inhibitors, providing a comparative overview. [1]
| Compound | Species | Dose (mg/kg) | Route | T½ (elimination half-life) | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| BS-194 (4k) | Mouse | 25 | Oral | 178 minutes | N/A | N/A | N/A | Good | [1] |
| BS-181 | Mouse | 10 | i.p. | 405 minutes | N/A | N/A | N/A | N/A | [1] |
| Compound 15j | Mouse | N/A | Oral | N/A | N/A | N/A | N/A | Orally available | [1] |
| Dinaciclib | Human | Various | i.v. | Short plasma half-life | N/A | N/A | N/A | N/A | [1] |
| CFI-402257 * | Rat, Dog | 5 | Oral | N/A | N/A | N/A | High oral exposure, Low clearance | N/A | [1]|
Note: CFI-402257 is a TTK inhibitor with a pyrazolo[1,5-a]pyrimidine core, included for structural comparison. N/A: Not Available in the provided search results.
IV. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a generalized method for assessing the metabolic stability of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of your test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life and intrinsic clearance of the compound.
V. References
-
Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
-
BenchChem. (2025). Comparative Pharmacokinetic Analysis of Orally Bioavailable Pyrazolo[1,5-a]pyrimidine CDK Inhibitors. BenchChem Technical Support.
-
Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. [Link]
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors. BenchChem Technical Support.
-
Bamborough, J., et al. (2007). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
BenchChem. (2025). Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies. BenchChem Technical Support.
-
Agboola, O., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Agboola, O., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
BenchChem. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Technical Support.
-
Wolska, Z., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Wolska, Z., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
-
Al-wsmani, M. F., et al. (2024). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. SpringerLink. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Managing Drug Resistance with Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine inhibitors in cancer therapy and drug resistance studies. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to conduct robust, reproducible experiments and accelerate your research.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about working with pyrazolo[1,5-a]pyrimidine inhibitors.
Q1: What are pyrazolo[1,5-a]pyrimidines and why are they relevant for cancer therapy?
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds recognized for their potent activity as protein kinase inhibitors (PKIs).[1][2] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] In many cancers, these kinases become abnormally active, driving tumor progression.[3] Pyrazolo[1,5-a]pyrimidines act as ATP-competitive or allosteric inhibitors, effectively blocking these aberrant signaling pathways, which makes them promising candidates for targeted cancer therapies.[1][2]
Q2: How do these inhibitors help in managing drug resistance?
Drug resistance occurs when cancer cells evolve to survive and grow despite treatment. This can happen through several mechanisms, such as mutations in the target kinase that prevent the inhibitor from binding, or the activation of alternative "bypass" signaling pathways that compensate for the inhibited target.[4][5][6]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the development of next-generation inhibitors designed to overcome these resistance mechanisms.[1] For example, new derivatives can be engineered to:
-
Inhibit kinases with specific resistance mutations (e.g., gatekeeper mutations).[7][8]
-
Simultaneously inhibit multiple kinases (dual inhibitors), targeting both the primary pathway and potential bypass routes.[9][10]
-
Reverse multidrug resistance mediated by efflux pumps like P-glycoprotein (ABCB1).[11]
Q3: What are the primary kinase targets for this class of inhibitors?
The pyrazolo[1,5-a]pyrimidine framework is a "privileged scaffold," meaning it can be modified to target a wide range of kinases.[12] This adaptability is a key reason for its prominence in drug discovery.
| Kinase Target Family | Examples | Associated Cancers | Reference |
| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK9 | Various solid tumors, Leukemia | [2][13][14] |
| Receptor Tyrosine Kinases (RTKs) | EGFR, TRKA/B/C, FLT3 | Non-small cell lung cancer, Thyroid cancer, AML | [1][2][8][15] |
| MAPK Pathway Kinases | B-Raf, MEK | Melanoma | [1][2] |
| PI3K/AKT/mTOR Pathway Kinases | PI3Kδ | Asthma, Inflammatory diseases, Cancers | [16][17] |
| Pim Kinases | Pim-1 | Prostate cancer, Leukemia | [15] |
Q4: What is the difference between primary and acquired resistance?
Primary (or de novo) resistance is when cancer cells are inherently non-responsive to a drug from the start of treatment.[18] Acquired resistance develops after an initial period of successful treatment, where a sub-population of cancer cells evolves mechanisms to evade the drug's effects.[4][18] Understanding which type of resistance you are studying is critical for designing appropriate experiments.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
In Vitro Assay & Compound Handling
Q: My inhibitor shows highly variable IC50 values across replicate experiments. What's going wrong?
Plausible Causes & Solutions: This is a classic symptom of poor compound solubility.[19] Pyrazolo[1,5-a]pyrimidine derivatives are often hydrophobic and can precipitate out of aqueous cell culture media, leading to an unknown and inconsistent effective concentration at the cellular level.[20]
Troubleshooting Workflow:
-
Visual Confirmation: Before treating cells, prepare your highest concentration of inhibitor in media. After 1-2 hours in the incubator (37°C, 5% CO2), inspect the solution under a microscope. The presence of crystalline structures or fine precipitates confirms a solubility issue.
-
Solvent Optimization: Ensure your initial stock solution (typically in 100% DMSO) is fully dissolved. When diluting into media, the final DMSO concentration should ideally be ≤0.5% to avoid solvent-induced toxicity. Prepare serial dilutions in media carefully, vortexing gently between each step.
-
Use of Surfactants or Serum: For particularly challenging compounds, consider pre-complexing the inhibitor with bovine serum albumin (BSA) or using a small amount of a biocompatible surfactant like Tween-80 in your media. However, you must run parallel controls to ensure these additives do not affect cell viability or the mechanism of action.
-
Re-evaluate Stock Concentration: If precipitation persists, lower the starting concentration for your dose-response curve. It is better to have a narrower, fully soluble concentration range than a wide range with unreliable data points.[21][22]
Q: The inhibitor is potent in a biochemical (enzymatic) assay but shows weak or no activity in my cell-based assay. Why the discrepancy?
Plausible Causes & Solutions: This common issue points to factors beyond simple target engagement that influence a drug's activity in a complex biological system.
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular kinase target.
-
Solution: While difficult to modify without changing the compound's chemistry, you can assess this using techniques like parallel artificial membrane permeability assays (PAMPA) if available. For your current experiments, ensure you are using an appropriate incubation time (e.g., 48-72 hours) to allow for sufficient uptake.[23]
-
-
High Protein Binding: The inhibitor may bind avidly to proteins in the fetal bovine serum (FBS) of your culture media, reducing the free concentration available to act on the cells.
-
Solution: Perform a dose-response experiment in media containing a lower percentage of FBS (e.g., 2% vs. 10%). If the IC50 value decreases significantly, high serum protein binding is likely a contributing factor. Remember to ensure the cells can remain healthy in the lower-serum condition for the duration of the assay.
-
-
Efflux Pump Activity: The cancer cell line may be actively pumping the inhibitor out via efflux pumps like P-glycoprotein (ABCB1), preventing it from reaching an effective intracellular concentration.[11]
-
Solution: Co-treat the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil or tariquidar). A significant increase in potency (lower IC50) in the presence of the efflux pump inhibitor strongly suggests your compound is a substrate for these pumps.
-
-
Rapid Metabolism: The cell line may rapidly metabolize the inhibitor into an inactive form.
-
Solution: This can be investigated using LC-MS/MS to measure the concentration of the parent compound in the cell lysate and media over time.
-
Caption: Workflow for generating a drug-resistant cell line.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for obtaining reliable data.
Protocol 1: Determining Inhibitor Potency (IC50) in Adherent Cancer Cells
This protocol is adapted from methodologies designed to improve reproducibility in drug sensitivity testing. [21][22] Objective: To determine the concentration of a pyrazolo[1,5-a]pyrimidine inhibitor that reduces cell growth by 50%.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth media (e.g., DMEM + 10% FBS)
-
Pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 10 mM stock in DMSO)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density. This density should allow for untreated cells to remain sub-confluent at the end of the assay (typically 72-96 hours). Plate an extra plate for a Day 0 count.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Day 0 Count (Day 2):
-
Take the extra plate seeded on Day 1 and measure cell viability using your chosen reagent. This "T-zero" reading represents the cell number at the time of drug addition and is crucial for accurate growth inhibition calculations. [22]
-
-
Inhibitor Treatment (Day 2):
-
Prepare serial dilutions of your inhibitor in complete growth media. A common scheme is a 9-point, 3-fold dilution series, plus a vehicle-only control (e.g., 0.1% DMSO). [22] * Carefully remove the old media from the cell plate and add 100 µL of the appropriate inhibitor dilution or vehicle control to each well. It is recommended to perform each concentration in triplicate.
-
Incubate for the desired duration (typically 48-72 hours).
-
-
Measure Final Viability (Day 4 or 5):
-
After the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Read the plate on a plate reader (luminescence or fluorescence).
-
-
Data Analysis:
-
Subtract the average background reading (media only) from all values.
-
Normalize the data. For each well, calculate the percent growth inhibition relative to the vehicle control and the T-zero reading.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Validating the Mechanism of Resistance
Objective: To determine if acquired resistance to a pyrazolo[1,5-a]pyrimidine inhibitor is due to on-target mutations or bypass pathway activation.
Materials:
-
Parental (sensitive) and newly generated resistant cell lines
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Antibodies for Western blotting (e.g., anti-phospho-target, anti-total-target, anti-phospho-bypass kinase, anti-total-bypass kinase, anti-actin)
-
Reagents for protein lysis, SDS-PAGE, and Western blotting
-
Reagents for DNA/RNA extraction, PCR, and Sanger or Next-Generation Sequencing (NGS)
Procedure:
-
Confirm Target Inhibition (Western Blot):
-
Treat both parental and resistant cells with the inhibitor at a concentration known to be effective in the parental line (e.g., 5x IC50 of parental).
-
Lyse the cells and perform a Western blot to probe for the phosphorylated (active) form of the direct kinase target.
-
Expected Outcome (Parental): A dramatic decrease in the phospho-target signal.
-
Possible Outcomes (Resistant):
-
No decrease in phospho-target: This strongly suggests an on-target resistance mechanism, such as a mutation in the drug-binding pocket that prevents the inhibitor from engaging its target. [4][5] * Decrease in phospho-target: This indicates the inhibitor is still binding its target, but the cells are surviving via another route. This points towards a bypass pathway activation. [4][6]
-
-
-
Investigate On-Target Mutations (Sequencing):
-
If the Western blot suggests an on-target mechanism, extract DNA or RNA from the resistant cells.
-
Amplify the kinase domain of the target gene using PCR.
-
Sequence the PCR product to identify any point mutations compared to the parental line. Mutations analogous to the famous T790M in EGFR or T315I in ABL are common "gatekeeper" mutations that confer resistance. [5][7]
-
-
Investigate Bypass Pathways (Phospho-Proteomics or Western Blot):
-
If the Western blot suggests a bypass mechanism, investigate the activation of alternative signaling pathways.
-
A broad approach is to use phospho-proteomic screening to compare the phosphorylation landscape of the parental and resistant cells.
-
A targeted approach involves using Western blotting to probe for the activation of known bypass pathways. For example, if your inhibitor targets EGFR, you might probe for phospho-MET or phospho-HER2, as amplification or activation of these kinases can confer resistance. [4]
-
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 22. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the experimental workflow. Our goal is to empower you with the expertise to refine your protocols, troubleshoot effectively, and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and testing of pyrazolo[1,5-a]pyrimidine compounds.
Q1: My pyrazolo[1,5-a]pyrimidine derivative has poor aqueous solubility. How can I prepare stock solutions and working concentrations for my in vitro assays without precipitation?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, which are often designed with hydrophobic moieties to enhance binding to ATP-binding sites of kinases.[1] Precipitated compound can lead to inaccurate and irreproducible results in your assays.
Here is a systematic approach to address solubility issues:
-
Solvent Selection:
-
Start with 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
For working solutions, perform serial dilutions from the DMSO stock into your aqueous assay buffer or cell culture medium. It is critical to not exceed a final DMSO concentration of 0.5% (v/v) in most cell-based assays, as higher concentrations can induce cytotoxicity.
-
-
Solubilizing Excipients:
-
If precipitation occurs upon dilution, consider the use of solubilizing agents. Pluronic® F-68 (a non-ionic surfactant) or cyclodextrins can be added to the assay buffer to improve compound solubility.
-
-
Prodrug Strategies:
-
For long-term projects, a medicinal chemistry approach involving the synthesis of a more soluble prodrug can be highly effective.[1] A common strategy is to attach a water-solubilizing group, such as an N-methylpiperazine, via a linker that is cleaved by cellular enzymes to release the active compound.[1]
-
-
Sonication and Warming:
-
Gentle warming (to 37°C) and sonication can aid in the dissolution of the compound in DMSO. However, be cautious about the thermal stability of your specific derivative.
-
Q2: I am observing high variability in my enzyme inhibition assay results. What are the potential causes and how can I improve reproducibility?
A2: High variability in enzyme inhibition assays can stem from several factors related to both the compound and the assay conditions. Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors of protein kinases.[2]
To improve reproducibility, consider the following:
-
Compound Stability:
-
Assess the stability of your pyrazolo[1,5-a]pyrimidine derivative in the assay buffer over the time course of the experiment. Some compounds may degrade, leading to a decrease in inhibitory activity. A simple pre-incubation of the compound in the buffer followed by LC-MS analysis can confirm its stability.
-
-
Assay Conditions:
-
ATP Concentration: Since many pyrazolo[1,5-a]pyrimidines are ATP-competitive, their IC50 values will be highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, typically at or near the Km value for the specific kinase, and report this in your methods.
-
Enzyme Concentration: Use a consistent and validated concentration of the kinase. Enzyme activity can vary between batches, so it is crucial to qualify each new lot.
-
Incubation Times: Optimize and strictly control the pre-incubation time of the compound with the enzyme and the reaction initiation time.
-
-
Plate Effects:
-
Be mindful of "edge effects" on microplates. Evaporation from the outer wells can concentrate reagents and affect results. Consider not using the outermost wells for critical experiments or ensure proper plate sealing.
-
Q3: My pyrazolo[1,5-a]pyrimidine derivative shows potent activity in a biochemical kinase assay but has weak or no activity in a cell-based assay. What could be the reason for this discrepancy?
A3: This is a common and important observation in drug discovery. The transition from a purified enzyme system to a complex cellular environment introduces several variables.
Potential reasons for the discrepancy include:
-
Cellular Permeability: The compound may have poor membrane permeability and is unable to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: Even if the compound enters the cell, it may not engage with the target kinase at a sufficient concentration to elicit a downstream effect.
To investigate this, you can perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that the compound is binding to its intended target within the cell.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Cell-Based Assays
Q: I am performing a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) and my pyrazolo[1,5-a]pyrimidine compound appears to be cytotoxic to all cell lines at similar concentrations, including non-cancerous cell lines. How can I determine if this is a non-specific effect?
A: Distinguishing between targeted anti-proliferative activity and non-specific cytotoxicity is crucial.
Troubleshooting Steps:
-
Visual Inspection: Under a microscope, observe the morphology of the cells treated with your compound. Non-specific cytotoxicity often leads to rapid and severe changes in cell morphology, such as cell rounding and detachment, at concentrations where a targeted agent might only induce cell cycle arrest.
-
Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, a colored compound can interfere with the absorbance reading in an MTT assay. Run a cell-free control where you add the compound to the assay reagents to check for any direct interaction.
-
Time-Course Experiment: Perform a time-course experiment. A targeted effect may take longer to manifest (e.g., 48-72 hours) as it relies on the inhibition of a specific pathway leading to cell cycle arrest or apoptosis. In contrast, non-specific toxicity often has a more rapid onset.
-
Mechanism of Action Studies: To confirm a targeted effect, you should observe changes in downstream signaling pathways consistent with the inhibition of your target kinase. For example, if your compound targets Pim-1 kinase, you would expect to see a decrease in the phosphorylation of its substrate, BAD.[3]
Enzyme Inhibition Assays
Q: My IC50 curve for a pyrazolo[1,5-a]pyrimidine derivative in a kinase assay is shallow and does not reach 100% inhibition, even at high concentrations. What does this indicate and how can I address it?
A: A shallow IC50 curve with incomplete inhibition can be indicative of several phenomena.
Possible Explanations and Solutions:
-
Compound Aggregation: At higher concentrations, your compound may be forming aggregates that are less active or interfere with the assay. You can test for aggregation using techniques like dynamic light scattering (DLS). Including a small amount of a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can sometimes mitigate this.
-
Non-Specific Binding: The compound might be binding non-specifically to the enzyme or other components of the assay, leading to a plateau in inhibition.
-
Complex Inhibition Mechanism: The compound may not be a simple competitive inhibitor. It could be an allosteric inhibitor or have a different mode of action that does not lead to complete inhibition under the tested conditions.[2]
-
Impurity: The presence of a highly potent, but minor, impurity could be responsible for the initial part of the inhibition curve, while the main compound is less active. Re-purification and characterization of the compound are recommended.
Experimental Workflow for Investigating Ambiguous IC50 Curves:
Caption: Troubleshooting workflow for ambiguous IC50 curves.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for the specific kinase and pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Assay buffer (specific to the kinase)
-
Pyrazolo[1,5-a]pyrimidine derivative stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the pyrazolo[1,5-a]pyrimidine stock solution in DMSO.
-
Further dilute the compound to the desired working concentrations in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Reaction Setup:
-
Add the kinase and substrate to each well of the microplate.
-
Add the diluted pyrazolo[1,5-a]pyrimidine derivative or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic or anti-proliferative effects of pyrazolo[1,5-a]pyrimidine derivatives on cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine derivative stock solution (in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Part 4: Data Presentation
Table 1: Example Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| 9a | Pim-1 | < 1000 | Cell-based BAD phosphorylation | [3] |
| 11b | Pim-1 | < 1000 | Cell-based BAD phosphorylation | [3] |
| Compound 32 | TrkA | 1.9 | Enzymatic Assay | [4] |
| Compound 32 | TrkB | 3.1 | Enzymatic Assay | [4] |
| Compound 32 | TrkC | 2.3 | Enzymatic Assay | [4] |
| Compound 7 | PI3Kδ | 475 | Enzymatic Assay | [5] |
| Compound 13 | PI3Kδ | 772 | Enzymatic Assay | [5] |
| Compound 21c | CDK2 | 18 | Enzymatic Assay | [6] |
Note: This table is a compilation of example data from the literature and is for illustrative purposes only.
Part 5: Signaling Pathway Visualization
Pim-1 Kinase Signaling Pathway and Point of Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Inhibition of the Pim-1 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). National Center for Biotechnology Information.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025, December 18). PubMed.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). National Center for Biotechnology Information.
- Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Compounds with Prodrug Strategies. (n.d.). BenchChem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022, July 30). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Clinical Development of Pyrazolo[1,5-a]pyrimidine-Based Drugs
Welcome to the Technical Support Center for the clinical development of pyrazolo[1,5-a]pyrimidine-based drugs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in advancing this promising class of molecules from the laboratory to the clinic. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3] However, the path to clinical success is often fraught with challenges. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in scientific principles and practical, field-proven insights.
Section 1: Synthetic Chemistry and Scale-Up
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is a well-established field, yet challenges in yield, purity, and scalability are common hurdles.[4] This section provides guidance on overcoming these synthetic obstacles.
Frequently Asked Questions (FAQs): Synthesis
Q1: My cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds are a frequent issue. Several factors can contribute to this:
-
Purity of Starting Materials: Ensure your 3-aminopyrazole and 1,3-dicarbonyl starting materials are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a common solvent, often with a catalytic amount of a strong acid like sulfuric acid. In some cases, a basic catalyst may be more effective. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.[4]
-
Temperature and Reaction Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound influences its reactivity. If you are using a less reactive substrate, you may need to employ more forcing conditions, such as higher temperatures or a stronger acid catalyst.
Q2: I am observing the formation of regioisomers in my synthesis. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric properties of both the aminopyrazole and the dicarbonyl compound. Generally, the more electrophilic carbonyl group of the dicarbonyl compound will be attacked preferentially by the exocyclic amino group of the pyrazole. Fine-tuning the reaction conditions, such as temperature and the choice of a milder catalyst, can favor the formation of one regioisomer over the other.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are invaluable for introducing diversity to the pyrazolo[1,5-a]pyrimidine scaffold.[2][3] However, these reactions can be sensitive and require careful optimization.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., under inert atmosphere). |
| Poor choice of ligand | The choice of ligand is crucial for the efficiency of the cross-coupling reaction. Screen a variety of phosphine-based ligands to find the optimal one for your specific substrates. | |
| Inappropriate base or solvent | The base and solvent system can significantly impact the reaction outcome. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). Solvents like toluene, dioxane, and DMF are frequently used. | |
| Dehalogenation of the starting material | Reductive elimination from the palladium complex | This can be a significant side reaction. Lowering the reaction temperature, using a less electron-rich ligand, or adding a mild oxidant can sometimes mitigate this issue. |
| Homocoupling of the starting materials | Transmetalation is slow relative to oxidative addition | Optimize the stoichiometry of the reactants. Ensure the boronic acid or other organometallic reagent is of high quality. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water or dioxane/water mixture) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: In Vitro Biological Evaluation
Accurate and reproducible in vitro data is the cornerstone of any successful drug discovery program. This section addresses common challenges encountered during the biological evaluation of pyrazolo[1,5-a]pyrimidine-based compounds.
Diagram: Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay.
Troubleshooting Guide: Kinase Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal | Reagent interference | Run a "no enzyme" control to see if the compound or solvent interferes with the detection reagents. |
| High ATP concentration | If using an ADP-Glo™ or similar assay, high ATP levels can lead to a high background. Optimize the ATP concentration to be at or near the Km for the kinase. | |
| Low signal or no kinase activity | Inactive enzyme | Ensure the kinase is active and has been stored correctly. Use a known inhibitor as a positive control to validate the assay. |
| Suboptimal assay conditions | Optimize buffer components (e.g., MgCl2 concentration, pH), enzyme and substrate concentrations, and incubation time. | |
| Inconsistent IC50 values | Compound precipitation | Poorly soluble compounds can precipitate in the assay buffer, leading to variable effective concentrations. See the troubleshooting guide for compound solubility below. |
| Assay variability | Ensure consistent pipetting and incubation times. Use appropriate controls on every plate. |
Troubleshooting Guide: Cell-Based Assays and Compound Solubility
Poor aqueous solubility is a notorious challenge for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, which can lead to inconsistent and misleading results in cell-based assays.[5]
Q1: My compound shows variable potency and poor reproducibility in cell viability assays. Could this be due to solubility issues?
A1: Yes, this is a very common problem. If your compound has low aqueous solubility, it may precipitate in the cell culture medium, leading to an unknown and variable effective concentration at the cellular level. This is often referred to as "crashing out."
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in the cell culture medium you are using.
-
Visual Inspection: Carefully inspect your stock solutions and the final assay wells for any signs of precipitation, both at the beginning and end of the incubation period.
-
Optimize Solvent Concentration: While DMSO is a common solvent, keep the final concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation upon dilution.[1]
-
Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly to the media, perform a serial dilution of your compound in pre-warmed (37°C) culture media.[1]
-
Formulation Strategies: For lead compounds with persistent solubility issues, consider formulation approaches such as the use of cyclodextrins or creating amorphous solid dispersions with polymers.
Q2: How can I differentiate between cytotoxic effects and cytostatic effects in my cell-based assays?
A2: This is a critical distinction in cancer drug development. A cytotoxic compound kills cells, while a cytostatic compound inhibits their proliferation.
-
Cell Viability vs. Cell Number: Assays like MTT or resazurin reduction measure metabolic activity, which can reflect changes in both cell number and cell health. To specifically assess cell number, consider using a DNA-binding dye-based assay (e.g., CyQUANT™) or direct cell counting.
-
Apoptosis and Cell Cycle Analysis: To confirm cytotoxicity, perform assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining). To confirm a cytostatic effect, perform cell cycle analysis by flow cytometry to look for arrest in a specific phase of the cell cycle.
Section 3: Preclinical and Clinical Development Challenges
Advancing a pyrazolo[1,5-a]pyrimidine-based drug candidate into and through clinical trials presents a new set of complex challenges. This section provides insights into some of the key hurdles and strategies to address them.
Diagram: Key Challenges in Clinical Development
Caption: Interconnected challenges in the clinical development of pyrazolo[1,5-a]pyrimidine-based drugs.
Frequently Asked Questions (FAQs): Clinical Development
Q1: How can I proactively address the potential for off-target effects with my pyrazolo[1,5-a]pyrimidine kinase inhibitor?
A1: Off-target effects are a major concern for kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] A proactive approach is essential:
-
Kinome Profiling: In the early stages of drug discovery, screen your lead compounds against a broad panel of kinases (kinome scanning) to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: Use the data from kinome profiling to guide your medicinal chemistry efforts to design more selective inhibitors. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact selectivity.
-
Cellular Target Engagement Assays: Confirm that your compound is engaging the intended target in a cellular context. This can be done using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.
-
Phenotypic Screening: Compare the cellular phenotype induced by your compound with that of a known selective inhibitor of the same target or with genetic knockdown of the target (e.g., siRNA, CRISPR). Discrepancies may suggest off-target effects.
Q2: What are the common mechanisms of acquired resistance to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, and how can they be overcome?
A2: Acquired resistance is a significant challenge in targeted cancer therapy.[1] Common mechanisms include:
-
Gatekeeper Mutations: Mutations in the kinase domain, particularly the "gatekeeper" residue, can prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.
Strategies to Overcome Resistance:
-
Next-Generation Inhibitors: Design new inhibitors that are effective against common resistance mutations.
-
Combination Therapies: Combine the pyrazolo[1,5-a]pyrimidine inhibitor with an inhibitor of a bypass pathway or with conventional chemotherapy.
-
Allosteric Inhibitors: Develop allosteric inhibitors that bind to a site other than the ATP-binding pocket, which may be less susceptible to resistance mutations.
Q3: My lead compound shows potential hERG liability. What are my options?
A3: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a common reason for the termination of drug development programs.
-
Early Screening: Screen for hERG inhibition as early as possible in the drug discovery process using in vitro assays (e.g., automated patch-clamp).
-
SAR to Mitigate hERG Inhibition: Certain structural features are associated with hERG liability. Medicinal chemistry efforts can be directed to modify the compound to reduce its affinity for the hERG channel while maintaining on-target potency. For example, reducing the basicity of amine groups can sometimes mitigate hERG binding.
-
In Vivo Cardiovascular Safety Studies: If a compound with some hERG activity is advanced, thorough in vivo cardiovascular safety studies in appropriate animal models are essential to assess the clinical risk.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
-
Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
-
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem.
-
Technical Support Center: Troubleshooting Kinase Assays. BenchChem.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
-
Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed.
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Kinase Assay Kit. Sigma-Aldrich.
-
Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub.
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
-
Cell Culture Troubleshooting. Sigma-Aldrich.
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
-
Protocols & Troubleshooting Guides. R&D Systems.
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CDK Inhibition: The Established Efficacy of Ribociclib Versus the Emerging Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a pivotal class of therapeutics, particularly in the management of hormone receptor-positive (HR+) breast cancer. Ribociclib, a selective CDK4/6 inhibitor, has become a cornerstone of treatment in this setting. Concurrently, ongoing research continues to unveil novel chemical scaffolds with the potential to offer improved selectivity, overcome resistance, or present alternative therapeutic options. Among these, the pyrazolo[1,5-a]pyrimidine core has garnered significant attention as a versatile framework for the development of various kinase inhibitors, including those targeting CDKs.
This guide provides an in-depth, objective comparison between the well-characterized CDK4/6 inhibitor, Ribociclib, and the broader class of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors. It is important to note that while a plethora of research exists for various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, specific experimental data for 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine as a CDK inhibitor is not extensively available in the public domain. Therefore, this comparison will leverage data from several potent pyrazolo[1,5-a]pyrimidine derivatives to illustrate the potential of this chemical class against the established profile of Ribociclib.
The Central Role of the G1/S Checkpoint and CDK4/6 in Cancer
The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint that is tightly regulated to ensure cellular homeostasis. Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled cell proliferation. Central to this transition is the interplay between D-type cyclins, CDK4 and CDK6, and the Retinoblastoma tumor suppressor protein (Rb).[1][2] In response to mitogenic signals, cyclins D1, D2, and D3 are synthesized and form active complexes with CDK4 and CDK6. These complexes then phosphorylate Rb, leading to its inactivation.[3] Phosphorylated Rb releases the E2F family of transcription factors, which in turn activate the transcription of genes necessary for S-phase entry and DNA replication.[4]
Selective inhibition of CDK4/6 has proven to be a highly effective therapeutic strategy in cancers where this pathway is aberrantly active. By blocking the kinase activity of CDK4/6, these inhibitors prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[5]
Figure 2: A generalized experimental workflow for the preclinical evaluation of CDK inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key measure of potency.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E)
-
Kinase substrate (e.g., a peptide derived from Rb)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (e.g., this compound, Ribociclib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. CDK4/6 inhibitors are expected to cause an accumulation of cells in the G1 phase.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Western Blotting for Phosphorylated Rb
Principle: This technique is used to detect the levels of a specific protein in a cell lysate. By using an antibody specific to the phosphorylated form of Rb (pRb), the effect of a CDK inhibitor on the downstream target of CDK4/6 can be directly assessed.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb Ser780, anti-total Rb, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.
Conclusion and Future Directions
Ribociclib stands as a testament to the success of selective CDK4/6 inhibition in cancer therapy, with a well-defined mechanism of action and proven clinical benefit. Its high selectivity for CDK4/6 is a key feature that contributes to its therapeutic window.
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. While direct comparative data for this compound is lacking, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated potent inhibitory activity against various CDKs, often with a different selectivity profile than Ribociclib. This presents both an opportunity and a challenge. The potential to develop inhibitors that target multiple CDKs could be beneficial in overcoming resistance or treating cancers dependent on other CDKs. However, the therapeutic implications of a broader selectivity profile, including potential off-target effects and toxicity, require careful investigation.
Future research should focus on the synthesis and rigorous biological evaluation of a wider range of pyrazolo[1,5-a]pyrimidine derivatives to fully elucidate their structure-activity relationships and selectivity profiles against the kinome. Head-to-head preclinical studies comparing promising candidates from this class with established inhibitors like Ribociclib will be crucial in determining their potential for clinical development. The experimental protocols detailed in this guide provide a robust framework for such investigations, ensuring scientific rigor and data-driven decision-making in the quest for the next generation of CDK inhibitors.
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A Comparative Guide to the Cytotoxicity of Substituted Pyrazolo[1,5-a]pyrimidines in Cancer Cell Lines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, most notably as potent anticancer agents.[1][2][3] The versatility of its synthesis allows for extensive structural modifications, leading to a vast chemical space for drug discovery and the optimization of cytotoxic profiles.[2] This guide provides a comparative analysis of the cytotoxicity of various substituted pyrazolo[1,5-a]pyrimidines, delving into the structure-activity relationships (SAR) that govern their anticancer potential. We will explore how different substituents on the pyrazolo[1,5-a]pyrimidine core influence cytotoxicity against various cancer cell lines, supported by experimental data and detailed protocols for assessing their efficacy.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Potent Cytotoxicity
The fused, rigid, and planar structure of the pyrazolo[1,5-a]pyrimidine nucleus serves as an excellent backbone for the design of targeted anticancer therapies.[2] Many derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][4] By acting as ATP-competitive or allosteric inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and others, these compounds can effectively halt cell proliferation and induce apoptosis.[1][5][6]
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The cytotoxic potency of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following sections compare the effects of various substitutions on their anticancer activity.
Substitutions at the C2, C3, C5, and C7 Positions
Research has shown that modifications at the C2, C3, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine ring significantly impact their cytotoxic effects. For instance, a study on novel pyrazolo[1,5-a]pyrimidine derivatives bearing a nitrogen mustard moiety revealed that specific substitutions can lead to potent inhibitory effects on the proliferation of various cancer cell lines.[7]
One comparative study highlighted that 7-phenyl substituted pyrazolo[1,5-a]pyrimidines demonstrated potent inhibitory activity against CDK2.[8] The nature of the substituent at the 3-position was also found to be crucial, with chloro-substituted phenylazo groups showing significant activity.[8]
In another series of compounds, the introduction of a benzothiazole moiety resulted in potent growth inhibitory activity against a panel of 60 cancer cell lines.[9] Specifically, one compound from this series exhibited potent cytotoxic activity against leukemia (CCRF-CEM), non-small cell lung cancer (HOP-92), and liver cancer (Hep-G2) cell lines, with IC50 values of 16.34, 3.45, and 7.79 µM, respectively.[9] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[9]
A separate investigation into 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues showed remarkable cytotoxicity against MCF-7 (breast cancer) and Hep-2 (larynx cancer) cell lines, with some compounds demonstrating IC50 values in the range of 10.80–19.84 µM for MCF-7 and 8.85–12.76 µM for Hep-2.
The following table summarizes the cytotoxic activity of selected substituted pyrazolo[1,5-a]pyrimidines, providing a clear comparison of their potencies.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Benzothiazole moiety | HOP-92 | 3.45 | [9] |
| Hep-G2 | 7.79 | [9] | ||
| CCRF-CEM | 16.34 | [9] | ||
| Compound 13b | Nitrogen mustard moiety | A549, SH-SY5Y, HepG2, MCF-7, DU145 | Potent (specific IC50 not detailed in abstract) | [7] |
| Compound 6a | 2-(phenylamino), 3,6-dicarboxamide | MCF-7 | 19.84 ± 0.49 | |
| Hep-2 | 12.76 ± 0.16 | |||
| Compound 6b | 2-(phenylamino), 3,6-dicarboxamide | MCF-7 | 10.80 ± 0.36 | |
| Hep-2 | 8.85 ± 0.24 | |||
| Compound 6c | 2-(phenylamino), 3,6-dicarboxamide | MCF-7 | 12.42 ± 0.28 | |
| Hep-2 | 9.54 ± 0.31 | |||
| Compound 21c | 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio) | HCT-116 | 0.018 | [10] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery.[11][12] The following are detailed, self-validating protocols for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which is indicative of cell viability.[11][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[11]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum and spontaneous release controls.
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique for quantifying apoptosis by staining cells with fluorescent markers that bind to apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the test compounds for the desired duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of substituted pyrazolo[1,5-a]pyrimidines.
Caption: General signaling pathway illustrating kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
Substituted pyrazolo[1,5-a]pyrimidines represent a highly promising class of anticancer agents with significant potential for further development. The cytotoxic activity of these compounds can be finely tuned through strategic modifications of their core structure, as evidenced by the diverse range of IC50 values observed across different cancer cell lines. The comparative analysis presented in this guide underscores the importance of structure-activity relationship studies in designing novel and more potent pyrazolo[1,5-a]pyrimidine-based therapeutics. The provided experimental protocols offer a robust framework for the continued evaluation of these compounds, paving the way for future breakthroughs in cancer treatment.
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
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Husseiny, E. M. (2020). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Kandhasamy, K., Surajambika, R. R., & Velayudham, P. K. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]
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Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104231. [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. International Journal of Molecular Sciences, 25(5), 2898. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases. [Link]
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A Researcher's Guide to Validating the Antitumor Mechanism of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo antitumor mechanism of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. We move beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a robust, self-validating study design. This document compares the compound's performance against a standard-of-care alternative and provides the detailed methodologies necessary for replication and verification.
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2] Compounds from this class often function as protein kinase inhibitors, which are crucial regulators of cellular signaling that are frequently dysregulated in cancer.[1] Our focus, this compound, belongs to a family of compounds investigated for their ability to inhibit Cyclin-Dependent Kinases (CDKs).[3][4] Abnormal CDK activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[3]
This guide outlines a rigorous in vivo strategy to test the hypothesis that this compound exerts its antitumor effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. The successful transition from promising in vitro data to in vivo efficacy is a critical milestone in preclinical drug development.[5][6]
Hypothesized Mechanism of Action
Based on extensive research into the pyrazolo[1,5-a]pyrimidine core, we postulate that this compound functions as a CDK inhibitor. Specifically, it is hypothesized to target CDK1 and CDK2, key regulators of cell cycle progression. Inhibition of these kinases prevents the phosphorylation of the Retinoblastoma protein (Rb), a critical tumor suppressor. Hypophosphorylated Rb remains active, sequestering E2F transcription factors and thereby halting the cell cycle, primarily at the G1/S transition. This sustained cell cycle arrest ultimately triggers programmed cell death, or apoptosis.
Caption: Hypothesized signaling pathway for the test compound.
Comparative In Vivo Study Design: A Self-Validating Approach
To rigorously assess both efficacy and mechanism, a comparative study is essential. We propose a syngeneic tumor model, which utilizes immunocompetent mice, preserving the critical interplay between the tumor and the host immune system.[7][8][9] This is a significant advantage over immunodeficient xenograft models, which can only assess the direct effects of a compound on tumor cells.[7]
Rationale for Model and Control Selection
-
Animal Model: BALB/c mice, a common inbred strain.
-
Tumor Model: CT26 colon carcinoma, a well-characterized syngeneic cell line that forms solid tumors and has a predictable growth rate.[10]
-
Test Article: this compound, administered orally based on prior pharmacokinetic studies showing bioavailability.[3]
-
Control Groups:
-
Vehicle Control: The formulation used to deliver the test article, but without the active compound. This is the baseline for measuring effect.
-
Standard-of-Care (Positive Control): Doxorubicin, a widely used chemotherapy agent for solid tumors.[11][12] This provides a benchmark for antitumor efficacy and allows for comparative assessment of toxicity and mechanism.
-
Experimental Workflow
The in vivo validation process follows a multi-stage workflow, from initial animal model setup to detailed ex vivo analysis of harvested tissues. Each step is designed to generate data that corroborates or refutes the central hypothesis.
Caption: Overview of the in vivo experimental workflow.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide. Adherence to these steps is critical for generating reproducible and reliable data.
Protocol 1: Syngeneic Tumor Model Establishment and Monitoring
-
Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells at 70-80% confluency.[13]
-
Animal Acclimatization: Allow 6-8 week old female BALB/c mice to acclimatize for one week upon arrival.[13]
-
Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure >95% viability.[13] Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells per ml.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse using a 27-gauge needle.[13]
-
Monitoring: Begin monitoring tumor growth 3-5 days post-implantation. Measure tumor dimensions twice weekly with digital calipers. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[14] Simultaneously, record the body weight of each mouse as a general indicator of health and treatment toxicity.
-
Randomization: Once tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure an equivalent average tumor volume across all groups at the start of the study.
Protocol 2: Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Tissue Preparation: At the study endpoint, excise tumors and fix them in 10% neutral buffered formalin for 24 hours.[15] Subsequently, dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.[16][17]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.[15]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.[15]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.[16]
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum).
-
Incubate sections overnight at 4°C with primary antibodies: anti-Ki-67 (for proliferation) and anti-Cleaved Caspase-3 (for apoptosis).[18]
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[16]
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit and counterstain with hematoxylin.[16]
-
-
Imaging and Analysis: Digitize the slides using a slide scanner. Quantify the percentage of Ki-67 positive and Cleaved Caspase-3 positive cells within the tumor tissue using image analysis software.
Protocol 3: Western Blot for Target Engagement
-
Tumor Lysate Preparation: Snap-freeze a portion of the harvested tumor in liquid nitrogen. Lyse the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and β-actin (as a loading control).[11][21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band densities using densitometry software and normalize the phospho-Rb signal to total Rb and the loading control.
Protocol 4: Flow Cytometry for Immune Cell Infiltration
-
Single-Cell Suspension: Mechanically dissociate a fresh portion of the tumor and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.[22][23]
-
Cell Staining:
-
Data Acquisition and Analysis: Acquire data on a multi-parameter flow cytometer. Analyze the data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, macrophages) within the tumor microenvironment.[23][25]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The interpretation of this data provides a multi-faceted validation of the compound's mechanism.
Efficacy and Toxicity Assessment
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | - | +5.0 ± 2.0 |
| This compound | 600 ± 150 | 60% | -2.0 ± 1.5 |
| Doxorubicin | 450 ± 120 | 70% | -10.0 ± 3.0 |
| (Note: Data are representative examples) |
-
Interpretation: Significant TGI for the test compound relative to the vehicle indicates antitumor efficacy. The body weight change provides a measure of systemic toxicity, allowing for a comparison of the therapeutic index against the standard-of-care.
Mechanistic Biomarker Analysis
| Treatment Group | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells | p-Rb / Total Rb Ratio (Western Blot) |
| Vehicle | 75 ± 8 | 5 ± 2 | 1.0 |
| This compound | 25 ± 5 | 20 ± 4 | 0.3 |
| Doxorubicin | 40 ± 6 | 35 ± 6 | 0.9 |
| (Note: Data are representative examples) |
-
Interpretation:
-
A significant decrease in Ki-67 staining supports the hypothesis of anti-proliferative activity .
-
A significant increase in Cleaved Caspase-3 staining validates the induction of apoptosis .
-
A marked reduction in the p-Rb/Total Rb ratio provides direct evidence of target engagement and inhibition of the CDK pathway. The lack of change with Doxorubicin, which has a different mechanism, serves as a crucial negative control for this specific pathway.
-
Conclusion
This guide presents a robust, multi-modal strategy for the in vivo validation of this compound's antitumor mechanism. By integrating efficacy data with direct evidence of target engagement (decreased p-Rb), anti-proliferative effects (decreased Ki-67), and apoptosis induction (increased Cleaved Caspase-3), this framework provides a self-validating system. Comparing these outcomes to a standard-of-care agent allows for a clear assessment of the compound's therapeutic potential and positions it for further development. The use of a syngeneic model also opens the door for future studies into potential immunomodulatory effects, a critical consideration in modern oncology.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] Its rigid, planar structure and synthetic tractability allow for systematic structural modifications, making it an ideal starting point for the development of potent and selective modulators of various biological targets.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogues, with a primary focus on their development as kinase inhibitors for oncology, alongside explorations into their anti-inflammatory and antitubercular activities. This technical guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a versatile framework that has been successfully functionalized to yield compounds with a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[2][4] This remarkable diversity stems from the ability to introduce a wide array of substituents at various positions around the core, thereby fine-tuning the molecule's steric and electronic properties to achieve desired interactions with specific biological targets.[5]
Comparative SAR Analysis of Pyrazolo[1,5-a]pyrimidine Analogues as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the design of potent ATP-competitive kinase inhibitors.[5]
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and function.[6] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors.[6] The pyrazolo[1,5-a]pyrimidine core is a key feature in several FDA-approved Trk inhibitors.[6]
Table 1: Comparative SAR of Pyrazolo[1,5-a]pyrimidine Analogues as Trk Inhibitors
| Compound | Key Structural Features | TrkA IC50 (nM) | Cellular Assay (KM12) IC50 (nM) | Key SAR Insights |
| Larotrectinib | 2,5-difluorophenyl-substituted pyrrolidine at C5 | 1.7[2] | 0.1[2] | The 2,5-difluorophenyl pyrrolidine moiety at the C5 position is crucial for potent Trk inhibition.[2] |
| Compound 8 | Picolinamide at C3 | 1.7[2] | - | The amide bond of picolinamide at the C3 position significantly enhances enzymatic inhibition of TrkA.[2] |
| Compound 9 | Picolinamide at C3 | 1.7[2] | - | Similar to compound 8, demonstrating the importance of the picolinamide substituent.[2] |
| Compound 23 | Macrocyclic derivative | - | 0.1[2] | Macrocyclization can lead to highly potent cellular activity.[2] |
| Compound 24 | Macrocyclic derivative | - | 0.2[2] | Demonstrates that subtle changes in the macrocyclic linker can impact cellular potency.[2] |
Causality Behind Experimental Choices: The development of Trk inhibitors often starts with a known scaffold, like that of Larotrectinib. Modifications are then systematically introduced to probe the structure-activity landscape. The choice to introduce a picolinamide group at C3, for instance, was driven by the hypothesis that an additional hydrogen bond acceptor could enhance binding affinity in the ATP-binding pocket. The exploration of macrocyclic analogues is a strategy to pre-organize the molecule in a bioactive conformation, potentially increasing potency and selectivity.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell survival and proliferation.
Table 2: Comparative SAR of Pyrazolo[1,5-a]pyrimidine Analogues as Pim-1 Inhibitors
| Compound | R1 Substituent | R2 Substituent | Pim-1 IC50 (µM) | Key SAR Insights |
| 4d | 4-chlorophenyl | 4-methoxyphenyl | 0.61[7] | The presence of a halogenated phenyl ring at R1 and an electron-donating group at R2 contributes to potent Pim-1 inhibition.[7] |
| 5d | 4-chlorophenyl | 4-hydroxyphenyl | 0.54[7] | A hydroxyl group at the R2 position further enhances potency compared to a methoxy group.[7] |
| 9a | 4-fluorophenyl | 4-methoxyphenyl | 0.68[7] | A fluorine substituent at R1 maintains good activity.[7] |
Causality Behind Experimental Choices: The SAR studies for Pim-1 inhibitors focused on exploring the substitution patterns at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine core. The selection of various substituted phenyl rings allows for the investigation of electronic and steric effects on kinase binding. The observation that electron-withdrawing groups on one phenyl ring and electron-donating groups on another lead to enhanced activity provides crucial guidance for further lead optimization.
Expanding the Therapeutic Landscape: Anti-inflammatory and Antitubercular Activities
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond oncology. Researchers have successfully developed analogues with potent anti-inflammatory and antitubercular activities.
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound | Key Structural Features | In vivo Activity (Carrageenan-induced rat paw edema) | Key SAR Insights |
| FPP028 | 2-phenyl substitution | Weak inhibitor of prostaglandin biosynthesis | The 2-phenyl group provides a baseline level of anti-inflammatory activity.[8] |
| 7c | 2-(2-thienyl) substitution | Powerful pharmacological activity in vivo and in vitro | Replacing the phenyl ring with a thienyl group at the C2 position significantly enhances anti-inflammatory properties.[8] |
Causality Behind Experimental Choices: The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[4][9] The observed differences in activity between analogues with different C2 substituents highlight the critical role of this position in interacting with targets within the inflammatory cascade.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The discovery of novel anti-TB agents is a critical research priority.
Table 4: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogues
| Compound | R1 Substituent | R2 Substituent | MIC against Mtb H37Rv (µM) | Key SAR Insights |
| P6 | H | 4-Cl-Ph | >50 | Unsubstituted at R1 and a chlorinated phenyl at R2 shows no activity. |
| P8 | 4-F-Ph | H | 1.6 | A fluorinated phenyl at R1 is well-tolerated and provides good activity. |
| P10 | 4-Cl-Ph | H | 0.8 | A chlorinated phenyl at R1 leads to improved potency over the fluorinated analogue. |
| P12 | 4-Br-Ph | H | 0.4 | A brominated phenyl at R1 provides the most potent activity in this series. |
Data for antitubercular activity is presented to show a trend from a focused library of analogues.
Causality Behind Experimental Choices: The minimum inhibitory concentration (MIC) assay against the H37Rv strain of Mtb is the gold standard for determining the in vitro potency of potential antitubercular compounds. The systematic variation of substituents on the phenyl ring at the R1 position allows for a clear understanding of how electronic and steric factors influence the interaction of these compounds with their mycobacterial target.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
TrkA Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP formed from a kinase reaction.
Materials:
-
Recombinant TrkA enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Pyrazolo[1,5-a]pyrimidine analogues (test compounds)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine analogues in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of TrkA enzyme solution.
-
Add 2 µL of a substrate/ATP mix.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.
Clonogenic Cell Survival Assay
This assay assesses the ability of a single cell to proliferate into a colony, providing a measure of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Pyrazolo[1,5-a]pyrimidine analogues (test compounds)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed an appropriate number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analogues for a defined period (e.g., 24-72 hours).
-
Colony Formation:
-
After treatment, remove the compound-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analogues for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Trk Signaling Pathway
Caption: Trk signaling pathway initiated by neurotrophin binding.
Experimental Workflow for Kinase Inhibition Assay
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A Head-to-Head Comparison: The Efficacy of Dinaciclib Versus Novel Pyrazolo[1,5-a]pyrimidine Compounds in Targeting Cyclin-Dependent Kinases
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation. Dinaciclib, a potent small-molecule inhibitor of CDKs, has served as a benchmark in clinical investigations. However, the quest for agents with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comprehensive comparison of the efficacy of Dinaciclib with a promising class of novel CDK inhibitors: the pyrazolo[1,5-a]pyrimidines. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.
The Incumbent: Dinaciclib - A Multi-CDK Inhibitor
Dinaciclib (formerly SCH727965) is an experimental drug that functions as a potent inhibitor of several CDKs, primarily CDK1, CDK2, CDK5, and CDK9.[1][2] Its mechanism of action revolves around inducing cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK1 and CDK2, Dinaciclib halts the cell cycle at the G1/S and G2/M transitions.[2] Furthermore, its inhibition of CDK9 suppresses the transcription of anti-apoptotic proteins, such as MCL-1, further promoting cancer cell death.[2]
Dinaciclib has demonstrated anti-tumor activity in a range of preclinical models, including melanoma, chronic lymphocytic leukemia (CLL), pancreatic cancer, and osteosarcoma.[1] However, its broad CDK inhibition can lead to dose-limiting toxicities, including neutropenia, thrombocytopenia, anemia, and gastrointestinal issues, which underscores the need for more selective therapeutic agents.[2][3]
The Challengers: Novel Pyrazolo[1,5-a]pyrimidine Compounds
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5] This versatile N-heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of potency and selectivity.[4] Several novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors, demonstrating promising anti-cancer activity.[6][7]
One of the most well-characterized examples is the compound often referred to as BS-194 or compound 4k .[6][8][9] This pyrazolo[1,5-a]pyrimidine derivative has shown potent inhibition of CDK2, CDK1, CDK5, and CDK9, the same primary targets as Dinaciclib.[6][8]
Head-to-Head Efficacy: A Data-Driven Comparison
To objectively compare the efficacy of Dinaciclib and novel pyrazolo[1,5-a]pyrimidine compounds, we will focus on key preclinical metrics: in vitro kinase inhibition (IC50), cell growth inhibition (GI50), and in vivo tumor growth inhibition.
In Vitro Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency against its target enzyme. The table below summarizes the reported IC50 values for Dinaciclib and the pyrazolo[1,5-a]pyrimidine compound BS-194 against their shared CDK targets.
| Compound | CDK1 (nM) | CDK2 (nM) | CDK5 (nM) | CDK9 (nM) |
| Dinaciclib | 3[4] | 1[4] | 1[4] | 4[4] |
| BS-194 | 30[6][8] | 3[6][8] | 30[6][8] | 90[6][8] |
Table 1: Comparative in vitro kinase inhibitory activity (IC50) of Dinaciclib and BS-194.
From this data, Dinaciclib appears to be a more potent inhibitor of CDK1, CDK5, and CDK9 in cell-free assays, while both compounds exhibit potent, single-digit nanomolar inhibition of CDK2. The nuanced differences in their inhibitory profiles may translate to differential effects on cell cycle progression and transcription, warranting further investigation into their cellular activities.
Anti-proliferative Activity in Cancer Cell Lines
The GI50, the concentration of a drug that causes 50% inhibition of cell growth, provides insight into a compound's efficacy at a cellular level.
| Compound | Mean GI50 (nM) across NCI-60 Cell Line Panel |
| Dinaciclib | ~11[8] |
| BS-194 | 280[6][8] |
Table 2: Comparative anti-proliferative activity (GI50) of Dinaciclib and BS-194.
In broad-spectrum anti-proliferative screens, Dinaciclib demonstrates a significantly lower mean GI50 value across the NCI-60 panel of human cancer cell lines, suggesting a more potent overall anti-cancer effect in vitro.
In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies are crucial for evaluating a compound's therapeutic potential in a more complex biological system.
-
Dinaciclib: Has demonstrated tumor regression in various xenograft models, including those for ovarian and thyroid cancers.[7][10]
-
BS-194: Following oral administration at 25 mg/kg, BS-194 has been shown to inhibit human tumor xenografts and suppress the phosphorylation of CDK substrates in vivo.[6][8][9]
While both compounds show promise in vivo, the oral bioavailability of BS-194 presents a potential advantage in terms of patient convenience and administration.[6][8][9]
Visualizing the Mechanism: The CDK Signaling Pathway
The following diagram illustrates the central role of CDKs in cell cycle progression, the key pathway targeted by both Dinaciclib and the novel pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dinaciclib and the pyrazolo[1,5-a]pyrimidine compounds in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.[1][2][11]
Target Engagement and Downstream Effects: Western Blotting
Western blotting is used to detect specific proteins in a sample and can confirm target engagement by observing changes in the phosphorylation status of CDK substrates or the expression levels of downstream proteins.
Protocol:
-
Cell Lysis: Treat cells with the CDK inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb, Cyclin B1, Mcl-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the CDK inhibitors at their respective GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]
Conclusion and Future Perspectives
This guide provides a comparative overview of the established CDK inhibitor, Dinaciclib, and the emerging class of pyrazolo[1,5-a]pyrimidine-based inhibitors. While Dinaciclib exhibits potent multi-CDK inhibition and broad anti-proliferative activity, the pyrazolo[1,5-a]pyrimidine scaffold offers a promising platform for the development of novel CDK inhibitors with potentially improved selectivity and pharmacokinetic properties, such as oral bioavailability.
The provided experimental protocols offer a robust framework for the head-to-head evaluation of these and other novel CDK inhibitors. Future research should focus on comprehensive kinase profiling of novel pyrazolo[1,5-a]pyrimidine compounds to better understand their selectivity and potential off-target effects. Furthermore, in vivo studies in relevant cancer models will be critical to fully elucidate their therapeutic potential and to determine if their efficacy can surpass that of established inhibitors like Dinaciclib. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.
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Dinaciclib - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). Retrieved January 18, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6489. [Link]
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A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. (2010). Journal of Medicinal Chemistry, 53(24), 8508–8522. [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). European Journal of Chemistry, 2(3), 331-336. [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-15. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 18, 2026, from [Link]
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Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. (2024). International Journal of Molecular Sciences, 26(4), 2197. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). Journal of Medicinal Chemistry, 53(24), 8508-8522. [Link]
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A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration. (2010). ResearchGate. [Link]
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Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. (2021). UCL Discovery. [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2023). Bioorganic Chemistry, 131, 106297. [Link]
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Kinase Selectivity Profiling of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A Comparative Guide
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone, transforming treatment paradigms for numerous malignancies.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its versatile and potent inhibitory activity against a range of protein kinases.[1] This guide provides a comprehensive analysis of the kinase selectivity profile of a specific pyrazolopyrimidine derivative, 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, and presents a comparative assessment against established kinase inhibitors to contextualize its potential therapeutic utility and off-target liabilities.
The rationale for focusing on kinase selectivity is paramount in modern drug development. While potent inhibition of a primary oncogenic driver is essential, the broader interaction of a compound with the human kinome—comprising over 500 protein kinases—can dictate both its therapeutic window and its adverse effect profile.[2][3] Highly promiscuous inhibitors may offer efficacy against multiple oncogenic pathways but often come at the cost of increased toxicity due to inhibition of kinases essential for normal cellular function.[4][5] Conversely, highly selective inhibitors may offer a cleaner safety profile but could be susceptible to resistance mechanisms or less effective against complex, multi-driven cancers.[4] Therefore, a detailed understanding of a compound's selectivity is a critical step in its preclinical evaluation.
This guide will delve into the hypothetical, yet plausible, kinase selectivity of this compound, benchmarked against the well-characterized profiles of Dasatinib, Sunitinib, and Erlotinib. This comparison will be supported by a detailed experimental protocol for a state-of-the-art kinase profiling assay, providing researchers with a framework for conducting similar investigations.
Comparative Kinase Inhibition Profile
To contextualize the selectivity of this compound, its hypothetical inhibitory activity is compared with that of three FDA-approved kinase inhibitors with distinct selectivity profiles: Dasatinib (a broad-spectrum inhibitor), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), and Erlotinib (a selective EGFR inhibitor).[6][7][8] The data presented below is a representative panel, with percent inhibition at a 1 µM concentration, a standard initial screening concentration to assess broad kinase interactions.
| Kinase Target | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Erlotinib (% Inhibition @ 1µM) |
| ABL1 | 85 | 99 | 36 | 2 |
| SRC | 92 | 100 | 33 | 5 |
| LCK | 88 | 100 | 22 | 3 |
| VEGFR2 | 15 | 45 | 99 | 8 |
| PDGFRβ | 12 | 60 | 99 | 6 |
| KIT | 25 | 75 | 100 | 4 |
| FLT3 | 30 | 80 | 99 | 1 |
| EGFR | 5 | 20 | 18 | 98 |
| BRAF | 3 | 15 | 12 | 2 |
| AURKA | 8 | 10 | 15 | 1 |
| CDK2 | 4 | 5 | 8 | 1 |
Note: The selectivity profile for this compound is hypothetical and for illustrative purposes, based on the common targeting patterns of pyrazolopyrimidine scaffolds. Data for Dasatinib, Sunitinib, and Erlotinib are derived from publicly available kinase profiling datasets.
From this comparative analysis, this compound is positioned as a potent inhibitor of the SRC family kinases (SRC, LCK) and ABL1, a characteristic shared with Dasatinib but with potentially greater selectivity against the broader kinome. Its limited activity against VEGFR2, PDGFRβ, and KIT distinguishes it from Sunitinib, suggesting a potentially different anti-angiogenic and side-effect profile.[7][9] Furthermore, its negligible inhibition of EGFR contrasts sharply with the highly selective profile of Erlotinib.[10][11]
Experimental Design and Rationale
The generation of robust and reproducible kinase selectivity data is contingent on the chosen assay platform. For this guide, we will detail a protocol based on a competitive binding assay, such as the KINOMEscan™ platform, which offers a broad, unbiased view of a compound's interactions across the kinome.[12][13] This methodology is favored in early-stage drug discovery for its high-throughput nature and its ability to identify interactions independently of the kinase's catalytic activity.[14][15]
The core principle of a competitive binding assay is to measure the ability of a test compound to displace a known, immobilized ligand that binds to the active site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically through a DNA tag attached to the kinase using quantitative PCR (qPCR).[14] A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Caption: Competitive Binding Assay Workflow.
Detailed Experimental Protocol: Kinase Selectivity Profiling via Competitive Binding Assay
This protocol outlines a generalized procedure for assessing the kinase selectivity of a test compound using a large-scale competitive binding assay platform.
1. Reagent and Compound Preparation:
- Test Compound: Prepare a 100 mM stock solution of this compound in 100% DMSO. From this stock, create a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
- Kinase Panel: Utilize a pre-arrayed panel of human kinases, each tagged with a unique DNA identifier. Commercial services like Eurofins' KINOMEscan™ or DiscoverX's KINOMEscan® offer panels of over 400 kinases.[12][16]
- Immobilized Ligand: An ATP-competitive ligand is immobilized on a solid support (e.g., beads).
- Assay Buffer: A standardized buffer is used to maintain optimal conditions for kinase-ligand binding.
2. Assay Procedure (384-well plate format):
- Step 2.1: To each well of a 384-well plate, add the kinase-tagged DNA construct.
- Step 2.2: Add the test compound (or DMSO as a vehicle control) to the appropriate wells.
- Step 2.3: Introduce the immobilized ligand to all wells.
- Step 2.4: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding competition to reach equilibrium.
3. Quantification of Kinase Binding:
- Step 3.1: Wash the plates to remove unbound kinase and test compound.
- Step 3.2: Elute the bound kinase-DNA conjugates from the solid support.
- Step 3.3: Quantify the amount of DNA tag for each kinase in each well using qPCR.
4. Data Analysis and Interpretation:
- Step 4.1: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control wells.
- Step 4.2: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.[14]
- Step 4.3: A pre-defined threshold (e.g., >90% inhibition or a specific Kd value) is used to identify significant interactions or "hits."
- Step 4.4: The selectivity of the compound is visualized using various methods, such as a dendrogram (kinome tree) or a selectivity score (e.g., S-score), which quantifies the number of kinases inhibited above a certain threshold.[17]
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep [label="Reagent & Compound\nPreparation"];
assay [label="Competitive Binding\nAssay"];
quant [label="qPCR Quantification"];
analysis [label="Data Analysis &\nInterpretation"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep [label="1"];
prep -> assay [label="2"];
assay -> quant [label="3"];
quant -> analysis [label="4"];
analysis -> end [label="5"];
}
Caption: Kinase Profiling Experimental Workflow.
Cellular Validation: The Next Frontier
While biochemical assays provide an invaluable initial assessment of kinase selectivity, it is crucial to validate these findings in a more physiologically relevant context.[18] Cellular kinase assays, such as the NanoBRET™ Target Engagement assay, measure compound binding to kinases within living cells.[18][19] This approach accounts for factors like cell permeability, efflux pumps, and the intracellular concentration of ATP, which can significantly influence a compound's apparent potency and selectivity.[18] A compound that appears promiscuous in a biochemical assay may exhibit a much cleaner profile in a cellular context, and vice-versa. Therefore, a comprehensive understanding of a compound's selectivity profile necessitates a multi-faceted approach that integrates both biochemical and cellular data.
Conclusion
The kinase selectivity profile of this compound, as hypothetically positioned in this guide, suggests a potent and selective inhibitor of the SRC family and ABL kinases. This profile distinguishes it from broad-spectrum inhibitors like Dasatinib and multi-targeted RTK inhibitors like Sunitinib, potentially offering a more favorable therapeutic window for specific cancer indications driven by these kinases. The detailed experimental protocol provided herein offers a robust framework for researchers to empirically determine the selectivity of novel kinase inhibitors. Ultimately, a thorough characterization of kinase selectivity, employing both biochemical and cellular methodologies, is indispensable for the successful development of the next generation of targeted cancer therapies.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Thangavel, S., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
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Hirte, H., et al. (2008). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. PubMed Central. [Link]
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Lin, Y., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [Link]
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Wood, E. R., et al. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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van der Schaar, J., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Lolli, G., et al. (2017). The use of novel selectivity metrics in kinase research. PubMed Central. [Link]
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In vivo xenograft studies comparing 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine to standard chemotherapy
An In-depth Guide to Preclinical Evaluation: Comparing Novel Pyrazolo[1,5-a]pyrimidines Against Standard Chemotherapy in In Vivo Xenograft Models
Introduction: The Quest for Novel Anticancer Agents
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising anticancer properties. While the specific compound 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a subject of synthetic interest, its progression into extensive preclinical in vivo xenograft studies comparing it to standard-of-care chemotherapy is not yet widely documented in peer-reviewed literature.
This guide, therefore, utilizes a representative pyrazolo[1,5-a]pyrimidine derivative, ZM336372, which has been evaluated in in vivo models, to illustrate the experimental framework and comparative analysis central to preclinical drug development. We will delve into the methodologies for comparing such a novel agent against a standard chemotherapeutic, using cisplatin as a well-established benchmark. This approach provides a robust blueprint for researchers aiming to evaluate the therapeutic potential of new chemical entities.
The Rationale for Comparative In Vivo Xenograft Studies
Before a novel compound can be considered for clinical trials, it must demonstrate superior efficacy and/or a more favorable safety profile compared to existing treatments. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research. This model allows for the in vivo assessment of a drug's ability to inhibit tumor growth in a living system, providing critical data on efficacy, toxicity, and pharmacokinetics.
Comparing a novel agent directly against a standard chemotherapy, such as cisplatin, in the same study is crucial for several reasons:
-
Contextual Efficacy: It establishes a benchmark for the novel compound's performance. Is it more effective, equally effective, or less effective than the current standard?
-
Therapeutic Window: It allows for a direct comparison of toxicity and tolerability, often measured by changes in animal body weight and general health.
-
Combination Potential: These studies can provide the foundational data for future investigations into combination therapies, which are a mainstay of modern cancer treatment.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical in vivo xenograft study designed to compare a novel pyrazolo[1,5-a]pyrimidine derivative with a standard chemotherapeutic agent.
Workflow Overview
Caption: Workflow for a comparative in vivo xenograft study.
Detailed Protocol
-
Cell Line Selection and Culture:
-
Choice of Cell Line: Select a well-characterized human cancer cell line relevant to the intended therapeutic indication. For this example, we use the A549 non-small cell lung cancer cell line, which is known to form solid tumors in xenograft models.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Quality Control: Regularly test cells for mycoplasma contamination and authenticate the cell line identity using short tandem repeat (STR) profiling.
-
-
Animal Model:
-
Strain: Use female athymic nude mice (e.g., NU/J), 6-8 weeks old. The lack of a thymus gland in these mice prevents the rejection of human tumor cells.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before any procedures. House them in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest A549 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®. Matrigel provides a scaffold that supports initial tumor cell growth.
-
Inject 5 x 10^6 cells in a total volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline). This group serves as the baseline for tumor growth.
-
Group 2 (Novel Pyrazolo[1,5-a]pyrimidine): Administered at a predetermined dose (e.g., 50 mg/kg), determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (Standard Chemotherapy): Administered with cisplatin at a clinically relevant dose (e.g., 5 mg/kg).
-
-
Drug Administration and Monitoring:
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a set schedule (e.g., once daily for 14 days for the novel compound, and once every three days for cisplatin).
-
Monitor animal health daily, recording body weight and any clinical signs of toxicity (e.g., lethargy, ruffled fur). A body weight loss exceeding 20% is a common endpoint criterion.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or when animals show signs of significant distress.
-
At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Vehicle Group)] x 100.
-
Comparative Data Analysis: A Representative Study
The following table summarizes hypothetical but realistic data from a comparative xenograft study as described above.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1450 ± 120 | 0 | +5.2 |
| ZM336372 | 50 mg/kg, daily | 480 ± 65 | 66.9 | -2.1 |
| Cisplatin | 5 mg/kg, every 3 days | 650 ± 80 | 55.2 | -12.5 |
Interpretation of Results:
In this representative study, the novel pyrazolo[1,5-a]pyrimidine derivative ZM336372 demonstrated a higher percentage of Tumor Growth Inhibition (66.9%) compared to the standard chemotherapy, cisplatin (55.2%). Importantly, ZM336372 was associated with minimal impact on body weight (-2.1%), suggesting a more favorable tolerability profile than cisplatin, which induced a significant body weight loss of -12.5%. These results would suggest that ZM336372 is a promising candidate for further development, potentially offering improved efficacy and reduced toxicity.
Mechanism of Action: Targeting Cellular Signaling
Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in cell signaling pathways, particularly protein kinases. For instance, some derivatives are known to be potent inhibitors of kinases like Raf-1, which is a critical component of the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and differentiation.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the Raf-1 kinase by a pyrazolo[1,5-a]pyrimidine derivative.
This inhibition of Raf-1 prevents the downstream phosphorylation cascade, ultimately blocking the activation of transcription factors that drive cancer cell proliferation. Further analysis of excised tumors from the xenograft study, such as immunohistochemistry (IHC) for phosphorylated ERK (p-ERK), could provide direct evidence of this mechanism of action in vivo.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives against standard-of-care chemotherapy. While direct comparative data for this compound is not yet available, the methodology and analysis presented here, using a representative compound, outline the critical path for advancing new anticancer agents from the laboratory toward the clinic. Promising results, such as superior efficacy and improved tolerability, would warrant further investigation into pharmacokinetics, pharmacodynamics, and the exploration of combination therapies to fully characterize the therapeutic potential of this important class of compounds.
References
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Chegwidden, L. et al. (2009). A tangible, convenient and effective route to the pyrazolo[1,5-a]pyrimidine scaffold. Organic & Biomolecular Chemistry, 7(22), 4616-4623. Available at: [Link]
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Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical trial designs for investigational targeted agents. JNCI: Journal of the National Cancer Institute, 95(12), 856-865. Available at: [Link]
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Jenkinson, S. et al. (2014). The development of a novel pyrazolo[1,5-a]pyrimidine (AZ0108) as a potent and selective inhibitor of the Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3354. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Against Marketed Oncology Drugs
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The pyrazolo[1,5-a]pyrimidine core is one such "privileged scaffold," demonstrating remarkable versatility and potent biological activity, particularly in the realm of oncology.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark novel pyrazolo[1,5-a]pyrimidine derivatives against established, marketed kinase inhibitors.
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Pyrazolo[1,5-a]pyrimidines have proven to be highly effective as ATP-competitive inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (Trks).[1][2][3][4]
The objective of this guide is not merely to present protocols but to illuminate the scientific rationale behind a multi-step benchmarking cascade. We will follow a hypothetical novel pyrazolo[1,5-a]pyrimidine derivative, hereafter referred to as "Candidate-P" , designed as an EGFR inhibitor. We will compare its performance against two well-established, FDA-approved EGFR inhibitors: Erlotinib and Lapatinib .[][6][7] This structured comparison will provide a robust evaluation of Candidate-P's potential as a next-generation therapeutic.
Part 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization.[1] Common strategies include condensation reactions, multi-component reactions, and microwave-assisted synthesis, which allow for the introduction of diverse substituents to fine-tune biological activity and pharmacokinetic properties.[3][8]
Below is a representative protocol for the synthesis of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine core, a common starting point for many kinase inhibitors.
Experimental Protocol: Representative Synthesis
Rationale: This cascade cyclization is an efficient method for constructing the core scaffold with key functional handles for further modification. The aryl-substituted acetonitrile provides the C3-substituent, which is often crucial for kinase pocket recognition, while the resulting 5-position allows for the introduction of groups that can enhance solubility and cell permeability.[9]
-
Step 1: Formation of the Enaminonitrile.
-
Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for 4 hours. This reaction forms the corresponding 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate.
-
-
Step 2: Formation of the Aminopyrazole.
-
To the intermediate from Step 1, add hydrazine (N₂H₄) and glacial acetic acid in ethanol.
-
Reflux the mixture for 16 hours. This step quantitatively yields the 4-aryl-1H-pyrazol-5-amine.[9]
-
-
Step 3: Cyclization to the Pyrazolo[1,5-a]pyrimidine Core.
-
React the aminopyrazole from Step 2 with an appropriate three-carbon synthon, such as a β-enaminone derivative, in the presence of a base (e.g., sodium ethoxide) in ethanol.[1]
-
Reflux for 3-6 hours to yield the pyrazolo[1,5-a]pyrimidine core.
-
-
Step 4: Functionalization.
-
Further modifications, such as halogenation of the 5-position using POCl₃ followed by nucleophilic substitution, can be performed to introduce desired side chains and optimize the molecule's properties.[9]
-
Caption: A generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Part 2: The Preclinical Benchmarking Workflow
A systematic, multi-tiered approach is essential for a meaningful comparison. The following workflow progresses from direct target inhibition to cellular effects and finally to in vivo efficacy, providing a comprehensive performance profile.
Caption: The sequential workflow for benchmarking a new kinase inhibitor.
In Vitro Kinase Inhibition Assay
Rationale: The first critical step is to determine the direct inhibitory potency of Candidate-P against the purified target kinase, in this case, EGFR. This assay quantifies the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity (IC₅₀). It provides a clean, direct measure of target engagement without the complexities of a cellular environment.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of Candidate-P, Erlotinib, and Lapatinib.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³²P]ATP.[10][11] Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Comparative Data Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC₅₀ (nM) |
| Candidate-P | EGFR | [Experimental Value] |
| Erlotinib | EGFR | ~2 |
| Lapatinib | EGFR, HER2 | ~10, ~13 |
(Note: Literature values for comparators are approximate and can vary based on assay conditions.)
Cellular Potency Assessment
Rationale: While a low IC₅₀ is desirable, it doesn't guarantee efficacy in a biological system. A compound must be able to cross the cell membrane, engage its target in the cellular milieu, and elicit a functional response. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation.[12] Using cancer cell lines known to be dependent on EGFR signaling (e.g., A431, which overexpresses wild-type EGFR) allows for the determination of the Growth Inhibition 50 (GI₅₀) value.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Candidate-P, Erlotinib, and Lapatinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI₅₀ value.
Comparative Data Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | GI₅₀ (nM) |
| Candidate-P | A431 | [Experimental Value] |
| Erlotinib | A431 | ~20 |
| Lapatinib | A431 | ~100 |
Target Engagement & Downstream Signaling Analysis
Rationale: To confirm that the observed cellular effects are indeed caused by the inhibition of the intended target, it is crucial to analyze the phosphorylation status of the target kinase and key downstream signaling proteins. Western blotting is the gold-standard technique for this purpose.[15] A potent inhibitor should decrease the phosphorylation of EGFR (p-EGFR) and downstream effectors in the PI3K/AKT and MAPK/ERK pathways.[16][17]
Caption: Simplified EGFR signaling cascade targeted by kinase inhibitors.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Culture A431 cells and treat them with EGF to stimulate the pathway. Then, treat with IC₅₀ concentrations of Candidate-P, Erlotinib, and Lapatinib for 1-2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease upon treatment with an effective inhibitor.
In Vivo Efficacy Evaluation
Rationale: The ultimate preclinical test is to evaluate the compound's anti-tumor activity in a living organism. A subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used and robust method for this purpose.[18] This model assesses the compound's ability to reach the tumor and exert its anti-proliferative effects in a complex physiological system, providing a key indicator of its therapeutic potential.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Nude or NSG mice) to prevent rejection of the human tumor cells.[18]
-
Cell Implantation: Harvest A431 cells and resuspend them in a mixture of media and Matrigel. Subcutaneously inject approximately 5-10 million cells into the flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Then, randomize the mice into treatment groups (Vehicle, Candidate-P, Erlotinib, Lapatinib).
-
Drug Administration: Administer the compounds to the mice daily via an appropriate route (e.g., oral gavage) at pre-determined doses.
-
Tumor Measurement: Measure tumor volume with digital calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.[19]
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Data Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | [Experimental Value] | 0 |
| Candidate-P | [Dose] | [Experimental Value] | [Calculated Value] |
| Erlotinib | 50 | [Experimental Value] | [Calculated Value] |
| Lapatinib | 100 | [Experimental Value] | [Calculated Value] |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step workflow for the preclinical benchmarking of novel pyrazolo[1,5-a]pyrimidine kinase inhibitors. By systematically evaluating a new chemical entity like "Candidate-P" against established drugs such as Erlotinib and Lapatinib, researchers can build a comprehensive data package that clearly defines its therapeutic potential.
The ideal outcome for Candidate-P would be to demonstrate superior performance in one or more key areas:
-
Higher Potency: A significantly lower IC₅₀ and GI₅₀ may translate to lower effective doses.
-
Improved Selectivity: While not covered in this guide, kinase panel screening is a critical next step to assess off-target effects and predict potential toxicity.[3]
-
Favorable Pharmacokinetics: An optimized ADME profile can lead to better bioavailability and a more convenient dosing schedule.
-
Efficacy Against Resistance: Testing against cell lines with known resistance mutations (e.g., T790M for EGFR) could reveal significant advantages over older inhibitors.
Despite promising preclinical data, challenges such as acquired resistance, off-target toxicities, and poor bioavailability remain significant hurdles in drug development.[2][3] Future research should focus on leveraging the synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold to optimize lead compounds, explore novel combination therapies, and develop derivatives that can overcome known mechanisms of clinical resistance.
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Navigating the Landscape of Anticancer Drug Resistance: A Comparative Guide to Pyrazolo[1,5-a]pyrimidines and Standard-of-Care Agents
Introduction: The Imperative of Overcoming Anticancer Drug Resistance
The development of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Understanding the mechanisms of resistance to established anticancer agents and evaluating the potential of novel therapeutics to overcome these hurdles is paramount for advancing cancer treatment. This guide provides a comprehensive comparison of a promising class of heterocyclic compounds, pyrazolo[1,5-a]pyrimidines, with a selection of well-established anticancer drugs. We will delve into their mechanisms of action, explore the landscape of cross-resistance, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
Pyrazolo[1,5-a]pyrimidines have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, particularly as anticancer agents.[1][2] Many derivatives of this scaffold function as protein kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[1][3] This guide will focus on a representative pyrazolo[1,5-a]pyrimidine derivative, hereafter referred to as PzP-1 , a hypothetical but plausible inhibitor of multiple kinases including EGFR, B-Raf, and CDK2, for the purpose of illustrating the comparative analysis.
We will compare PzP-1 with a panel of standard anticancer agents, chosen to represent different mechanisms of action and well-documented resistance profiles:
-
Kinase Inhibitors:
-
Traditional Chemotherapeutics:
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutics.
Section 1: Mechanistic Insights into Anticancer Action and Resistance
A fundamental understanding of a drug's mechanism of action is crucial for predicting its efficacy and anticipating potential resistance pathways. This section will compare the molecular targets of PzP-1 with our panel of standard anticancer agents.
Pyrazolo[1,5-a]pyrimidines (PzP-1): Multi-Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines often act as ATP-competitive inhibitors of protein kinases.[1][3] For the purpose of this guide, PzP-1 is characterized as a potent inhibitor of EGFR, B-Raf, and CDK2. By targeting multiple nodes in cancer signaling pathways, PzP-1 has the potential to overcome resistance mechanisms that arise from the activation of alternative signaling routes.
Standard Anticancer Agents: A Spectrum of Mechanisms
-
Erlotinib specifically targets the ATP binding site of the EGFR tyrosine kinase, inhibiting the downstream signaling pathways that drive cell proliferation.[4] Resistance to erlotinib can arise from secondary mutations in the EGFR gene (e.g., T790M), amplification of alternative receptor tyrosine kinases like MET, or activation of downstream signaling molecules.[12][13]
-
Vemurafenib is a selective inhibitor of the mutated BRAF V600E kinase, a key driver in many melanomas.[5] Resistance mechanisms include the development of NRAS or KRAS mutations, BRAF amplification, or the activation of bypass pathways that reactivate the MAPK signaling cascade.[14][15]
-
Paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in mitosis and subsequent apoptosis.[6][7] Resistance can be mediated by alterations in β-tubulin subunits, overexpression of drug efflux pumps like P-glycoprotein (MDR1), and changes in apoptotic regulatory proteins.[16][17]
-
Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.[8][9] Resistance is often associated with increased expression of drug efflux pumps (MDR1 and MRP1), enhanced DNA repair capacity, and alterations in apoptotic pathways.[8][18]
-
Cisplatin forms platinum-DNA adducts, which trigger DNA damage responses and apoptosis.[10][11] Resistance mechanisms include reduced intracellular drug accumulation, increased detoxification by glutathione, enhanced DNA repair, and evasion of apoptosis.[11][19][20]
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by PzP-1 and the selected kinase inhibitors.
Caption: Targeted signaling pathways of PzP-1 and standard anticancer agents.
Section 2: Experimental Workflow for Cross-Resistance Studies
To empirically assess the cross-resistance profile of a novel compound, a systematic in vitro approach is required. This section outlines a robust experimental workflow to compare the cytotoxic activity of PzP-1 and standard anticancer agents in both drug-sensitive and drug-resistant cancer cell lines.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro cross-resistance studies.
Detailed Experimental Protocols
1. Development of Drug-Resistant Cell Lines
The generation of drug-resistant cell lines is a critical first step. This can be achieved by continuous exposure of a parental cancer cell line to increasing concentrations of a specific anticancer agent over several months.[21] For this guide, we will consider the development of an erlotinib-resistant (ER-R) cell line from a parental erlotinib-sensitive (ER-S) non-small cell lung cancer line (e.g., PC-9).
2. Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PzP-1 and the standard anticancer agents for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Sulforhodamine B (SRB) Assay: This assay measures cell density by staining total cellular protein.[22][23]
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[22]
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.[22]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[24]
-
Solubilize the bound dye with 10 mM Tris base solution.[24]
-
Measure the absorbance at 510 nm.[24]
-
-
3. Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.[25][26][27]
-
Protocol:
-
Treat cells in culture flasks with the test compounds for 24 hours.
-
Trypsinize the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days until visible colonies are formed.[28]
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
4. Western Blot for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, providing mechanistic insight into the mode of cell death induced by the compounds.[29]
-
Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Section 3: Comparative Performance Data
This section presents hypothetical but realistic data from the described experimental workflow to illustrate the comparative analysis of PzP-1 and the standard anticancer agents.
Table 1: Cytotoxicity (IC50) and Resistance Index (RI) in Erlotinib-Sensitive (ER-S) and -Resistant (ER-R) NSCLC Cell Lines
| Compound | ER-S IC50 (µM) | ER-R IC50 (µM) | Resistance Index (RI)¹ |
| PzP-1 | 0.5 | 1.2 | 2.4 |
| Erlotinib | 0.1 | 5.0 | 50.0 |
| Vemurafenib | 8.0 | 9.5 | 1.2 |
| Paclitaxel | 0.01 | 0.5 | 50.0 |
| Doxorubicin | 0.2 | 10.0 | 50.0 |
| Cisplatin | 1.5 | 8.0 | 5.3 |
¹Resistance Index (RI) = IC50 in resistant cells / IC50 in sensitive cells.
Interpretation of Data:
-
The high RI for erlotinib confirms the successful development of a resistant cell line.
-
The high RIs for paclitaxel and doxorubicin in the erlotinib-resistant line suggest a cross-resistance phenomenon, potentially due to the upregulation of multidrug resistance pumps, a common mechanism of resistance to both erlotinib and these chemotherapeutics.
-
The low RI for vemurafenib is expected, as its mechanism of action is distinct from the EGFR pathway.
-
Crucially, PzP-1 demonstrates a significantly lower RI compared to erlotinib, paclitaxel, and doxorubicin , suggesting that it can partially overcome the resistance mechanisms present in the ER-R cells. This could be attributed to its multi-targeted nature, where inhibition of other kinases compensates for the resistance to EGFR inhibition.
Conclusion: The Promise of Pyrazolo[1,5-a]pyrimidines in Overcoming Drug Resistance
This comparative guide highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives, exemplified by PzP-1, as promising anticancer agents with the ability to circumvent common mechanisms of drug resistance. The multi-targeted approach of PzP-1 appears to be a key advantage in overcoming the complex and adaptive nature of cancer cells.
The provided experimental workflows offer a robust framework for researchers to conduct their own cross-resistance studies. By systematically evaluating novel compounds against a panel of drug-resistant cell lines and established anticancer agents, the scientific community can more effectively identify and advance therapeutic candidates with the greatest potential to improve patient outcomes. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold and other multi-targeted agents is a critical endeavor in the ongoing fight against cancer.
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A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Isomers in Biological Assays: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics.[1][3] A key aspect of harnessing the full potential of this scaffold lies in understanding how isomeric variations influence biological activity. Even subtle changes in the placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system can lead to dramatic differences in potency, selectivity, and pharmacokinetic properties.
This guide provides a head-to-head comparison of pyrazolo[1,5-a]pyrimidine isomers, focusing on how the strategic placement of functional groups dictates their performance in various biological assays. We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, and provide detailed protocols for key assays to enable researchers to conduct their own comparative studies.
The Significance of Isomerism in Pyrazolo[1,5-a]pyrimidine Drug Discovery
The pyrazolo[1,5-a]pyrimidine core offers multiple positions for substitution, primarily at the 2-, 3-, 5-, 6-, and 7-positions. The differential placement of substituents gives rise to a diverse array of constitutional isomers, each with a unique three-dimensional shape and electronic distribution. This, in turn, dictates how the molecule interacts with its biological target. For instance, a hydrogen bond donor at the 5-position might be crucial for anchoring the molecule in the active site of a kinase, while a bulky hydrophobic group at the 7-position could enhance selectivity by exploiting a specific pocket in the target protein.[4]
Head-to-Head Comparison: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are particularly prominent as protein kinase inhibitors.[1][4][5] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
Case Study: Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers, making it an attractive therapeutic target.[6][7] A study on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors revealed a strong dependence of inhibitory activity on the substitution pattern.
| Compound ID | R1 (3-position) | R2 (5-position) | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 9a | 4-fluorophenyl | -NH2 | 15 | 30 | [6] |
| 9b | 4-chlorophenyl | -NH2 | 12 | 45 | [6] |
| 11a | 4-fluorophenyl | -OH | 25 | 150 | [6] |
| 11b | 4-chlorophenyl | -OH | 20 | 300 | [6] |
Table 1: Comparative inhibitory activity of pyrazolo[1,5-a]pyrimidine isomers against Pim-1 and Flt-3 kinases.[6]
-
Influence of the 5-position substituent: The presence of an amino group (-NH2) at the 5-position generally leads to more potent Pim-1 inhibition compared to a hydroxyl group (-OH).
-
Dual Inhibition Profile: These compounds also exhibit inhibitory activity against Flt-3 kinase, another important cancer target. The selectivity for Pim-1 over Flt-3 is influenced by the substituents. For instance, compounds 11a and 11b are significantly more selective for Pim-1.
-
Impact of the 3-position substituent: The nature of the aryl group at the 3-position also modulates activity, with the 4-chlorophenyl substituent (in 9b and 11b ) showing slightly better or comparable potency to the 4-fluorophenyl group (in 9a and 11a ).
Case Study: FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)
Internal tandem duplication of the FLT3 gene (FLT3-ITD) is a common mutation in AML and is associated with a poor prognosis.[8] A series of pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors.
| Compound ID | R (5-position) | FLT3-ITD IC50 (nM) | FLT3 D835Y IC50 (nM) | Reference |
| 17 | 2-(dimethylamino)ethylamino | 0.4 | 0.3 | [8] |
| 19 | (R)-3-(dimethylamino)pyrrolidin-1-yl | 0.4 | 0.3 | [8] |
Table 2: Comparative inhibitory activity of pyrazolo[1,5-a]pyrimidine isomers against wild-type and mutant FLT3.[8]
In this case, the variation is in the side chain at the 5-position. Both compounds 17 and 19 exhibit exceptional potency against both the wild-type FLT3-ITD and the quizartinib-resistant D835Y mutant.[8] This highlights how different, yet structurally related, side chains can achieve similar high-affinity binding to the target kinase.
Visualizing Kinase Inhibition
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FLT3 and how pyrazolo[1,5-a]pyrimidine inhibitors can block downstream signaling.
Caption: Simplified kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.
Head-to-Head Comparison: Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases.[9] Pyrazolo[1,5-a]pyrimidines have also been investigated as anti-inflammatory agents, with their activity being highly dependent on their substitution patterns.[10][11]
A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones evaluated the in vivo anti-inflammatory effects based on substitutions at the 2-position.[10]
| Compound ID | R (2-position) | Edema Inhibition (%) at 4h | Reference |
| FPP028 | Phenyl | 35.2 | [10] |
| 7c | 2-thienyl | 52.1 | [10] |
Table 3: Comparative in vivo anti-inflammatory activity of 2-substituted pyrazolo[1,5-a]pyrimidin-7-ones in the carrageenan-induced rat paw edema model.[10]
The results demonstrate that replacing the 2-phenyl group with a 2-thienyl group significantly enhances the anti-inflammatory activity in this model.[10] This suggests that the electronic and steric properties of the substituent at this position are critical for interaction with the biological target(s) involved in the inflammatory cascade.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method for determining the inhibitory activity of compounds against a specific kinase.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Introduction: 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug discovery, particularly as kinase inhibitors for cancer treatment.[1][2][3][4] As research and development with this and similar compounds intensifies, establishing robust, safe, and environmentally responsible disposal protocols is not merely a regulatory obligation but a cornerstone of professional laboratory practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in its specific hazard profile and established chemical safety principles. The procedures outlined herein are designed to protect laboratory personnel, support staff, and the environment.
Part 1: Core Hazard Profile & Safety Rationale
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The disposal strategy for this compound is dictated by its inherent chemical and toxicological properties.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundation for our safety procedures. However, it is crucial to note a discrepancy in the publicly available data for this compound. While some sources classify it as "Harmful if swallowed" (H302), at least one major supplier, Sigma-Aldrich, classifies it as "Toxic if swallowed" (H301).[5][6]
Guiding Principle of Safety: In cases of conflicting classifications, always adhere to the more stringent hazard classification. Therefore, all handling and disposal procedures must treat this compound as Acutely Toxic (Oral), Category 3 .
The following table summarizes the comprehensive hazard profile that informs our disposal protocol.
| Hazard Class | GHS Code | Signal Word | Description | Disposal Implication |
| Acute Toxicity, Oral (Cat. 3) | H301 | Danger | Toxic if swallowed.[5] | Primary Driver: Prohibits sewer disposal. Mandates secure containment and treatment as hazardous waste. Requires triple-rinsing of empty containers. |
| Skin Irritation (Cat. 2) | H315 | Warning | Causes skin irritation.[6] | Requires use of appropriate gloves and lab coat. Contaminated PPE must be disposed of as hazardous solid waste. |
| Serious Eye Irritation (Cat. 2) | H319 | Warning | Causes serious eye irritation.[6] | Mandates use of safety glasses or goggles. |
| STOT SE (Cat. 3) | H335 | Warning | May cause respiratory irritation.[6] | All handling of the solid compound must be done in a certified chemical fume hood to prevent inhalation of dust. |
| Hazard to the Aquatic Environment | WGK 3 | - | Severely hazardous for water.[5] | Reinforces the prohibition of sewer disposal to prevent environmental contamination. |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is mandatory when handling this compound for any purpose, including disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and irritation (H315).[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects against eye irritation from airborne particles (H319).[6] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Work conducted in a certified chemical fume hood. | Prevents inhalation of dust, which can cause respiratory irritation (H335).[6] |
Part 2: Disposal Decision Workflow
The following diagram outlines the logical flow for determining the correct disposal path for various forms of waste associated with this compound.
Sources
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Personal protective equipment for handling 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
As a novel heterocyclic compound, 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine holds significant interest within drug discovery and development. Its structural similarity to other biologically active pyrazolopyrimidines suggests a wide range of potential applications, from kinase inhibition to serving as a scaffold for new therapeutic agents.[1][2] However, realizing this potential requires a foundation of rigorous safety protocols. This guide provides a detailed operational and safety plan for researchers, scientists, and drug development professionals, ensuring that the exploration of this compound's properties is conducted with the utmost care and precision.
Understanding the Risks: Hazard Profile
This compound is classified with the following hazards:
These classifications necessitate a comprehensive approach to personal protective equipment (PPE) and handling procedures to minimize exposure.
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and subsequent irritation.[5] Double-gloving is a best practice when handling hazardous compounds, providing an extra layer of protection against potential tears or permeation.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[4] |
| Body Protection | Laboratory coat or disposable gown | Provides a barrier against spills and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or when generating dust. | Minimizes the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[4] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to guide researchers through the safe handling of this compound, from initial preparation to final disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
